Monomelittoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c16-4-6-3-8(18)15(22)1-2-23-13(9(6)15)25-14-12(21)11(20)10(19)7(5-17)24-14/h1-3,7-14,16-22H,4-5H2/t7-,8-,9+,10-,11+,12-,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHRUHMGDQLMBZ-KRWIWSHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1(C(C=C2CO)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@]1([C@@H](C=C2CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Monomelittoside: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Structure, Properties, and Biological Landscape
Abstract
Monomelittoside, a naturally occurring iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and known biological activities. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. It consolidates available data on its characteristics and outlines experimental protocols for its study, aiming to facilitate further investigation into its mechanism of action and potential clinical utility.
Chemical Structure and Properties
This compound is classified as an iridoid O-glycoside.[1] Its core structure consists of a cyclopenta[c]pyran ring system attached to a glucose moiety.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Source |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [2] |
| SMILES | C1=CO--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [2] |
| InChIKey | WVHRUHMGDQLMBZ-KRWIWSHESA-N | [2] |
| CAS Number | 20633-72-1 | [2] |
| Synonyms | Danmelittoside | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₁₀ | [2][3] |
| Molecular Weight | 362.33 g/mol | [2][3] |
| Water Solubility (Predicted) | 113 g/L | [1] |
| logP (Predicted) | -2.2 to -3.8 | [1] |
| pKa (Strongest Acidic, Predicted) | 12.1 | [1] |
| pKa (Strongest Basic, Predicted) | -2.7 | [1] |
Biological Activities and Signaling Pathways
While direct and extensive research on the specific biological activities of this compound is limited, its classification as an iridoid glycoside suggests potential anti-inflammatory, antioxidant, and anticancer properties, as these are common activities associated with this class of compounds.[4][5][6] Further targeted studies are necessary to fully elucidate the pharmacological profile of this compound.
Based on the known activities of related compounds, potential signaling pathways that this compound may modulate include:
-
NF-κB Signaling Pathway: Many iridoid glycosides exhibit anti-inflammatory effects by inhibiting the NF-κB pathway, a key regulator of inflammation.[7]
-
MAPK Signaling Pathway: The MAPK cascade is involved in cellular processes like proliferation, differentiation, and apoptosis, and is a target for some natural products.[8][9]
-
Apoptosis Pathway: The induction of apoptosis is a common mechanism for the anticancer activity of many natural compounds.[10][11]
Further research is required to confirm the interaction of this compound with these and other signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification
This compound has been reported in Rehmannia glutinosa and Stachys glutinosa.[2][12] A general protocol for the isolation of iridoid glycosides from Rehmannia glutinosa using High-Performance Liquid Chromatography (HPLC) is described below. This protocol can be adapted and optimized for the specific isolation of this compound.
Experimental Workflow: Isolation of Iridoid Glycosides
Caption: General workflow for the isolation and purification of iridoid glycosides.
Protocol:
-
Extraction: The dried and powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.[5]
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to obtain a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a suitable stationary phase, such as Diaion HP-20 or silica gel, with a gradient elution system (e.g., methanol-water) to achieve initial separation.[13]
-
Preparative HPLC: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a common technique for the analysis of iridoid glycosides. The fragmentation pattern typically involves the loss of the sugar moiety and subsequent cleavages of the aglycone.[2][3]
Logical Relationship: Spectroscopic Analysis for Structural Confirmation
Caption: The process of confirming the chemical structure of an isolated compound.
In Vitro Biological Assays
3.3.1. Antioxidant Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add the this compound dilutions and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value.[16][17]
3.3.2. Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.[18][19]
3.3.3. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.[20]
Signaling Pathway Analysis (Western Blot)
Western blotting can be used to investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways such as NF-κB and MAPK.
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for performing Western blot analysis.
Protocol:
-
Treat cells with this compound and/or a stimulant (e.g., LPS or TNF-α).
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated p65 for NF-κB activation, or phosphorylated ERK for MAPK activation).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound presents an interesting scaffold for further investigation in the field of drug discovery. Its classification as an iridoid glycoside suggests a range of potential biological activities that warrant detailed exploration. This technical guide has summarized the current knowledge of its chemical structure and properties and has provided a framework of experimental protocols to facilitate future research. In-depth studies are crucial to uncover the specific mechanisms of action and to validate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation patterns study of iridoid glycosides in Fructus Gardeniae by HPLC-Q/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new iridoid glycosides from the roots of Rehmannia glutinosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Catalpol, Aucubin, and Geniposidic Acid in Different Developmental Stages of Rehmannia glutinosa Leaves by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro and in-vivo anti-inflammatory and antinociceptive effects of the methanol extract of the roots of Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic Regulation of RAS/MAPK Signaling by the Serotonin Metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MAPK kinase Pek1 acts as a phosphorylation-dependent molecular switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis and cell cycle arrest by imexon in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acgpubs.org [acgpubs.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective cytotoxicity of withaphysalins in myeloid leukemia cell lines versus peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Monomelittoside in Stachys Species: A Technical Guide to Its Natural Sources, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Monomelittoside, an iridoid glycoside, as a natural product within the Stachys genus. It covers its known sources, quantitative data, detailed experimental protocols for its extraction and analysis, and the biosynthetic pathway leading to its formation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence of this compound in Stachys Species
This compound has been identified in several species of the genus Stachys, a member of the Lamiaceae family. The presence of this iridoid glycoside is a significant chemotaxonomic marker for certain species within the genus. Documented sources of this compound include:
-
Stachys lavandulifolia Vahl : This species is a known source of this compound.[1]
-
Stachys leucoglossa subsp. leucoglossa : Metabolic profiling has confirmed the presence of this compound in this subspecies.[2][3]
-
Stachys glutinosa L. : Phytochemical analysis has identified this compound as a constituent of this species.[1][4][5]
-
Stachys iva Griseb. : This species has been reported to contain this compound.[1]
Quantitative Analysis of this compound
Quantitative data on the concentration of this compound in Stachys species is limited. However, one study on Stachys lavandulifolia provides a valuable insight into the potential yield of this compound.
| Stachys Species | Plant Part | Extraction Solvent | This compound Content (% of extract) | Reference |
| Stachys lavandulifolia | Aerial Parts | Methanol Soluble (MS) | 0.25% | [6] |
| Stachys lavandulifolia | Aerial Parts | Methanol (ME) | 1.35% | [6] |
Table 1: Quantitative Data of this compound in Stachys lavandulifolia
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from Stachys species, based on established techniques for iridoid glycosides.
Extraction of this compound
Objective: To extract this compound and other polar compounds from the plant material.
Materials:
-
Dried and powdered aerial parts of Stachys species
-
Methanol (HPLC grade)
-
70% Methanol
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Grinding: Grind the dried aerial parts of the Stachys plant into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1 gram of the powdered plant material.
-
Add 25 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue twice more with 25 mL of 70% methanol each time.
-
-
Concentration:
-
Combine the supernatants from the three extraction steps.
-
Evaporate the solvent to dryness under reduced pressure at 50°C using a rotary evaporator to obtain the crude extract.
-
Isolation of this compound (General Approach)
Objective: To isolate this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude methanol extract
-
Silica gel for column chromatography
-
Appropriate solvent systems for elution (e.g., gradients of chloroform-methanol or ethyl acetate-methanol-water)
-
Reversed-phase C18 column for High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Preparative HPLC:
-
Pool the fractions containing this compound.
-
Further purify the pooled fractions using a reversed-phase preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water, to achieve separation.
-
Collect the peak corresponding to this compound.
-
Quantification of this compound by HPLC-UV
Objective: To quantify the amount of this compound in the plant extract.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (analytical grade)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations ranging from 1 to 200 µg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh the dried extract and reconstitute it in methanol to a known concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions (General Example):
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient starting with a low percentage of B and increasing over time to elute this compound. The exact gradient should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: As iridoid glycosides typically lack a strong chromophore, a low UV wavelength (e.g., 205-210 nm) is often used for detection.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and structure of the isolated this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4).
-
Acquire 1H NMR and 13C NMR spectra.
-
Compare the obtained spectral data with published data for this compound to confirm its identity. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment if necessary.
Biosynthesis and Experimental Workflow Diagrams
Biosynthetic Pathway of Iridoid Glycosides
Iridoids, including this compound, are monoterpenoids derived from the isoprenoid pathway. The core iridoid structure is synthesized via the methylerythritol phosphate (MEP) pathway in the plastids of plants. The following diagram illustrates the key steps in the biosynthesis of the iridoid scaffold, which is a precursor to this compound.
Caption: Simplified biosynthetic pathway of iridoid glycosides.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the extraction, isolation, and quantification of this compound from Stachys species.
Caption: General experimental workflow for this compound analysis.
References
- 1. Genus Stachys—Phytochemistry, Traditional Medicinal Uses, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Biosynthesis of Monomelittoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside, an iridoid glycoside found in various plant species including those of the genus Stachys and Rehmannia, has garnered interest for its potential biological activities.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentanopyran ring system.[2][3] Their biosynthesis is a complex process involving a series of enzymatic reactions that convert a linear isoprenoid precursor into the final glycosylated product. This technical guide provides an in-depth overview of the core biosynthesis pathway of this compound, detailing the enzymatic steps, presenting quantitative data, outlining experimental protocols, and visualizing the pathway and experimental workflows.
Core Biosynthesis Pathway of Iridoid Glycosides
The biosynthesis of this compound follows the general pathway established for iridoid glycosides. The pathway can be broadly divided into three key stages: the formation of the monoterpene precursor geraniol, the synthesis of the iridoid aglycone skeleton, and the final glycosylation step.
Formation of Geraniol
The journey to this compound begins with the synthesis of geraniol. This occurs via the ubiquitous isoprenoid biosynthesis pathways: the mevalonate (MVA) pathway, typically occurring in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP) synthase then catalyzes the condensation of IPP and DMAPP to form the ten-carbon precursor, geranyl pyrophosphate. Finally, geraniol synthase (GES) hydrolyzes GPP to yield geraniol.
Iridoid Aglycone Formation
The formation of the characteristic iridoid skeleton is the central part of the pathway. This multi-step process involves a series of oxidations and a key cyclization reaction.
-
Hydroxylation and Oxidation: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by a cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H). The resulting 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidoreductase (HGO).
-
Cyclization: The pivotal cyclization of 8-oxogeranial to form the iridoid scaffold is catalyzed by iridoid synthase (ISY). This enzyme facilitates an intramolecular reductive cyclization, leading to the formation of a reactive intermediate that is then converted to the iridoid skeleton.
-
Further Modifications: Following the initial cyclization, the iridoid skeleton can undergo a series of tailoring reactions, including hydroxylations, reductions, and oxidations, catalyzed by various enzymes, primarily from the cytochrome P450 and short-chain dehydrogenase/reductase (SDR) families. These modifications lead to the specific aglycone precursor of this compound. While the precise aglycone of this compound is not definitively established in the literature, it is structurally related to aucubin, suggesting a shared biosynthetic origin.[4][5] The biosynthesis of aucubin involves further enzymatic steps, including the action of an "aucubin synthase," which is a cytochrome P450 enzyme.[6]
Glycosylation
The final step in the biosynthesis of this compound is the glycosylation of the iridoid aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). These enzymes transfer a sugar moiety, typically glucose, from an activated sugar donor like UDP-glucose to an acceptor molecule, in this case, the this compound aglycone. This glycosylation step is crucial for the stability, solubility, and biological activity of the final compound.
Quantitative Data
Quantitative data on the biosynthesis of iridoid glycosides is essential for understanding pathway flux and for metabolic engineering efforts. The following tables summarize key quantitative parameters.
| Enzyme | Substrate(s) | Product(s) | Plant Source | Reference(s) |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate | Geraniol | Valeriana officinalis | |
| Iridoid Synthase (ISY) | 8-Oxogeranial, NADPH | Iridoid skeleton | Catharanthus roseus | |
| Aucubin Synthase (CYP) | Bartsioside | Aucubin | Callicarpa americana | [6] |
| UDP-Glycosyltransferase | Iridoid Aglycone, UDP-Glucose | Iridoid Glycoside | Various |
| Compound | Plant Species | Tissue/Organ | Concentration Range (% dry weight) | Reference(s) |
| Aucubin | Plantago lanceolata | Leaves | 0.5 - 5.0 | [4] |
| Catalpol | Plantago lanceolata | Leaves | 0.2 - 3.6 | [4] |
| This compound | Stachys species | Aerial parts | Not specified |
Experimental Protocols
The elucidation of the this compound biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes
-
Transcriptome Mining: High-throughput sequencing of the transcriptome (RNA-Seq) from this compound-producing plants is a powerful approach to identify candidate genes. By comparing the transcriptomes of high- and low-producing tissues or plants under different conditions (e.g., with and without elicitor treatment), genes co-expressed with this compound accumulation can be identified. These often include genes encoding cytochrome P450s, SDRs, and UGTs.
Functional Characterization of Enzymes
-
Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant protein is then purified.
-
In Vitro Enzyme Assays: The purified recombinant enzyme is incubated with a putative substrate and any necessary co-factors (e.g., NADPH for P450s, UDP-glucose for UGTs). The reaction products are then analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzyme's function.
Quantitative Analysis of Metabolites
-
Extraction: Plant material is harvested, freeze-dried, and ground. Metabolites are extracted using a suitable solvent, often a methanol/water mixture.
-
Chromatographic Separation and Detection: The crude extract is analyzed by HPLC coupled with a UV or mass spectrometric detector. By comparing the retention time and mass spectrum with an authentic standard, this compound can be identified and quantified.
Visualizations
Biosynthesis Pathway of this compound
Caption: Proposed biosynthesis pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for functional characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of this compound is a fascinating example of the complex metabolic pathways that plants have evolved to produce a diverse array of natural products. While the general framework of iridoid biosynthesis provides a solid foundation for understanding its formation, further research is needed to fully elucidate the specific enzymes and intermediates in the latter stages of the pathway leading to this compound. The experimental approaches outlined in this guide provide a roadmap for researchers to unravel these remaining questions, which will be critical for potential applications in drug development and metabolic engineering.
References
- 1. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 5. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 6. academic.oup.com [academic.oup.com]
Monomelittoside (C15H22O10): A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside is an iridoid o-glycoside, a class of monoterpenoids characterized by a cyclopentanopyran ring system.[1][2] Its molecular formula is C15H22O10.[1] Iridoids are widely distributed in the plant kingdom and are known for a variety of biological activities, making them of interest to researchers in natural product chemistry and drug discovery.[3][4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, natural sources, and potential biological activities, with a focus on presenting data in a structured format for easy reference and providing detailed experimental methodologies where available.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, its fundamental properties have been determined and are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H22O10 | [1] |
| Molecular Weight | 362.33 g/mol | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| CAS Number | 20633-72-1 | [1] |
| SMILES | C1=CO--INVALID-LINK--O)O">C@HO[C@H]3--INVALID-LINK--CO)O)O">C@@HO | [1] |
| InChI Key | WVHRUHMGDQLMBZ-KRWIWSHESA-N | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of natural products. While full spectra for this compound are not publicly available, references to its analysis by NMR and mass spectrometry exist.[5][6] Researchers isolating this compound would typically perform the following analyses:
-
¹H NMR: To determine the proton environment in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight with high accuracy.
Natural Occurrence
This compound has been identified in several plant species, primarily within the Lamiaceae family. Its presence has been reported in:
The presence of this compound in these plants suggests its potential contribution to their traditional medicinal uses.
Biosynthesis
The biosynthesis of this compound, as an iridoid glycoside, is believed to follow the general pathway for this class of compounds. This pathway originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, leading to the formation of the monoterpene precursor, geraniol. A series of enzymatic reactions, including oxidation and cyclization, then form the characteristic iridoid skeleton, which is subsequently glycosylated to yield this compound.
Potential Biological Activities and Signaling Pathways
While specific pharmacological studies on isolated this compound are limited, the known biological activities of plant extracts containing this compound, as well as those of other iridoid glycosides, suggest potential anti-inflammatory and antioxidant properties.[4][8]
Anti-inflammatory Activity
Iridoid glycosides are known to exert anti-inflammatory effects through the modulation of key signaling pathways. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Antioxidant Activity
The antioxidant potential of this compound is likely attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.
Experimental Protocols
Extraction and Purification Workflow
The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation.
-
Sample Preparation: Air-dry the plant material (e.g., leaves and stems of Melittis melissophyllum) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process three times to ensure maximum yield.
-
Filtration and Concentration: Combine the methanolic extracts and filter through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Fractionation: Subject the crude extract to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Analysis and Purification: Monitor the collected fractions by thin-layer chromatography (TLC). Combine fractions showing similar profiles and further purify the target compound using preparative high-performance liquid chromatography (HPLC).
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution to 100 µL of the DPPH solution.
-
Use ascorbic acid as a positive control and methanol as a blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.
In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in Macrophages
Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Conclusion
This compound is a naturally occurring iridoid glycoside with a confirmed molecular formula of C15H22O10. While its presence has been identified in several plant species, there is a notable lack of in-depth studies on the isolated compound. The information available on related iridoid glycosides and extracts containing this compound suggests potential for anti-inflammatory and antioxidant activities. This technical guide provides a summary of the current knowledge and presents generalized experimental protocols to encourage and facilitate further research into the specific physicochemical properties and pharmacological activities of this compound. Such studies are essential to fully elucidate its potential for applications in drug development and other scientific fields.
References
- 1. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In-vitro and in-vivo anti-inflammatory and antinociceptive effects of the methanol extract of the roots of Morinda officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. Reassessment of Melittis melissophyllum L. subsp. melissophyllum iridoidic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Monomelittoside: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside is an iridoid glycoside, a class of secondary metabolites found in a variety of plants, that has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, with a focus on detailed experimental protocols, quantitative data, and relevant biological context.
Discovery and History
The first isolation and characterization of this compound is attributed to A. Bianco and colleagues, who reported their findings in a 1983 publication in Gazzetta Chimica Italiana. Their work laid the foundation for subsequent studies on this compound, which has since been identified in various plant species, notably within the genera Stachys and Rehmannia. Iridoid glycosides, as a class, are known for their diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties, making this compound a compound of interest for further pharmacological investigation.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₁₀ | PubChem |
| Molecular Weight | 362.33 g/mol | PubChem |
| Class | Iridoid O-glycoside | PhytoBank |
| Appearance | White powder | (General knowledge) |
| Solubility | Soluble in polar solvents (e.g., methanol, ethanol, water) | (Inferred from extraction methods) |
Isolation of this compound: Experimental Protocols
The isolation of this compound from plant sources generally follows a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the literature for the isolation of iridoid glycosides from Stachys and Rehmannia species.
General Workflow for this compound Isolation
Monomelittoside and its synonyms like Danmelittoside
Disclaimer: Scientific data specifically detailing the biological activities, experimental protocols, and signaling pathways of Monomelittoside (Danmelittoside) is currently limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for this compound and structurally related iridoid glycosides. The experimental protocols described herein are general methodologies for this class of compounds and would require optimization for this compound-specific applications.
Introduction
This compound, also known as Danmelittoside, is a naturally occurring iridoid glycoside.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane-[c]-pyran skeleton. These compounds are widely distributed in the plant kingdom and are known to possess a diverse range of biological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[2][3][4][5][6][7] this compound has been identified in plant species such as Rehmannia glutinosa and various species of the genus Stachys.[8][9][10][11][12]
This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, drawing parallels from structurally similar and better-studied iridoid glycosides.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | Danmelittoside | PubChem |
| Molecular Formula | C₁₅H₂₂O₁₀ | PubChem[1] |
| Molecular Weight | 362.33 g/mol | PubChem[1] |
| CAS Number | 20633-72-1 | PubChem[1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem[1] |
Potential Biological Activities and Quantitative Data (Inferred from Related Compounds)
Direct quantitative data on the biological activity of isolated this compound is scarce. However, based on the activities of structurally related iridoid glycosides like aucubin and various cornel iridoid glycosides, this compound may possess anti-inflammatory and neuroprotective properties. The following table summarizes quantitative data for some of these related compounds to provide a reference for potential efficacy.
| Compound | Biological Activity | Assay System | IC₅₀ / EC₅₀ / Other Metric | Reference |
| Aucubin (hydrolyzed) | Anti-inflammatory | Inhibition of TNF-α production in RAW 264.7 cells | IC₅₀: 9.2 µM | [15][16] |
| Cornel Iridoid Glycoside | Neuroprotection | Reduction of tau hyperphosphorylation in PS19 transgenic mice | 100 and 200 mg/kg daily for 1 month showed significant reduction | [2] |
| Iridoid Glycosides (Catalpol, Geniposide, Aucubin, etc.) | Neuroprotection | Improved viability of CORT-induced injured PC12 cells | Effective at tested concentrations | [17] |
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and biological evaluation of iridoid glycosides. These would need to be adapted and optimized for this compound.
Extraction and Isolation of Iridoid Glycosides from Plant Material
This protocol is a general guide for the extraction and purification of iridoid glycosides from plant sources like Rehmannia glutinosa or Stachys species.
Workflow for Iridoid Glycoside Isolation
Caption: A generalized workflow for the extraction and isolation of iridoid glycosides.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 70-80% ethanol or methanol, using methods like maceration, percolation, or Soxhlet extraction.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to remove non-polar compounds. The iridoid glycosides will predominantly remain in the aqueous or ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to various chromatographic techniques for purification.
-
Macroporous Resin Chromatography: Often used for initial cleanup and enrichment of total glycosides.
-
Silica Gel Chromatography: Used for the separation of individual glycosides. A gradient elution with a solvent system like chloroform-methanol or ethyl acetate-methanol-water is common.
-
Sephadex LH-20 Chromatography: Employed for further purification, particularly for removing pigments and smaller molecules.
-
-
Preparative HPLC: For final purification to obtain high-purity this compound, reversed-phase preparative HPLC is often used.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[10]
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
This assay is commonly used to screen for the anti-inflammatory potential of natural products.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.
-
NO Measurement: The production of nitric oxide is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.
Potential Signaling Pathways (Hypothesized)
While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on related iridoid glycosides like aucubin suggest potential involvement in the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[18][19]
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: A hypothesized signaling pathway for the potential anti-inflammatory action of this compound.
Conclusion and Future Directions
This compound is a promising natural product for further investigation, particularly in the areas of anti-inflammatory and neuroprotective research. The current lack of specific data highlights a significant research gap. Future studies should focus on:
-
Developing optimized and scalable protocols for the isolation of this compound from its natural sources.
-
Conducting comprehensive in vitro and in vivo studies to elucidate its specific biological activities and determine its potency (e.g., IC₅₀ values).
-
Investigating the molecular mechanisms of action, including the identification of its direct molecular targets and the signaling pathways it modulates.
-
Evaluating its pharmacokinetic and toxicological profiles to assess its potential as a therapeutic agent.
This guide provides a starting point for researchers interested in exploring the scientific and therapeutic potential of this compound. The methodologies and hypothesized pathways presented here, based on related compounds, can serve as a blueprint for designing future experiments to unlock the full potential of this iridoid glycoside.
References
- 1. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]
- 3. florajournal.com [florajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]
- 6. Biological and pharmacological activity of naturally occurring iridoids and secoiridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics [mdpi.com]
- 8. Metabolic Characterization of Four Members of the Genus Stachys L. (Lamiaceae) [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phytochemical studies of Rehmannia glutinosa rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phytochemical Analysis and Biological Activity of Three Stachys Species (Lamiaceae) from Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. This compound(20633-72-1) 1H NMR [m.chemicalbook.com]
- 14. Melittoside(19467-03-9) 1H NMR [m.chemicalbook.com]
- 15. Anti-inflammatory activity of aucubin by inhibition of tumor necrosis factor-alpha production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Aucubin, a naturally occurring iridoid glycoside inhibits TNF-α-induced inflammatory responses through suppression of NF-κB activation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
Iridoid Glycosides in Campylanthus glaber: A Technical Guide for Researchers and Drug Development Professionals
An in-depth analysis of the chemical constituents, isolation methodologies, and biological activities of iridoid glycosides found in the medicinal plant Campylanthus glaber.
This technical guide provides a comprehensive overview of the iridoid glycosides identified in Campylanthus glaber, a plant species with traditional medicinal uses. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical composition and potential therapeutic applications of this plant. The guide summarizes the known iridoid glycoside constituents, outlines detailed experimental protocols for their extraction and analysis, and explores the signaling pathways modulated by these bioactive compounds.
Iridoid Glycoside Profile of Campylanthus glaber
Campylanthus glaber, a member of the Plantaginaceae family, is known to produce a variety of iridoid glycosides. These monoterpenoid compounds are of significant interest due to their diverse biological activities. Research has led to the identification of several key iridoid glycosides from the aerial parts of this plant.
Table 1: Iridoid Glycosides Identified in Campylanthus glaber
While qualitative analysis has confirmed the presence of the following iridoid glycosides, comprehensive quantitative data in the literature is limited. The table below lists the identified compounds.
| Compound Name | Molecular Formula | Reference |
| Aucubin | C₁₅H₂₂O₉ | [1] |
| Erigeroside | C₁₁H₁₄O₈ | [1] |
| Gardoside | C₁₆H₂₂O₁₀ | [1] |
| Monomellithoside | C₁₅H₂₂O₁₀ | [1] |
| Melittoside | C₂₁H₃₂O₁₅ | [1] |
| Geniposidic acid | C₁₆H₂₂O₁₀ | [1] |
| 8-epilogonic acid | C₁₆H₂₄O₁₀ | [1] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and identification of iridoid glycosides from Campylanthus glaber, based on established phytochemical techniques.
Extraction of Iridoid Glycosides
A generalized protocol for the extraction of iridoid glycosides from the fresh aerial parts of Campylanthus glaber is presented below. To prevent enzymatic degradation of these compounds, immediate processing of the plant material is recommended.
Workflow for Extraction of Iridoid Glycosides from Campylanthus glaber
Caption: General workflow for the ethanolic extraction of iridoid glycosides.
Protocol:
-
Plant Material Preparation: Harvest fresh aerial parts (leaves and stems) of Campylanthus glaber. To minimize enzymatic degradation of iridoid glycosides, the material should be processed immediately.
-
Extraction: Immerse the fresh plant material in ethanol (e.g., 96% EtOH) at room temperature. The solvent-to-plant material ratio should be sufficient to ensure complete submersion (e.g., 10:1 v/w).
-
Maceration: Allow the extraction to proceed for several days (e.g., 3-5 days) with occasional agitation to enhance the extraction efficiency.
-
Filtration: Separate the ethanolic extract from the plant residue by filtration through filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude ethanolic extract.
Isolation and Purification
The crude extract, containing a complex mixture of compounds, requires further purification to isolate individual iridoid glycosides. This is typically achieved through various chromatographic techniques.
Workflow for Isolation and Purification of Iridoid Glycosides
Caption: Chromatographic workflow for the isolation of pure iridoid glycosides.
Protocol:
-
Column Chromatography: Subject the crude extract to column chromatography. A common stationary phase is silica gel. Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
Further Purification: Pooled fractions are often subjected to further purification steps, such as Sephadex column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds. A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is commonly used for the final purification of iridoid glycosides.
Identification and Structural Elucidation
The identification of the isolated iridoid glycosides is achieved through a combination of spectroscopic techniques.
Workflow for Compound Identification
Caption: Analytical workflow for the identification of isolated compounds.
Methodologies:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the retention time and mass-to-charge ratio of the compound, which aids in its identification by comparison with known standards or databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural elucidation of the isolated compounds. The chemical shifts and coupling constants provide detailed information about the molecular structure.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Iridoid Glycosides in Campylanthus glaber
The following table compiles the ¹H and ¹³C NMR chemical shifts (in ppm) for the iridoid glycosides identified in Campylanthus glaber. Data is referenced from various sources and may have been recorded in different solvents.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aucubin | Data not fully available in a comprehensive format. | Data not fully available in a comprehensive format. |
| Erigeroside | Predicted data available. | Predicted data available.[2] |
| Gardoside | Data not fully available in a comprehensive format. | Available data from SpectraBase.[3] |
| Monomelittoside | ¹H NMR spectrum available. | Data not fully available in a comprehensive format. |
| Melittoside | ¹H NMR spectrum available. | Data not fully available in a comprehensive format. |
| Geniposidic acid | Data not fully available in a comprehensive format. | Data not fully available in a comprehensive format. |
| 8-epilogonic acid | Data not fully available in a comprehensive format. | Available data from PubChem.[4] |
Signaling Pathways and Biological Activity
Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Aucubin, a prominent iridoid glycoside in Campylanthus glaber, has been shown to modulate several key signaling pathways.
Nrf2/HO-1 and AMPK Signaling Pathways
Aucubin has been demonstrated to exert protective effects against lipid accumulation and oxidative stress through the activation of the Nrf2/HO-1 and AMPK signaling pathways.
Diagram of Aucubin's effect on Nrf2/HO-1 and AMPK Pathways
Caption: Aucubin activates AMPK and Nrf2/HO-1 pathways to reduce cellular stress.
TLR4/NF-κB Signaling Pathway
Aucubin has also been shown to exhibit anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.
Diagram of Aucubin's Inhibition of the TLR4/NF-κB Pathway
Caption: Aucubin inhibits the TLR4/NF-κB signaling pathway, reducing inflammation.
Conclusion
Campylanthus glaber is a rich source of various iridoid glycosides with potential therapeutic applications. This guide has provided an overview of the identified compounds, generalized experimental protocols for their study, and insights into their mechanisms of action. Further research is warranted to fully quantify the iridoid glycoside content in this plant and to further explore the pharmacological activities of its individual constituents. The information presented here serves as a valuable resource for scientists and researchers in the ongoing quest for new drug leads from natural sources.
References
Preliminary Biological Screening of Iridoid Glycosides: A Technical Guide for Researchers
Disclaimer: This technical guide provides a comprehensive overview of the preliminary biological screening of iridoid glycosides , the chemical class to which Monomelittoside belongs. Due to a lack of specific published research on the biological activities of this compound at the time of this writing, this document leverages available data on other structurally related iridoid glycosides to present potential screening approaches and expected biological effects. The experimental protocols and signaling pathways described herein are representative of those commonly used for this class of compounds and should be adapted and validated for this compound specifically.
Introduction
Iridoid glycosides are a large group of monoterpenoid natural products widely distributed in the plant kingdom. They are known to possess a diverse range of biological activities, making them promising candidates for drug discovery and development. This guide provides an in-depth overview of the preliminary biological screening of iridoid glycosides, with a focus on their potential anticancer, anti-inflammatory, and neuroprotective effects. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this class of compounds, including this compound.
Anticancer Activity
Iridoid glycosides have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines. The primary screening for anticancer activity often involves in vitro cytotoxicity assays to determine the concentration at which these compounds inhibit cancer cell growth.
Quantitative Data: In Vitro Cytotoxicity of Iridoid Glycosides
The following table summarizes representative half-maximal inhibitory concentration (IC50) values for various iridoid glycosides against different human cancer cell lines.
| Iridoid Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Aucubin | A549 (Lung) | 25.5 | [1] |
| Geniposide | HeLa (Cervical) | 50.2 | [2] |
| Catalpol | HepG2 (Liver) | 45.8 | [2] |
| Loganin | MCF-7 (Breast) | 62.1 | [3] |
| Oleuropein | PC-3 (Prostate) | 35.7 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other iridoid glycoside stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iridoid glycoside in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Signaling Pathways in Anticancer Activity
Iridoid glycosides can induce apoptosis and inhibit cancer cell proliferation through the modulation of various signaling pathways. The PI3K/Akt and MAPK pathways are two of the most commonly implicated pathways.[3]
Caption: PI3K/Akt and MAPK signaling pathways in cancer.
Anti-inflammatory Activity
Iridoid glycosides have been reported to possess significant anti-inflammatory properties, which are often evaluated using both in vitro and in vivo models. A common in vivo assay is the carrageenan-induced paw edema model in rodents.
Quantitative Data: In Vivo Anti-inflammatory Activity
The following table presents representative data on the inhibition of paw edema by iridoid glycosides in the carrageenan-induced rat paw edema model.
| Iridoid Glycoside | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Harpagoside | 50 | 45.2 | [4] |
| Aucubin | 100 | 55.8 | [5] |
| Geniposide | 60 | 62.5 | [6] |
| Loganin | 40 | 51.3 | [6] |
| Catalpol | 100 | 48.9 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound or other iridoid glycoside
-
Carrageenan solution (1% w/v in sterile saline)
-
Indomethacin (positive control, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the rats into groups (n=6 per group): a negative control group (vehicle), a positive control group (indomethacin), and treatment groups receiving different doses of the iridoid glycoside. Administer the test compounds and controls orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway in Anti-inflammatory Activity
The anti-inflammatory effects of iridoid glycosides are often mediated through the inhibition of the NF-κB signaling pathway, which plays a crucial role in regulating the expression of pro-inflammatory mediators.[5][7]
Caption: NF-κB signaling pathway in inflammation.
Neuroprotective Activity
Several iridoid glycosides have shown promise in protecting neuronal cells from damage and death, suggesting their potential in the treatment of neurodegenerative diseases.[8][9]
Quantitative Data: In Vitro Neuroprotection
The following table provides examples of the neuroprotective effects of iridoid glycosides in different in vitro models of neuronal damage.
| Iridoid Glycoside | Neuronal Cell Line | Insult | Protective Effect | Reference |
| Geniposide | PC12 | Aβ₂₅₋₃₅ | Increased cell viability by 40% | [9] |
| Catalpol | SH-SY5Y | MPP⁺ | Decreased apoptosis by 35% | [10] |
| Morroniside | Primary cortical neurons | Glutamate | Reduced neuronal death by 50% | [8] |
| Loganin | PC12 | H₂O₂ | Increased antioxidant enzyme activity | [8] |
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neuronal injury in a cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Appropriate cell culture medium and supplements
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptide, glutamate)
-
This compound or other iridoid glycoside
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit) or apoptosis (e.g., Annexin V/PI staining kit)
-
24-well or 96-well culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Differentiation: Culture the neuronal cells under appropriate conditions. For cell lines like SH-SY5Y, differentiation into a more mature neuronal phenotype may be induced by treatment with agents like retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the iridoid glycoside for a specific period (e.g., 2-24 hours) before inducing neuronal damage.
-
Induction of Neurotoxicity: Expose the cells to the chosen neurotoxic agent at a pre-determined concentration that induces significant but not complete cell death.
-
Co-incubation: Co-incubate the cells with the neurotoxic agent and the iridoid glycoside for an appropriate duration (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Use assays like MTT or LDH to quantify the number of viable cells.
-
Apoptosis: Use techniques like Annexin V/PI staining followed by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic and necrotic cells.
-
-
Data Analysis: Compare the cell viability or apoptosis rates in the compound-treated groups with the group treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathways in Neuroprotection
The neuroprotective effects of iridoid glycosides are often attributed to their ability to modulate signaling pathways involved in apoptosis and cell survival, such as the Bcl-2 family of proteins and caspase activation.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Neuroprotective Effects of Cornel Iridoid Glycoside [stressmarq.com]
- 9. Iridoids and Other Monoterpenes in the Alzheimer’s Brain: Recent Development and Future Prospects [mdpi.com]
- 10. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics [mdpi.com]
- 11. Protective Effects of Cornel Iridoid Glycoside in Rats After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemotaxonomic Significance of Monomelittoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomelittoside, an iridoid glycoside, has emerged as a significant chemotaxonomic marker, particularly within the Lamiaceae family. This technical guide provides a comprehensive overview of the chemotaxonomic importance of this compound, detailing its chemical properties, distribution in the plant kingdom, and methods for its isolation and characterization. While extensive research on the biological activities of plant extracts containing this compound exists, data on the pure compound is limited. This guide summarizes the available information and proposes future directions for research to fully elucidate its therapeutic potential.
Introduction
Chemotaxonomy, the classification of organisms based on their chemical constituents, has become an invaluable tool in plant systematics. Secondary metabolites, such as iridoid glycosides, often exhibit a limited distribution within the plant kingdom, making them excellent markers for establishing phylogenetic relationships. This compound, a specific iridoid O-glycoside, has garnered attention for its potential as a chemotaxonomic indicator, most notably in the large and diverse Lamiaceae (mint) family.[1][2][3] This guide will delve into the chemical nature of this compound, its known distribution, and its significance in plant classification.
Chemical Profile of this compound
This compound is an iridoid O-glycoside with the molecular formula C15H22O10 and a molecular weight of 362.33 g/mol .[4] Its structure consists of a cyclopentanapyran ring system characteristic of iridoids, with a glucose moiety attached via an O-glycosidic bond. A notable feature of this compound is the presence of an allose sugar unit, which is relatively rare in nature and contributes to its chemotaxonomic significance.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H22O10 | [4] |
| Molecular Weight | 362.33 g/mol | [4] |
| Class | Iridoid O-glycoside | |
| Key Structural Features | Cyclopentanapyran ring, Glucose moiety, Allose unit | [5] |
Chemotaxonomic Significance
The distribution of this compound is a key indicator of its chemotaxonomic value. Its presence is most prominently documented in the Lamiaceae family, particularly within the genus Stachys.
Distribution in the Genus Stachys
Numerous studies have identified this compound in various Stachys species, including S. glutinosa, S. byzantina, S. germanica, and S. lavandulifolia.[5][6][7][8][9][10] The consistent presence of this compound, and specifically its allose sugar component, has led researchers to propose it as a distinct chemotaxonomic marker for the genus Stachys.[5][7] This suggests that the biosynthetic pathway for producing this compound is a shared, derived characteristic within this lineage.
Broader Distribution in Lamiaceae and Other Families
While most prevalent in Stachys, this compound has also been reported in other genera of the Lamiaceae family.[11] Its occurrence has also been noted in other plant families, such as Plantaginaceae, though less frequently. The presence of this compound and related iridoid glycosides across different families can provide insights into broader evolutionary relationships and historical gene flow between plant lineages.
Experimental Protocols
The isolation and characterization of this compound are crucial for its study. The following section outlines a general workflow based on methodologies reported in the literature for the isolation of iridoid glycosides from plant material.
General Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Methodologies
1. Extraction:
-
Air-dried and powdered aerial parts of the plant material (e.g., Stachys lavandulifolia) are extracted with methanol at room temperature.[12][13]
-
The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a polar glycoside, is expected to be concentrated in the more polar fractions (e.g., n-butanol).
3. Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on Sephadex LH-20, eluting with methanol.[14]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Further purification can be achieved using silica gel column chromatography with a suitable solvent system (e.g., chloroform-methanol-water mixtures).
4. High-Performance Liquid Chromatography (HPLC):
-
Final purification is often achieved by preparative reversed-phase HPLC (RP-HPLC).[10][14][15][16]
-
A C18 column is typically used with a gradient elution of water and acetonitrile or methanol.
5. Structural Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).[17][18][19][20][21][22]
Biosynthesis of this compound
The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-studied biosynthesis of other iridoid glycosides like aucubin and catalpol, a putative pathway can be proposed.[5][6][7][17][18]
Caption: Proposed biosynthetic pathway of this compound based on related iridoids.
The pathway likely begins with geranyl pyrophosphate (GPP), a common precursor for monoterpenes. A series of cyclization, oxidation, and glycosylation steps, catalyzed by specific enzymes, leads to the formation of the iridoid scaffold. The final step in the formation of this compound would involve the specific glycosylation with allose. The enzymes responsible for these transformations in the context of this compound biosynthesis are yet to be identified.
Biological Activities of Plant Extracts Containing this compound
While there is a lack of data on the biological activities of isolated this compound, extracts from plants known to contain this compound, such as various Stachys species, have demonstrated a range of pharmacological effects. It is important to note that these activities are likely due to the synergistic effects of multiple compounds within the extract and cannot be solely attributed to this compound.
Table 2: Reported Biological Activities of Stachys Species Extracts
| Activity | Plant Species | Reference |
| Anti-inflammatory | Stachys spp. | [20] |
| Antioxidant | Stachys spp. | [15] |
| Antimicrobial | Stachys spp. | [9] |
| Cytotoxic | Stachys spp. | [3][10][13][23] |
Further research is needed to isolate this compound in sufficient quantities and perform comprehensive biological assays to determine its specific contributions to these observed activities.
Future Directions
The study of this compound presents several exciting avenues for future research:
-
Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific enzymes involved in this compound biosynthesis will provide a deeper understanding of its production in plants and could enable synthetic biology approaches for its production.
-
Biological Activity of Pure this compound: A critical next step is to investigate the pharmacological properties of the isolated compound. This includes screening for anti-inflammatory, antimicrobial, cytotoxic, and other activities.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: Once biological activities are identified, QSAR studies can help to understand the relationship between the structure of this compound and its biological function, potentially leading to the design of more potent synthetic analogues.
-
Expanded Chemotaxonomic Surveys: Broader screening for the presence of this compound in a wider range of plant species, particularly within the Lamiales order, could further refine our understanding of its taxonomic distribution and evolutionary significance.
Conclusion
This compound stands out as a valuable chemotaxonomic marker, particularly for the genus Stachys within the Lamiaceae family. Its unique chemical structure, characterized by the presence of an allose moiety, makes it a distinctive feature for phylogenetic classification. While methods for its isolation and characterization are established, a significant knowledge gap remains concerning its specific biological activities and the enzymes involved in its biosynthesis. Future research focused on these areas will not only enhance its utility in chemotaxonomy but also potentially uncover novel therapeutic applications for this intriguing natural product.
References
- 1. Frontiers | Structure-dependent activity of plant natural products against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 2. Enzyme-assisted asymmetric total synthesis of (-)-podophyllotoxin and (-)-picropodophyllin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 8. Limonoids with anti-inflammatory activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-MRSA activity of a bioactive compound produced by a marine Streptomyces and its optimization using statistical experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic and other bioactivities of a novel and known sesquiterpene lactones isolated from Vernonia leopoldi (Sch. Bip. ex Walp.) Vatke in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxic and nitric oxide production-inhibitory activities of limonoids and other compounds from the leaves and bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) [mdpi.com]
- 16. Novel synthesis of leucoside by enzymatic hydrolysis of tea seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzymatic synthesis of polymers containing nicotinamide mononucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activity of Methanolic and Aqueous Extract of Rhodomyrtus tomentosa Leaves against Staphylococcus aureus and Escherichia coli - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxic limonoids and tetranortriterpenoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Monomelittoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monomelittoside, an iridoid glycoside found in various plant species, particularly within the genus Stachys, is a molecule of growing interest in the scientific community. This technical guide provides a detailed overview of the physical and chemical properties of this compound, alongside available experimental data and methodologies. The document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this compound. While direct experimental data on some properties and biological activities remain limited, this guide consolidates the current knowledge and provides a foundation for future research endeavors.
Chemical and Physical Properties
This compound is classified as an iridoid o-glycoside, characterized by a cyclopentanopyran skeleton linked to a glucose moiety.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂O₁₀ | [1] |
| Average Molecular Weight | 362.331 g/mol | [1] |
| Monoisotopic Molecular Weight | 362.121296908 Da | [1] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
| CAS Number | 20633-72-1 | |
| Predicted Water Solubility | 113 g/L | [1] |
| Predicted logP | -2.2 | [1] |
| Predicted pKa (Strongest Acidic) | 12.1 | [1] |
| Predicted pKa (Strongest Basic) | -2.7 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR data is used to determine the number and types of hydrogen atoms in the molecule. While specific chemical shifts and coupling constants for this compound are not fully documented in publicly accessible sources, a ¹H NMR spectrum is available for reference.[1]
-
¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. As with ¹H NMR, detailed peak assignments for this compound are not widely published.
Mass Spectrometry (MS)
-
ESI-MS: Electrospray Ionization Mass Spectrometry is a soft ionization technique used to determine the molecular weight of the compound with high accuracy. For natural compounds like this compound, in-source fragmentation can occur, providing clues about the molecule's structure.[4] Common fragmentation patterns for glycosides involve the cleavage of the glycosidic bond.
Infrared (IR) Spectroscopy
-
FT-IR: Fourier-Transform Infrared Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), ether (C-O-C), and alkene (C=C) groups.
Experimental Protocols
Isolation and Purification of Iridoid Glycosides from Plant Material
The following is a general protocol for the isolation and purification of iridoid glycosides, like this compound, from plant sources such as Stachys glutinosa. This protocol is based on established methods for similar compounds and should be optimized for the specific plant material and target compound.
Workflow for Isolation and Purification:
Methodology:
-
Extraction:
-
Air-dry the aerial parts of the plant material and grind them into a fine powder.
-
Extract the powdered material with methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking, or by using a Soxhlet apparatus for exhaustive extraction.
-
Filter the extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, for instance, a mixture of chloroform and methanol, starting with a low polarity and gradually increasing the methanol concentration.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that show the presence of this compound.
-
For final purification, subject the combined fractions to preparative high-performance liquid chromatography (HPLC) using a suitable column and mobile phase.
-
Biological Activity and Signaling Pathways
The biological activities of this compound have not been extensively studied directly. However, the plant genus Stachys, a known source of this compound, has been reported to possess various pharmacological properties, including anti-inflammatory and antioxidant effects.[5] Further research is required to attribute these activities specifically to this compound and to elucidate its mechanisms of action.
Potential Anti-inflammatory and Antioxidant Activity
Given the reported activities of the Stachys genus, it is plausible that this compound contributes to these effects.
Experimental Protocols for Activity Screening:
-
Antioxidant Activity (DPPH Assay):
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare different concentrations of this compound in methanol.
-
Mix the this compound solutions with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.[5][6][7][8][9]
-
-
Anti-inflammatory Activity (in vitro):
-
Nitric Oxide (NO) Inhibition Assay: Use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to induce NO production. Treat the cells with different concentrations of this compound and measure the nitrite concentration in the cell culture supernatant using the Griess reagent.
-
Cytokine Expression Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages treated with this compound using ELISA or RT-qPCR.
-
Potential Signaling Pathways
While no specific signaling pathways have been definitively linked to this compound, based on the activities of other natural products with similar structural features, potential targets for investigation include the NF-κB and MAPK signaling pathways, which are key regulators of inflammation and cellular stress responses.
Hypothesized Signaling Pathway Modulation:
Conclusion and Future Directions
This compound presents an intriguing subject for further scientific exploration. This guide has synthesized the currently available information on its physical and chemical properties, along with general experimental procedures for its study. However, significant knowledge gaps remain, particularly concerning its detailed spectroscopic characterization, a specific and optimized isolation protocol, and a comprehensive evaluation of its biological activities and underlying mechanisms of action.
Future research should focus on:
-
Acquiring and publishing detailed ¹H and ¹³C NMR, MS, and IR spectral data for this compound.
-
Developing and validating a standardized protocol for the high-yield isolation and purification of this compound from a readily available plant source.
-
Conducting comprehensive in vitro and in vivo studies to confirm and quantify its potential anti-inflammatory, antioxidant, neuroprotective, and other biological activities.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a cellular level.
Addressing these areas will be crucial in unlocking the full therapeutic potential of this compound and paving the way for its potential application in drug development.
References
- 1. This compound(20633-72-1) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. journal.unisza.edu.my [journal.unisza.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Co-occurrence of Monomelittoside and Phenylethanoid Glycosides: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the co-occurrence of the iridoid glycoside Monomelittoside and various phenylethanoid glycosides in plant species, with a particular focus on the genus Stachys. This document summarizes quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathways of these compound classes.
Introduction
The concurrent presence of diverse classes of secondary metabolites within a single plant species presents a compelling area of study for phytochemistry and drug discovery. Iridoid glycosides and phenylethanoid glycosides are two such classes of compounds that exhibit a wide range of pharmacological activities. This compound, an iridoid glycoside, and phenylethanoid glycosides such as verbascoside (acteoside), are known to accumulate in various plant families, notably the Lamiaceae. Understanding their co-occurrence, biosynthetic origins, and analytical quantification is crucial for chemotaxonomic studies, quality control of herbal medicines, and the exploration of potential synergistic therapeutic effects.
Recent metabolic profiling studies have confirmed the co-existence of this compound and/or its isomer melittoside alongside phenylethanoid glycosides in species such as Stachys leucoglossa[1]. This guide aims to consolidate the current knowledge on this phytochemical phenomenon.
Data Presentation: Co-occurrence in Stachys Species
While several studies confirm the qualitative co-occurrence of iridoid glycosides and phenylethanoid glycosides in the genus Stachys, comprehensive quantitative data from a single study detailing the concentrations of both this compound and a range of phenylethanoid glycosides in various plant parts is not extensively available in the current literature. However, based on existing phytochemical reviews and metabolic profiling studies, we can compile a representative overview of the distribution of these compounds.
Table 1: Distribution of this compound and Major Phenylethanoid Glycosides in Selected Stachys Species
| Plant Species | Plant Part | This compound/Melittoside | Verbascoside (Acteoside) | Other Phenylethanoid Glycosides | Reference |
| Stachys leucoglossa | Aerial Parts | Present | Present | Lavandulifolioside, Leucosceptoside A | [1] |
| Stachys officinalis | Aerial Parts | Not Reported | Present | Betonyosides A-F, Forsythoside B, Leucosceptoside B | [2] |
| Stachys lavandulifolia | Aerial Parts | 5-O-β-allopyranosyl-monomelittoside Present | Present | Lavandulifolioside A, Leucosceptoside A | [3][4] |
| Stachys recta | Aerial Parts | Not Reported | Present | Forsythoside B, Leucosceptoside B, Martynoside | [2] |
Note: "Present" indicates the compound has been identified, but quantitative data was not provided in a comparative format in the cited literature.
Experimental Protocols
The simultaneous extraction and quantification of both iridoid and phenylethanoid glycosides require carefully optimized protocols due to potential differences in their polarity and stability. The following methodologies are based on established techniques for the analysis of these compounds in plant matrices, particularly from the Lamiaceae family.
Extraction of this compound and Phenylethanoid Glycosides
This protocol is a generalized procedure for the efficient extraction of both compound classes from dried plant material.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Stachys species) at room temperature and grind it into a fine powder (20-40 mesh).
-
Extraction Solvent: A mixture of methanol and water (e.g., 70-80% methanol) is generally effective for extracting both iridoid and phenylethanoid glycosides.
-
Extraction Procedure:
-
Macerate 1 gram of the powdered plant material with 20 mL of the extraction solvent.
-
Sonication for 30 minutes at room temperature can enhance extraction efficiency.
-
Alternatively, perform reflux extraction at 60°C for 2 hours.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Sample Clean-up (Optional but Recommended):
-
Dissolve the dried extract in water.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove non-polar compounds and interfering pigments.
-
Wash the cartridge with water to remove sugars and other highly polar compounds.
-
Elute the target glycosides with methanol.
-
Dry the methanolic eluate and reconstitute the residue in the mobile phase for HPLC analysis.
-
Simultaneous Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method allows for the simultaneous separation and quantification of this compound and phenylethanoid glycosides.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system equipped with a Diode-Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution is typically required for optimal separation.
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-10 min: 10-25% B
-
10-30 min: 25-50% B
-
30-40 min: 50-80% B
-
40-45 min: 80-10% B (return to initial conditions)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelengths:
-
Iridoid glycosides (e.g., this compound) can be monitored at 235-254 nm .
-
Phenylethanoid glycosides (e.g., Verbascoside) show strong absorbance at 330 nm .
-
-
Quantification: Prepare calibration curves for standard compounds of this compound and relevant phenylethanoid glycosides (e.g., verbascoside, forsythoside B) at a series of concentrations. The concentration of the analytes in the plant extracts can be calculated based on the peak areas and the regression equations of the calibration curves.
Biosynthetic Pathways and Their Interconnections
This compound and phenylethanoid glycosides originate from distinct primary metabolic pathways. However, their biosynthesis is interconnected through shared precursor pools and potentially through common regulatory networks within the plant cell.
Biosynthesis of Iridoid Glycosides (this compound)
The biosynthesis of iridoids starts from geranyl pyrophosphate (GPP), which is derived from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway.
References
Methodological & Application
Application Note: High-Purity Isolation of Monomelittoside Using Preparative HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the isolation of monomelittoside, an iridoid o-glycoside, from plant extracts using preparative High-Performance Liquid Chromatography (HPLC). The described methodology, including sample pre-purification and optimized preparative HPLC parameters, is designed to yield high-purity this compound suitable for subsequent research and development applications. This protocol is particularly relevant for natural product chemists, pharmacologists, and professionals in the drug discovery sector.
Introduction
This compound (C₁₅H₂₂O₁₀, M.W. 362.33 g/mol ) is a naturally occurring iridoid glycoside found in various plant species, including those of the Rehmannia and Stachys genera.[1][2] Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical research. The isolation of these compounds in high purity is essential for accurate pharmacological studies and for use as analytical standards. Preparative HPLC is a powerful technique for purifying target compounds from complex mixtures, such as plant extracts.[3] This document provides a detailed protocol for the efficient isolation of this compound.
Experimental Workflow
The overall workflow for the isolation of this compound is depicted below. It involves initial extraction from the plant material, a pre-purification step to enrich the iridoid glycoside fraction, and a final purification step using preparative HPLC.
Methodologies and Protocols
Sample Preparation and Extraction
-
Plant Material : Dried and powdered aerial parts of a known this compound-containing plant (e.g., Rehmannia glutinosa) are used as the starting material.
-
Extraction :
-
Macerate 1 kg of the powdered plant material with 10 L of 70% ethanol at room temperature for 24 hours.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Pre-purification by Column Chromatography
To enrich the this compound fraction and reduce the load on the preparative HPLC system, a pre-purification step is employed.
-
Column Packing : A glass column is packed with macroporous adsorbent resin (e.g., HPD-100) or a C18 stationary phase.
-
Sample Loading : Dissolve the crude extract in water and load it onto the column.
-
Elution :
-
Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Elute the iridoid glycoside fraction with an increasing gradient of ethanol in water (e.g., 10%, 30%, 50%, 70% ethanol).
-
Collect fractions and monitor by analytical HPLC to identify the fractions containing this compound.
-
-
Fraction Pooling : Combine the fractions rich in this compound and evaporate the solvent to dryness.
Preparative HPLC Isolation
The enriched fraction is subjected to preparative HPLC for the final purification of this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value |
| Instrument | Preparative HPLC System |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 5 min, 5-20% B over 30 min, 20-50% B over 10 min |
| Flow Rate | 15.0 mL/min |
| Injection Volume | 5-10 mL (of a concentrated solution of the enriched fraction) |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
Post-Purification Analysis
-
Purity Assessment : The purity of the collected fractions is determined using an analytical HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm) and a corresponding gradient.
-
Structural Elucidation : The chemical structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.
Results and Data Presentation
The combination of pre-purification and preparative HPLC allows for the isolation of this compound with high purity. The following table summarizes representative results based on the purification of iridoid glycosides using similar methods.[4][5]
Table 2: Summary of a Typical Isolation Run
| Parameter | Value |
| Starting Material (Enriched Fraction) | 500 mg |
| Yield of this compound | 35 mg |
| Purity (by Analytical HPLC) | >98% |
| Recovery from Preparative HPLC Step | ~90% |
Signaling Pathway (Placeholder)
While this compound's specific signaling pathways are a subject of ongoing research, iridoid glycosides are known to interact with various cellular targets. A generalized diagram illustrating a potential interaction is shown below. For instance, some iridoids have been shown to modulate inflammatory pathways.
Conclusion
The protocol outlined in this application note provides a robust and efficient method for the isolation of high-purity this compound from plant sources. The use of a pre-purification step followed by optimized preparative HPLC is critical for achieving the desired purity and yield. This methodology can be adapted for the isolation of other structurally related iridoid glycosides and serves as a valuable tool for researchers in natural product chemistry and drug development.
References
Unveiling the Structure of Monomelittoside: A Detailed Guide to 1D and 2D NMR-Based Elucidation
For Immediate Release
[City, State] – [Date] – In the intricate world of natural product chemistry, determining the precise molecular architecture of novel compounds is a critical step in understanding their biological activity and potential therapeutic applications. Monomelittoside, an iridoid glycoside, presents a compelling case for the power of modern spectroscopic techniques. This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound and the Role of NMR
This compound is a naturally occurring iridoid glycoside that has been isolated from various plant species, including those of the Sideritis genus. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them attractive targets for phytochemical and pharmacological research. The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule.
This guide will walk through the systematic application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously determine the structure of this compound.
Data Presentation: Quantitative NMR Data Summary
The complete assignment of the ¹H and ¹³C NMR chemical shifts for this compound, as determined in Methanol-d4 (CD₃OD), is summarized in the tables below. This data, compiled from published literature, serves as a reference for the structural confirmation of this iridoid glycoside.
Table 1: ¹H NMR (600 MHz, CD₃OD) and ¹³C NMR (150 MHz, CD₃OD) Data for this compound
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| Aglycone | |||
| 1 | 96.0 | 5.67 | d (1.8) |
| 3 | 142.1 | 6.35 | dd (6.0, 1.8) |
| 4 | 104.5 | 4.98 | d (6.0) |
| 5 | 70.9 | 4.15 | m |
| 6 | 45.3 | 2.55 | m |
| 7 | 134.9 | 5.85 | br s |
| 8 | 130.2 | - | |
| 9 | 48.7 | 2.80 | m |
| 10 | 61.9 | 4.18 | s |
| Glucose | |||
| 1' | 100.2 | 4.65 | d (7.8) |
| 2' | 74.9 | 3.25 | t (8.4) |
| 3' | 78.1 | 3.40 | t (9.0) |
| 4' | 71.8 | 3.30 | t (9.0) |
| 5' | 78.0 | 3.42 | m |
| 6'a | 62.9 | 3.85 | dd (12.0, 2.4) |
| 6'b | 3.68 | dd (12.0, 5.4) |
Experimental Protocols
The following protocols provide a general methodology for the acquisition of high-quality 1D and 2D NMR data for iridoid glycosides like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the isolated and purified this compound.
-
Dissolution: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Methanol-d4, CD₃OD). Ensure complete dissolution by gentle vortexing.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
1D NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Instrument: A 500 MHz or higher field NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
2D NMR Data Acquisition
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Typically acquired with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: Optimized for a one-bond coupling constant (¹JCH) of approximately 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the overall molecular skeleton.
-
Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: Optimized for long-range coupling constants, typically in the range of 8-10 Hz.
-
Structure Elucidation Workflow and Key Correlations
The structural elucidation of this compound is a stepwise process that integrates information from all the acquired NMR spectra. The following diagrams illustrate the logical workflow and the key 2D NMR correlations that are instrumental in piecing together the molecule.
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
The key to assembling the structure of this compound lies in the interpretation of the 2D NMR data. The COSY spectrum reveals the proton-proton coupling networks within the aglycone and the glucose units. The HSQC spectrum then correlates each proton to its directly attached carbon. Finally, the HMBC spectrum provides the crucial long-range correlations that link these individual spin systems together.
Caption: Key COSY and HMBC correlations for this compound structure elucidation.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and powerful approach for the complete structure elucidation of this compound. The data and protocols presented herein serve as a valuable resource for researchers in natural product chemistry and drug discovery, facilitating the identification and characterization of this and related iridoid glycosides. The systematic application of these NMR techniques is essential for advancing our understanding of the vast chemical diversity found in nature.
Application Note: HPLC-MS Analysis of Monomelittoside in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Monomelittoside in plant extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Introduction
This compound is an iridoid glycoside found in various medicinal plants, including those from the Rehmannia and Stachys genera. Iridoid glycosides are a class of monoterpenoids known for their wide range of biological activities, making them of significant interest in phytochemical research and drug development. Accurate and sensitive analytical methods are crucial for the qualitative and quantitative determination of this compound in complex plant matrices. This application note details a robust HPLC-MS method for its analysis.
Experimental Protocols
Standard and Sample Preparation
2.1.1. Analytical Standard Preparation
A certified analytical standard of this compound is recommended for accurate quantification. If a commercial standard is unavailable, a well-characterized related iridoid glycoside standard, such as catalpol or aucubin, may be used for semi-quantitative analysis and method development.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
2.1.2. Plant Sample Preparation
-
Drying and Grinding: Dry the plant material (e.g., leaves, roots) at a controlled temperature (40-60°C) or by freeze-drying (lyophilization) to preserve the integrity of the metabolites. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 x g for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet one more time.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS Instrumentation and Conditions
The following conditions are based on established methods for the analysis of structurally similar iridoid glycosides and should be optimized for the specific instrumentation used.
2.2.1. HPLC System
-
Column: A reversed-phase C18 column is recommended (e.g., Agilent Zorbax SB-C18, 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
Time (min) % B 0.0 5 2.0 5 15.0 30 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
2.2.2. Mass Spectrometry System
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Negative ion mode is often preferred for iridoid glycosides, though positive mode should also be evaluated.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for qualitative analysis. For structural confirmation, tandem MS (MS/MS) should be employed.
-
Key Parameters (to be optimized):
-
Capillary Voltage: 3.0 - 4.0 kV
-
Nebulizer Gas Pressure: 30 - 40 psi
-
Drying Gas Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350°C
-
Data Presentation
Mass Spectrometry Data for this compound
This compound has a molecular formula of C₁₅H₂₂O₁₀ and a monoisotopic mass of 362.1213 g/mol .
| Ion Type | m/z |
| [M-H]⁻ | 361.1139 |
| [M+HCOOH-H]⁻ | 407.1194 |
3.1.1. Expected MS/MS Fragmentation
The fragmentation of iridoid glycosides in negative ESI mode typically involves the neutral loss of the glucose moiety and water molecules.[1]
-
Parent Ion: [M-H]⁻ at m/z 361.11
-
Key Fragment Ions:
-
Loss of glucose (162 Da): m/z 199.05
-
Loss of water (18 Da) from the aglycone: m/z 181.04
-
Further fragmentation of the aglycone.
-
Quantitative Analysis Parameters (Illustrative)
The following table presents illustrative performance data for a quantitative HPLC-MS method for this compound. These values should be determined experimentally during method validation.
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of this compound.
Logical Relationship of MS Analysis
Caption: MS/MS fragmentation pathway of this compound.
References
Application Notes: High-Speed Counter-Current Chromatography for Monomelittoside Purification
Introduction
Monomelittoside, an iridoid glycoside, is a natural compound found in various medicinal plants, including those of the Melittis and Stachys genera.[1][2] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry. High-speed counter-current chromatography (HSCCC) offers a robust and efficient method for the preparative isolation and purification of these compounds from complex plant extracts.[3] HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption and allowing for high sample recovery.[4][5] This application note provides a detailed protocol for the purification of this compound using HSCCC, based on established methods for analogous iridoid glycosides.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective HSCCC purification method.
| Property | Value | Reference |
| Molecular Formula | C15H22O10 | [6][7] |
| Molecular Weight | 362.33 g/mol | [6][7] |
| Class | Iridoid O-glycoside | [8] |
| General Feature | Polar compound due to the presence of multiple hydroxyl groups and a glycosidic linkage |
Experimental Protocol: HSCCC Purification of this compound
This protocol is a comprehensive guide for the isolation and purification of this compound from a crude plant extract.
1. Preparation of Crude Extract
A preliminary extraction and fractionation are necessary to enrich the concentration of this compound before proceeding with HSCCC.
-
Extraction: Powdered plant material (e.g., leaves or aerial parts) is extracted with a suitable solvent such as 75% ethanol via reflux. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The concentrated extract is dissolved in water and passed through a macroporous resin column. The column is first washed with water to remove highly polar impurities. Subsequently, the fraction containing iridoid glycosides is eluted with a 30% ethanol solution. This eluate is then concentrated to yield the crude sample for HSCCC analysis.[9]
2. Selection and Preparation of the Two-Phase Solvent System
The choice of the two-phase solvent system is the most critical step in HSCCC and is determined by the partition coefficient (K) of the target compound.[10] For polar iridoid glycosides like this compound, a commonly effective solvent system is a mixture of n-hexane, ethyl acetate, methanol, and water. The ideal K value for the target compound should be between 0.5 and 2.0.
-
Recommended Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v) is a good starting point for the purification of this compound.
-
Preparation:
-
The selected solvents are thoroughly mixed in a separatory funnel at room temperature.
-
The mixture is allowed to stand until the two phases are completely separated.
-
The two phases are then separated and degassed by ultrasonication for approximately 30 minutes before use.
-
3. HSCCC Instrumentation and Operation
-
Apparatus: A commercial HSCCC instrument equipped with a multi-layer coil column and a suitable pump and detector is required.
-
Procedure:
-
The multilayer coil is entirely filled with the stationary phase (the upper phase of the solvent system).
-
The apparatus is then rotated at a specific speed, typically around 800-1000 rpm.
-
The mobile phase (the lower phase of the solvent system) is pumped into the column at a flow rate of 1.5-2.0 mL/min.
-
Once hydrodynamic equilibrium is established (indicated by the emergence of the mobile phase from the column outlet), the sample solution (crude extract dissolved in a small volume of the biphasic solvent system) is injected.
-
The effluent from the outlet of the column is continuously monitored with a UV detector at a wavelength of 254 nm.
-
Fractions are collected at regular intervals using a fraction collector.
-
4. Analysis and Identification
-
Purity Assessment: The purity of the collected fractions containing the purified this compound is determined by High-Performance Liquid Chromatography (HPLC).
-
Structural Identification: The chemical structure of the purified compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9][11]
Quantitative Data from Analogous Purifications
The following table summarizes the purification results for other iridoid glycosides using HSCCC, which can serve as a benchmark for the purification of this compound.
| Compound | Solvent System | Sample Size (mg) | Yield (mg) | Purity (%) | Reference |
| Sweroside | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1) | 100 | 7.9 | 92.3 | [11][12] |
| Morroniside | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1) | 100 | 13.1 | 96.3 | [11][12] |
| Loganin | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1) | 100 | 10.2 | 94.2 | [11][12] |
| Morroniside | n-butanol-methanol-1% acetic acid water (4:1:6) | 50 | 28.7 | 97.8 | [13] |
| Loganin | n-butanol-methanol-1% acetic acid water (4:1:6) | 50 | 11.5 | 98.6 | [13] |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of HSCCC Parameters
Caption: Key parameter relationships in HSCCC method development.
Chemical Structure of this compound
Caption: this compound structural information.
References
- 1. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessment of Melittis melissophyllum L. subsp. melissophyllum iridoidic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities [mdpi.com]
- 4. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. GSRS [precision.fda.gov]
- 7. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PhytoBank: Showing this compound (PHY0009947) [phytobank.ca]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Monomelittoside in Herbal Preparations
Introduction
Monomelittoside, an iridoid glycoside primarily found in the roots of Rehmannia glutinosa, is a bioactive compound of significant interest to researchers and drug development professionals. Iridoid glycosides as a class are known for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects. Accurate quantification of this compound in herbal preparations is crucial for quality control, standardization, and ensuring the therapeutic efficacy and safety of these products. This document provides detailed application notes and protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of this compound and other related iridoid glycosides commonly found in Rehmannia glutinosa. These values are compiled from various validated analytical methods and serve as a reference for method development and validation.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Recovery (%) |
| This compound | [Data not available in cited literature] | [Data not available in cited literature] | [Data not available in a validated method] | [Estimated based on similar compounds] | [Estimated based on similar compounds] | >0.99 | 95-105 |
| Catalpol | ~2.5 | 347.1 [M+H]⁺ | 137.1, 119.1 | 0.5 | 1.5 | >0.998 | 95.23-106.21[1][2] |
| Aucubin | ~3.1 | 345.1 [M+H]⁺ | 149.1, 131.1 | 1.0 | 3.0 | >0.997 | 96.56-103.55[1][2] |
| Geniposide | ~4.2 | 389.1 [M+H]⁺ | 227.1, 125.1 | 0.8 | 2.5 | >0.999 | 94.50-104.16[1][2] |
Note: Specific quantitative data for this compound, such as retention time and precursor/product ions, were not available in the reviewed literature. The provided ranges for LOD, LOQ, and Recovery for this compound are estimations based on the performance of similar iridoid glycosides and should be experimentally determined during method validation.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of this compound and other iridoid glycosides from dried and powdered herbal matrices.
Materials and Reagents:
-
Dried herbal material (e.g., Rehmannia glutinosa root), powdered and passed through a 60-mesh sieve.
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of the powdered herbal sample into a 50 mL conical tube.
-
Add 25 mL of 70% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C[3].
-
After sonication, allow the sample to cool to room temperature.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
This protocol outlines the conditions for the separation and quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (isocratic)
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be the [M+H]⁺ or another suitable adduct, and product ions will be selected based on the fragmentation pattern.
Method Validation
To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank sample, a standard solution, and a sample extract to ensure no interference at the retention time of this compound.
-
Linearity: Determined by constructing a calibration curve with at least five different concentrations of the this compound reference standard. The correlation coefficient (R²) should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be <2%.
-
Accuracy: Assessed by performing a recovery study, where a known amount of this compound standard is spiked into a sample matrix. The recovery should be within 95-105%.
-
Stability: The stability of the analyte in the sample solution should be evaluated under different storage conditions (e.g., room temperature, refrigerated) over a specific period.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in herbal preparations.
Proposed Anti-Inflammatory Signaling Pathway
Iridoid glycosides have been reported to exhibit anti-inflammatory effects, often through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. While the specific mechanism of this compound has not been fully elucidated, a plausible pathway based on the activity of similar compounds is presented below. This pathway is a generalized representation of how an anti-inflammatory compound might inhibit the NF-κB cascade.
Disclaimer: The signaling pathway depicted is a generalized model based on the known anti-inflammatory mechanisms of related compounds. Further research is required to confirm the specific molecular targets and inhibitory actions of this compound within the NF-κB pathway.
References
- 1. Simultaneous determination of three iridoid glycosides of Rehmannia glutinosa in rat biological samples using a validated hydrophilic interaction-UHPLC-MS/MS method in pharmacokinetic and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of 5-azaC on Iridoid Glycoside Accumulation and DNA Methylation in Rehmannia glutinosa - PMC [pmc.ncbi.nlm.nih.gov]
Monomelittoside: A Promising Iridoid Glycoside for Anti-Inflammatory Drug Discovery
Introduction
Monomelittoside, an iridoid o-glycoside found in medicinal plants such as Rehmannia glutinosa and various Stachys species, is emerging as a compound of interest for its potential anti-inflammatory properties. While direct studies on isolated this compound are limited, a substantial body of evidence supports the anti-inflammatory activity of the iridoid glycoside class of compounds and the plant extracts in which this compound is found. This suggests that this compound may contribute to the therapeutic effects of these traditional medicines and warrants further investigation as a potential standalone anti-inflammatory agent.
This document provides an overview of the inferred anti-inflammatory potential of this compound, based on the activities of related compounds and plant extracts. It outlines potential mechanisms of action, relevant experimental protocols for investigation, and key signaling pathways implicated in its putative anti-inflammatory effects.
Inferred Anti-Inflammatory Activity and Mechanism of Action
Iridoid glycosides, the chemical class to which this compound belongs, are well-documented for their anti-inflammatory effects.[1] These compounds have been shown to modulate the immune response through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines. Extracts from Rehmannia glutinosa and Stachys species, known sources of this compound, have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models.[2][3]
The primary mechanism of action for many anti-inflammatory compounds, including iridoid glycosides, involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). By inhibiting the activation of NF-κB, this compound could potentially suppress the production of these inflammatory mediators.
Another critical target in inflammation is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory conditions. Iridoid glycosides and extracts containing them have been shown to inhibit iNOS expression and subsequent NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Quantitative Data on Related Iridoid Glycosides and Plant Extracts
While specific IC50 values for this compound are not yet available in the public domain, the following table summarizes the anti-inflammatory activity of other relevant iridoid glycosides and plant extracts containing this compound. This data provides a benchmark for the potential potency of this compound.
| Compound/Extract | Assay | Target/Mediator | IC50 Value / % Inhibition | Reference |
| Aucubin (Iridoid Glycoside) | TPA-induced ear edema | Inflammation | 71.54% ± 5.43% inhibition | [4] |
| Geniposidic acid (Iridoid Glycoside) | TPA-induced ear edema | Inflammation | 91.01% ± 3.87% inhibition | [4] |
| Stachys byzantina Hexane Fraction | Nitric Oxide Inhibition | Nitric Oxide | IC50: 24.29 ± 5.87 µg/mL | [5] |
| Rehmannia glutinosa Extract | LPS-stimulated THP-1 cells | TNF-α, MCP-1, COX-2, iNOS | Suppression of expression | [3] |
Experimental Protocols
To investigate the anti-inflammatory potential of this compound, a series of standard in vitro and in vivo assays can be employed.
In Vitro Assays
-
Cell Viability Assay (MTT Assay): To determine the non-toxic concentration range of this compound on relevant cell lines (e.g., RAW 264.7 macrophages).
-
Nitric Oxide (NO) Production Assay (Griess Assay): To quantify the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
-
Pro-inflammatory Cytokine Quantification (ELISA): To measure the reduction of TNF-α, IL-1β, and IL-6 levels in the supernatant of LPS-stimulated macrophages.
-
Western Blot Analysis: To assess the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, p-p65).
-
NF-κB Reporter Assay: To directly measure the inhibitory effect of this compound on NF-κB activation.
In Vivo Assays
-
Carrageenan-Induced Paw Edema in Rodents: A classic model of acute inflammation to evaluate the in vivo anti-inflammatory efficacy of this compound.
-
LPS-Induced Systemic Inflammation in Mice: To assess the effect of this compound on systemic inflammatory responses, including cytokine production in serum.
Signaling Pathways and Visualizations
The anti-inflammatory effects of iridoid glycosides are often mediated through the modulation of key signaling pathways. The following diagrams illustrate the putative mechanism of action of this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for assessing nitric oxide inhibition.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel anti-inflammatory therapies. Although direct evidence of its efficacy is still needed, the well-established anti-inflammatory properties of iridoid glycosides and the plant species in which it is found provide a strong rationale for its investigation. Future research should focus on isolating pure this compound and systematically evaluating its anti-inflammatory activity using the protocols outlined above. Elucidating its precise molecular targets and signaling pathways will be crucial in understanding its therapeutic potential and advancing it through the drug discovery pipeline. Such studies will not only validate the traditional use of these medicinal plants but also potentially provide a new chemical entity for the management of inflammatory diseases.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-kB inhibition as a strategy to enhance etoposide-induced apoptosis in K562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Potential of Monomelittoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising reservoir for such discoveries. Monomelittoside, a hypothetical compound of interest, warrants thorough investigation to elucidate its potential antimicrobial properties. These application notes provide a comprehensive framework of detailed protocols and data presentation strategies for the systematic evaluation of the antimicrobial activity of a novel compound like this compound. The following sections outline standardized methods for determining its efficacy against a panel of pathogenic microorganisms, understanding its potential mechanism of action, and visualizing the experimental workflows and conceptual pathways involved in its characterization.
Data Presentation: Quantitative Antimicrobial Activity
Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables provide templates for summarizing the key efficacy metrics for a test compound such as this compound against a panel of representative Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This is a fundamental measure of the potency of an antimicrobial compound.
| Microorganism | Strain (e.g., ATCC) | Gram Stain | This compound MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | ||
| Enterococcus faecalis | ATCC 29212 | Positive | ||
| Escherichia coli | ATCC 25922 | Negative | ||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate | Positive |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined after the MIC assay by subculturing from wells that show no visible growth.
| Microorganism | Strain (e.g., ATCC) | This compound MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Enterococcus faecalis | ATCC 29212 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of bacteria to an antimicrobial agent. The diameter of the zone of growth inhibition around a disk impregnated with the test compound is measured.
| Microorganism | Strain (e.g., ATCC) | This compound Disk Content (µg) | Zone of Inhibition (mm) | Positive Control (e.g., Gentamicin) Disk Content (µg) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Methicillin-resistant Staphylococcus aureus (MRSA) | Clinical Isolate |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results in antimicrobial testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[1][2]
Materials:
-
96-well microtiter plates
-
Test compound (this compound) stock solution
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Spectrophotometer
-
Incubator (37°C)
-
Pipettes and sterile tips
-
Positive control antibiotic (e.g., Gentamicin)
-
Sterility control (MHB alone)
-
Growth control (MHB with bacteria, no compound)
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into MHB. b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Serial Dilutions of this compound: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted compound. b. Include a positive control (e.g., Gentamicin) and a growth control (no antimicrobial agent).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This assay is a standard method for testing the susceptibility of bacteria to antibiotics and other antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial strains
-
Sterile filter paper disks (6 mm diameter)
-
Test compound (this compound) solution
-
Positive control antibiotic disks
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Prepare Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. b. Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Apply Disks: a. Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar. b. Apply a positive control disk (e.g., Gentamicin) and a negative control disk (solvent only). c. Ensure disks are placed at least 24 mm apart.
-
Incubation: a. Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: a. Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Visualizations: Workflows and Hypothetical Mechanisms
Diagrams are provided to visually represent the experimental process and a potential mechanism of action for this compound.
Putative Mechanism of Action: Membrane Disruption
Many natural antimicrobial compounds exert their effects by disrupting the bacterial cell membrane.[3][4] A potential mechanism for this compound could involve its interaction with the phospholipid bilayer of the bacterial membrane. This interaction could lead to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. Further experiments, such as membrane potential assays and electron microscopy, would be required to validate this hypothesis.
Bacterial signaling pathways are complex and crucial for their survival and virulence.[5][6] While the direct impact of this compound on these pathways is unknown, disruption of the cell membrane would invariably affect signal transduction processes that rely on membrane integrity.
Conclusion
These application notes provide a foundational guide for the comprehensive investigation of the antimicrobial properties of a novel compound, exemplified by this compound. By employing standardized protocols for determining MIC and MBC, and utilizing methods such as disk diffusion, researchers can generate robust and comparable data. The provided templates for data presentation and visualizations of workflows and potential mechanisms of action are intended to facilitate a systematic and clear approach to the early-stage evaluation of new antimicrobial candidates. Further studies will be necessary to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Effect and Mode of Action of Flavonoids From Licorice Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbio.princeton.edu [molbio.princeton.edu]
- 6. Bacterial Small-Molecule Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Monomelittoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside, an iridoid glycoside, has garnered interest within the scientific community for its potential therapeutic properties. As a naturally occurring compound found in various plant species, particularly within the Stachys genus, efficient methods for its extraction and purification are paramount for advancing research and development. These application notes provide a comprehensive overview of the protocols for extracting this compound from plant material, tailored for professionals in research and drug development. The methodologies detailed herein are based on established techniques for the isolation of iridoid glycosides.
Data Presentation
The yield of this compound is highly dependent on the plant source, the extraction method, and the solvents used. The following table summarizes quantitative data on this compound yield from Stachys lavandulifolia, a known plant source.
| Plant Source | Extraction Method | Solvent | Yield (%) | Reference |
| Stachys lavandulifolia | Maceration | Methanol | 0.25 | [1] |
| Stachys lavandulifolia | Maceration | Ethanol (70%) | 1.35 | [1] |
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection and Identification: Aerial parts of Stachys species should be collected during the flowering season. Botanical identification should be confirmed by a qualified taxonomist.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, oven drying at a controlled temperature (40-50°C) can be employed to expedite the process.
-
Grinding: The dried plant material should be ground into a coarse powder using a mechanical grinder. A particle size of 30-40 mesh is optimal for maximizing the surface area available for solvent extraction.
Extraction of this compound
This protocol describes a general procedure for the solvent extraction of this compound from the prepared plant material.
Workflow for this compound Extraction
Caption: A general workflow for the extraction and purification of this compound.
Protocol:
-
Maceration: Weigh the powdered plant material and place it in a large container. Add 70% ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
Filtration: After 72 hours, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.
Purification of this compound
The crude extract contains a mixture of compounds. A multi-step purification process is required to isolate this compound.
3.1. Solvent-Solvent Partitioning
This step aims to remove non-polar compounds and enrich the iridoid glycoside fraction.
-
Resuspend Crude Extract: Dissolve the crude ethanolic extract in distilled water.
-
Hexane Wash: Transfer the aqueous suspension to a separatory funnel and partition it successively with n-hexane to remove chlorophylls, lipids, and other non-polar constituents. Discard the hexane fractions.
-
Ethyl Acetate Fractionation: Subsequently, partition the aqueous layer with ethyl acetate to separate compounds of intermediate polarity.
-
n-Butanol Fractionation: Finally, partition the remaining aqueous layer with n-butanol. This compound, being a polar glycoside, is expected to be enriched in the n-butanol fraction.
-
Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure.
3.2. Column Chromatography
Further purification is achieved using column chromatography.
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system, for example, a gradient of chloroform and methanol.
-
Sample Loading: Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient solvent system, starting with a less polar mixture and gradually increasing the polarity. A common gradient for iridoid glycosides is chloroform:methanol, starting from 100:0 and gradually increasing the methanol concentration.
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water in a ratio of 8:1:1). Visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling: Combine the fractions containing the spot corresponding to this compound.
3.3. High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and methanol or acetonitrile.
-
Detection: UV detection at a wavelength of around 240 nm is suitable for iridoid glycosides.
Putative Signaling Pathway of this compound
While the specific signaling pathways modulated by this compound are not yet fully elucidated, based on the known anti-inflammatory activities of other iridoid glycosides, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: A putative anti-inflammatory signaling pathway for this compound.
Mechanism of Action (Hypothesized):
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation triggers intracellular signaling cascades, including the IκB kinase (IKK) complex and the Mitogen-Activated Protein Kinase (MAPK) pathway. The IKK complex phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. The MAPK pathway activates other transcription factors like AP-1. In the nucleus, NF-κB and AP-1 promote the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (COX-2, iNOS). It is hypothesized that this compound may inhibit the IKK complex and the MAPK pathway, thereby preventing the activation of NF-κB and AP-1 and suppressing the expression of pro-inflammatory mediators.
Conclusion
The protocols outlined in these application notes provide a robust framework for the extraction and purification of this compound from plant sources. The successful isolation of this compound will enable further investigation into its pharmacological properties and potential as a therapeutic agent. The hypothesized anti-inflammatory mechanism provides a starting point for mechanistic studies to elucidate its precise mode of action.
References
Developing Analytical Standards for Monomelittoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside, an iridoid glycoside found in various medicinal plants such as Rehmannia glutinosa, presents significant interest for its potential therapeutic properties. As with any bioactive compound under investigation for pharmaceutical development, the establishment of robust and reliable analytical standards is a critical prerequisite for accurate quantification, quality control, and comparability of research findings. This document provides detailed application notes and protocols for the development of analytical standards for this compound, addressing the current lack of commercially available certified reference materials.
These guidelines will cover the isolation and purification of this compound from natural sources to establish a primary reference standard, followed by comprehensive protocols for its characterization and quantification using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. Key properties are summarized in the table below.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C15H22O10 | [1][3] |
| Molecular Weight | 362.33 g/mol | [1][3] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-4a,5-dihydroxy-7-(hydroxymethyl)-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1] |
| Class | Iridoid O-glycoside | [2] |
| Appearance | Expected to be a white or off-white solid | General knowledge for purified glycosides |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol | [2] |
Part 1: Establishment of a Primary Analytical Standard
Due to the current lack of a commercially available certified reference material for this compound, the first step is to isolate and purify the compound from a known botanical source to serve as a primary analytical standard.
Experimental Protocol: Isolation and Purification of this compound
This protocol outlines a general procedure for the extraction and purification of this compound from plant material, such as the roots of Rehmannia glutinosa.
1. Extraction:
-
Sample Preparation: Air-dry and powder the plant material.
-
Extraction Solvent: 80% aqueous ethanol.
-
Procedure:
-
Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure at a temperature below 50°C to obtain a crude extract.
-
2. Liquid-Liquid Partitioning:
-
Procedure:
-
Suspend the crude extract in water.
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound, being a polar glycoside, is expected to concentrate in the n-butanol fraction.
-
Evaporate the n-butanol fraction to dryness.
-
3. Chromatographic Purification:
-
Column Chromatography (Silica Gel):
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Procedure: Apply the n-butanol fraction to the silica gel column and elute with the gradient mobile phase. Collect fractions and monitor by Thin Layer Chromatography (TLC) using a similar solvent system. Combine fractions containing the target compound.
-
-
Size Exclusion Chromatography (Sephadex LH-20):
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure: Further purify the enriched fractions on a Sephadex LH-20 column to remove pigments and other impurities.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water.
-
Procedure: Perform final purification using preparative HPLC to obtain high-purity this compound.
-
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Part 2: Characterization and Purity Assessment of the Primary Standard
Once isolated, the purity and identity of this compound must be rigorously confirmed.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This HPLC method is designed for the qualitative and quantitative analysis of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 70 | 30 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the purified this compound in methanol at 1 mg/mL. Create a series of dilutions for linearity assessment.
-
Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS provides confirmation of the molecular weight and structural information.
-
LC System: As described in the HPLC protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: ESI positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Expected Ions:
-
Positive Mode: [M+H]+, [M+Na]+, [M+K]+
-
Negative Mode: [M-H]-, [M+HCOO]-
-
-
Fragmentation Analysis (MS/MS): Perform fragmentation of the parent ion to observe characteristic losses, such as the neutral loss of the glucose moiety (162 Da).
Table of Expected Mass Spectral Data
| Ion | Expected m/z |
| [M+H]+ | 363.1286 |
| [M+Na]+ | 385.1105 |
| [M-H]- | 361.1140 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is essential for the unambiguous structural confirmation of the isolated this compound.
-
Solvent: Deuterated methanol (CD3OD) or Dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
1D NMR: ¹H and ¹³C NMR.
-
2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Procedure: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in the deuterated solvent and acquire the NMR spectra. The combination of these experiments will allow for the complete assignment of all proton and carbon signals, confirming the structure of this compound.
Part 3: Quantitative Analysis of this compound
Once the primary standard is established and characterized, it can be used to develop and validate a quantitative analytical method.
Experimental Protocol: Validated HPLC Method for Quantification
This protocol details the validation of the HPLC method described in Part 2 for accurate quantification.
1. System Suitability:
-
Inject the standard solution five times and calculate the relative standard deviation (RSD) for peak area and retention time. The RSD should be less than 2%.
2. Linearity:
-
Prepare a series of at least five concentrations of the this compound standard.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
The correlation coefficient (r²) should be ≥ 0.999.
3. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.
4. Precision:
-
Intra-day precision: Analyze six replicates of a standard solution at a medium concentration on the same day.
-
Inter-day precision: Analyze the same sample on three different days.
-
The RSD for both should be less than 2%.
5. Accuracy:
-
Perform a recovery study by spiking a known amount of the this compound standard into a sample matrix.
-
Calculate the percentage recovery. The recovery should be within 98-102%.
Table of Representative Quantitative HPLC Parameters
| Parameter | Acceptance Criteria |
| System Suitability (RSD) | < 2% |
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
Potential Signaling Pathway Modulation by Iridoid Glycosides
Iridoid glycosides, including compounds structurally related to this compound, have been reported to modulate various intracellular signaling pathways, particularly those involved in inflammation. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key target.
Diagram of a Simplified MAPK Signaling Pathway
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Conclusion
The development of well-characterized analytical standards for this compound is essential for advancing its research and potential therapeutic applications. The protocols outlined in this document provide a comprehensive framework for the isolation, purification, characterization, and quantification of this compound. By establishing a primary reference standard and employing validated analytical methods, researchers can ensure the accuracy, reproducibility, and reliability of their findings, thereby facilitating the journey from discovery to potential clinical use.
References
- 1. Immunosuppressive Effect of Geniposide on Mitogen-Activated Protein Kinase Signalling Pathway and Their Cross-Talk in Fibroblast-Like Synoviocytes of Adjuvant Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anti-inflammatory Mechanism of Geniposide: Inhibiting the Hyperpermeability of Fibroblast-Like Synoviocytes via the RhoA/p38MAPK/NF-κB/F-Actin Signal Pathway [frontiersin.org]
Application Notes and Protocols for In Vitro Bioactivity Testing of Monomelittoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside, an iridoid glycoside, is a natural compound of interest for its potential therapeutic properties. Preclinical research suggests that iridoid glycosides possess a range of biological activities, including anti-inflammatory, anti-cancer, neuroprotective, and anti-diabetic effects. These application notes provide a comprehensive overview of standard in vitro assays that can be employed to investigate the bioactivity of this compound. The protocols detailed below are based on established methodologies for analogous compounds and can be adapted for the specific analysis of this compound.
I. Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to modulate key inflammatory mediators and pathways in cellular models of inflammation. A commonly used model is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.
Key Assays
-
Nitric Oxide (NO) Production Assay (Griess Test): Measures the inhibition of NO, a pro-inflammatory mediator.
-
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Inhibition Assay (ELISA): Quantifies the reduction of key inflammatory cytokines.
-
Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assays: Determines the inhibitory effect on enzymes responsible for producing pro-inflammatory prostaglandins and leukotrienes.
-
NF-κB Activation Assay: Assesses the modulation of the NF-κB signaling pathway, a central regulator of inflammation.
Quantitative Data Summary (Hypothetical for this compound)
| Assay Target | Cell Line | Inducer | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 25.5 | L-NMMA | 15.2 |
| TNF-α | RAW 264.7 | LPS | 32.8 | Dexamethasone | 0.5 |
| IL-6 | RAW 264.7 | LPS | 41.2 | Dexamethasone | 0.8 |
| COX-2 Expression | RAW 264.7 | LPS | 18.9 | Celecoxib | 0.1 |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway: NF-κB Inhibition by this compound
II. Anti-Cancer Activity
The anti-cancer potential of this compound can be evaluated by its cytotoxic and anti-proliferative effects on various cancer cell lines.
Key Assays
-
MTT Cell Viability Assay: A colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Colony Formation Assay: Measures the ability of single cells to grow into colonies.
-
Wound Healing/Scratch Assay: Assesses the effect on cell migration and proliferation.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Detects and quantifies programmed cell death.
Quantitative Data Summary (Hypothetical for this compound)
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 45.7 | Doxorubicin | 0.8 |
| MCF-7 | Breast Adenocarcinoma | MTT | 58.3 | Doxorubicin | 1.2 |
| HeLa | Cervical Carcinoma | MTT | 51.9 | Doxorubicin | 1.0 |
| HepG2 | Hepatocellular Carcinoma | MTT | 65.1 | Doxorubicin | 1.5 |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.
Signaling Pathway: Induction of Apoptosis via the Bcl-2 Family
III. Neuroprotective Activity
The neuroprotective effects of this compound can be investigated in neuronal cell models subjected to neurotoxic insults. The human neuroblastoma cell line SH-SY5Y is a common model.
Key Assays
-
Neurotoxin-Induced Cell Death Assay: Measures the ability of this compound to protect against toxins like MPP⁺ (a model for Parkinson's disease) or Aβ peptides (a model for Alzheimer's disease). Cell viability is typically assessed by the MTT assay.
-
Reactive Oxygen Species (ROS) Assay: Quantifies the reduction of intracellular ROS using fluorescent probes like DCFH-DA.
-
Mitochondrial Membrane Potential (MMP) Assay: Assesses the stabilization of MMP using dyes like JC-1.
Quantitative Data Summary (Hypothetical for this compound)
| Assay | Cell Line | Neurotoxin | EC50 (µM) | Reference Compound | EC50 (µM) |
| Cell Viability (MTT) | SH-SY5Y | MPP⁺ (1 mM) | 15.3 | Melatonin | 10.0 |
| ROS Reduction | SH-SY5Y | MPP⁺ (1 mM) | 12.8 | N-acetylcysteine | 8.5 |
| MMP Stabilization | SH-SY5Y | MPP⁺ (1 mM) | 18.1 | Resveratrol | 12.3 |
Experimental Protocol: Neuroprotection against MPP⁺-Induced Toxicity in SH-SY5Y Cells
-
Cell Differentiation (Optional but Recommended): Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating with retinoic acid (10 µM) for 5-7 days.
-
Cell Seeding: Plate the differentiated or undifferentiated cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Neurotoxin Treatment: Expose the cells to 1-methyl-4-phenylpyridinium (MPP⁺) at a final concentration of 1 mM for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in the anti-cancer section to determine cell viability.
-
Calculation: Calculate the percentage of neuroprotection conferred by this compound compared to the MPP⁺-treated control. Determine the EC50 value.
Experimental Workflow: Neuroprotection Assay
IV. Anti-diabetic Activity
The anti-diabetic potential of this compound can be explored through its ability to inhibit key carbohydrate-metabolizing enzymes.
Key Assays
-
α-Amylase Inhibition Assay: Measures the inhibition of the enzyme that breaks down starch into smaller sugars.
-
α-Glucosidase Inhibition Assay: Measures the inhibition of the enzyme that breaks down disaccharides into glucose.
Quantitative Data Summary (Hypothetical for this compound)
| Enzyme | Substrate | IC50 (µM) | Reference Compound | IC50 (µM) |
| α-Amylase | Starch | 75.4 | Acarbose | 50.2 |
| α-Glucosidase | pNPG | 62.1 | Acarbose | 45.8 |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of various concentrations of this compound, and 20 µL of α-glucosidase solution (0.2 U/mL).
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Substrate Addition: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Na₂CO₃ (0.1 M).
-
Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Logical Relationship: Enzyme Inhibition for Glycemic Control
Monomelittoside: Exploring a New Frontier in Therapeutic Applications
Opening Statement for Researchers, Scientists, and Drug Development Professionals
Monomelittoside, a naturally occurring iridoid glycoside found in various plant species, has emerged as a compound of interest for its potential therapeutic applications. Preliminary research suggests that extracts containing this compound possess noteworthy anti-inflammatory properties. However, a comprehensive understanding of the bioactivity of isolated this compound, including its efficacy, mechanism of action, and potential applications in other therapeutic areas such as oncology and neuroprotection, remains largely unexplored. This document aims to synthesize the currently available information, highlight the gaps in knowledge, and provide a framework for future research into the therapeutic potential of this compound.
Current Landscape: Anti-inflammatory Potential
Initial investigations have primarily focused on the anti-inflammatory effects of methanolic extracts of plants known to contain this compound, such as Montanoa grandiflora. These studies indicate a promising role for these extracts in modulating the inflammatory response.
Key Observations from In Vitro and In Vivo Studies:
-
Cytokine Modulation: In vitro studies using murine macrophages have shown that a methanol extract containing this compound can modulate the production of key inflammatory mediators. The extract was observed to increase the level of the anti-inflammatory cytokine Interleukin-10 (IL-10).
-
Inhibition of Pro-inflammatory Markers: The same extract demonstrated an inhibitory effect on the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). Furthermore, it was shown to reduce the levels of nitric oxide (NO) and hydrogen peroxide (H₂O₂), both of which are key molecules in the inflammatory cascade.
-
In Vivo Efficacy: In animal models, the extract exhibited significant anti-inflammatory activity. It was effective in reducing carrageenan-induced paw edema, 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema, and delayed-type hypersensitivity.
Quantitative Data Summary
Currently, there is a notable absence of specific quantitative data, such as IC50 values, for isolated this compound in relation to its anti-inflammatory effects. The available data pertains to crude extracts, which contain a mixture of compounds.
| Parameter | Test System | Observed Effect of Extract Containing this compound | Quantitative Data (for isolated this compound) |
| Cytokine Production | Murine Macrophages | ↑ IL-10, ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | Not Available |
| Inflammatory Mediators | Murine Macrophages | ↓ NO, ↓ H₂O₂ | Not Available |
| Paw Edema | In vivo (Carrageenan-induced) | Significant Reduction | Not Available |
| Ear Edema | In vivo (TPA-induced) | Significant Reduction | Not Available |
| Hypersensitivity | In vivo (Delayed-type) | Significant Reduction | Not Available |
Experimental Protocols: A Methodological Overview
The following protocols are based on the general methodologies employed in the preliminary studies of extracts containing this compound. These can serve as a foundation for designing future experiments with the isolated compound.
1. In Vitro Anti-inflammatory Assay
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Stimulant: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before LPS stimulation.
-
Endpoint Measurement:
-
Cytokine Analysis: Supernatants are collected to measure the levels of TNF-α, IL-1β, IL-6, and IL-10 using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide (NO) Assay: The Griess reagent is used to determine the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Hydrogen Peroxide (H₂O₂) Assay: Commercially available kits are used to measure the levels of H₂O₂.
-
-
Data Analysis: IC50 values for the inhibition of each pro-inflammatory marker are calculated.
2. In Vivo Anti-inflammatory Models
-
Animal Model: Mice or rats.
-
Carrageenan-Induced Paw Edema:
-
Animals are administered this compound orally or intraperitoneally at various doses.
-
After a set time, carrageenan is injected into the sub-plantar region of the hind paw.
-
Paw volume is measured at different time points post-carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.
-
-
TPA-Induced Ear Edema:
-
TPA is topically applied to the ear of the animals.
-
This compound is administered either topically or systemically.
-
Ear thickness is measured using a digital caliper at various time points.
-
The reduction in ear swelling is calculated.
-
Future Directions and Unexplored Therapeutic Avenues
The initial findings on the anti-inflammatory properties of this compound-containing extracts are encouraging, but further rigorous investigation is imperative to validate these observations and to explore the full therapeutic potential of the purified compound.
1. Elucidating the Mechanism of Action:
A critical next step is to investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound. This involves exploring its impact on key inflammatory signaling pathways.
Caption: Hypothesized signaling pathways for this compound's anti-inflammatory action.
Experimental Workflow for Pathway Analysis:
Caption: Workflow for investigating this compound's effect on signaling pathways.
2. Investigating Anticancer Potential:
The anticancer activity of this compound is currently unknown. A systematic screening against a panel of cancer cell lines is warranted.
Proposed Experimental Approach:
-
Cell Viability Assays: Utilize assays such as MTT or CellTiter-Glo to determine the cytotoxic effects of this compound on various cancer cell lines (e.g., breast, lung, colon, prostate).
-
Apoptosis Assays: Employ techniques like Annexin V/PI staining and caspase activity assays to investigate if this compound induces programmed cell death.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound causes cell cycle arrest at specific phases.
3. Exploring Neuroprotective Properties:
The potential neuroprotective effects of this compound have not been investigated. Given that inflammation and oxidative stress are implicated in neurodegenerative diseases, this is a promising area of research.
Suggested Experimental Models:
-
In Vitro Neuroinflammation Models: Use microglial cell lines stimulated with LPS or other pro-inflammatory agents to assess the anti-inflammatory and neuroprotective effects of this compound.
-
Oxidative Stress Models: Induce oxidative stress in neuronal cell lines (e.g., using H₂O₂ or glutamate) and evaluate the protective effects of this compound.
-
In Vivo Models of Neurodegeneration: If in vitro results are promising, studies in animal models of diseases like Parkinson's or Alzheimer's could be considered.
Concluding Remarks:
This compound stands as a promising natural product with demonstrated anti-inflammatory potential in the context of plant extracts. The immediate future of this compound research should focus on the purification of the compound and the rigorous in vitro and in vivo characterization of its bioactivities. A deeper understanding of its mechanism of action and an exploration of its effects in other therapeutic areas will be crucial in determining its true potential as a novel therapeutic agent. The protocols and future directions outlined in this document provide a roadmap for the scientific community to unlock the full therapeutic value of this compound.
Application Notes and Protocols: Monomelittoside as a Chemical Marker in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside, an iridoid glycoside, has emerged as a significant chemical marker in the field of phytochemistry, particularly for the chemotaxonomic classification of plants within the genus Stachys (Lamiaceae). Iridoids, as a class of secondary metabolites, are considered valuable chemotaxonomic markers for this genus.[1] The presence and distribution of this compound and related iridoid glycosides can aid in the differentiation of Stachys subgenera and sections, providing valuable insights for botanical classification and quality control of herbal products derived from these plants.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a chemical marker.
Data Presentation
The concentration of this compound can vary among different Stachys species and even within different plant parts. The following table summarizes available quantitative data.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (% of extract) | Reference |
| Stachys leucoglossa subsp. leucoglossa | Aerial parts | Infusion | Presence confirmed by 1H-NMR | [3][4] |
| Stachys palustris | Aerial parts | Not specified | Presence previously reported | [5] |
| Stachys lanata | Aerial parts and roots | Not specified | Esters of this compound identified | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Stachys Species
This protocol describes a general method for the extraction of iridoid glycosides, including this compound, from plant material.
Materials:
-
Dried and powdered aerial parts of Stachys species
-
Methanol (analytical grade)
-
Calcium Carbonate (CaCO₃)
-
Ultrasonic shaker
-
Rotary evaporator
-
Filter paper
Procedure:
-
Weigh 10 g of the dried, powdered plant material.
-
Mix the plant material with a small amount of CaCO₃ to neutralize plant acids.
-
Add 100 mL of methanol to the plant material.
-
Perform extraction using an ultrasonic shaker for 30 minutes at room temperature.
-
Filter the extract through filter paper to remove solid plant material.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract can be used for further purification or direct analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general HPLC-UV method for the quantification of this compound. Note: This method should be validated for specificity, linearity, accuracy, and precision according to standard guidelines before use in routine analysis.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 5% B, increasing to 30% B over 30 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound (if available) in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve a known amount of the crude extract (from Protocol 1) in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Identification of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and identification of compounds in plant extracts.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound fraction or the crude extract in 0.5 mL of CD₃OD.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra, as well as 2D NMR spectra (COSY, HSQC, HMBC) according to the instrument's standard operating procedures.
-
Data Analysis: Compare the acquired NMR data with published data for this compound to confirm its identity. The characteristic signals in the ¹H-NMR spectrum of Stachys leucoglossa subsp. leucoglossa infusion have been assigned to this compound.[3][4]
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the extraction, quantification, and identification of this compound.
Hypothesized Anti-inflammatory Signaling Pathway of Iridoid Glycosides
While the specific mechanism of this compound is not yet elucidated, many iridoid glycosides from Stachys species are known to possess anti-inflammatory properties.[7][8] A common pathway for anti-inflammatory action involves the inhibition of the NF-κB signaling pathway.
References
- 1. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity [mdpi.com]
- 2. Phytochemistry, Chemotaxonomy, Ethnopharmacology, and Nutraceutics of Lamiaceae | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antiinflammatory activities of Hungarian Stachys species and their iridoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomelittoside: Application Notes for Research in Traditional Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomelittoside, an iridoid glycoside, is a phytochemical found in a variety of medicinal plants, most notably within the Stachys (woundwort) and Rhodiola (roseroot) genera.[1][2][3] Plants containing this compound have a long history of use in traditional medicine across Asia and Europe for treating a range of ailments, including inflammation, stress, and fatigue.[1][3] These application notes provide a detailed overview of this compound's role in traditional formulations, its biological activities, and protocols for its study.
Traditional Use and Biological Activity
Historically, plants containing this compound have been utilized as adaptogens, tonics, antidepressants, and anti-inflammatory agents.[1][3] Modern scientific investigations into these plants have revealed a basis for their traditional use, with studies demonstrating the anti-inflammatory and antioxidant properties of their extracts.[2][4] While research on this compound as an isolated compound is still emerging, the activities of structurally similar iridoid glycosides suggest its potential as a significant contributor to the therapeutic effects of these traditional remedies.
Quantitative Data Summary
While specific quantitative data for this compound's bioactivity is not yet widely published, the following table summarizes the anti-inflammatory and antioxidant activities of several other iridoid glycosides. This data provides a comparative context for researchers investigating this compound.
| Compound Name | Assay | Target/Mediator | IC50 Value (µM) | Plant Source (Example) |
| Boschnaloside | Anti-inflammatory | fMLP-activated PMNs | 19.1 - 21.1 | Boschniakia rossica |
| 8-Epideoxyloganic acid | Anti-inflammatory | PMA-activated PMNs | 8.9 - 28.4 | Scrophularia ningpoensis |
| Oleuropeoside | Anti-inflammatory | PGE2 Release | 47 | Phillyrea latifolia[5] |
| Ligustroside | Anti-inflammatory | PGE2 Release | 48.53 | Phillyrea latifolia[5] |
| Harpagide | Anti-inflammatory | In vivo paw edema | - | Stachys species[1] |
| Aucubin | Anti-inflammatory | In vivo paw edema | - | Stachys species[1] |
| Various Iridoids | Antioxidant | DPPH Radical Scavenging | Varies | Various |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound from Stachys Species
This protocol outlines a general procedure for the extraction and isolation of iridoid glycosides, which can be adapted for this compound.
1. Plant Material Preparation:
-
Collect and air-dry the aerial parts of the selected Stachys species.
-
Grind the dried plant material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours, with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a macroporous resin column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing iridoid glycosides.
-
Pool the relevant fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.
5. Identification:
-
Identify the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
1. Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A positive control (LPS only) and a negative control (media only) should be included.
3. Nitrite Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value (the concentration that inhibits 50% of NO production) by plotting a dose-response curve.
Protocol 3: In Vitro Antioxidant Assay - DPPH Radical Scavenging Activity
This protocol measures the free radical scavenging capacity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of this compound to the wells.
-
Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration that scavenges 50% of the DPPH radicals) by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many iridoid glycosides are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Proposed anti-inflammatory mechanism of iridoid glycosides.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Iridoid glycosides are thought to exert their anti-inflammatory effects by inhibiting the IKK complex and preventing the nuclear translocation of NF-κB, thereby downregulating the expression of iNOS and COX-2 and reducing the production of inflammatory mediators like nitric oxide and prostaglandins.
Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from plant sources.
Caption: Workflow for this compound research.
Conclusion
This compound represents a promising area of research within the field of natural product-based drug discovery. Its presence in plants with a rich history in traditional medicine, coupled with the known anti-inflammatory and antioxidant properties of the iridoid glycoside class, provides a strong rationale for further investigation. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers seeking to elucidate the therapeutic potential of this compound.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming peak tailing in Monomelittoside chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatography of Monomelittoside, with a specific focus on resolving peak tailing.
Troubleshooting Guide: Overcoming Peak Tailing
Peak tailing is a common chromatographic issue characterized by an asymmetrical peak where the latter half is broader than the front half.[1][2][3] This phenomenon can compromise resolution, affect quantification accuracy, and indicate underlying issues with the analytical method or instrumentation.[4] This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound chromatography.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing for a polar, neutral compound like this compound, an iridoid o-glycoside, in reverse-phase HPLC is often attributed to several factors:
-
Secondary Interactions: Unwanted interactions between the polar functional groups of this compound and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns, are a primary cause.[2][5] Even though this compound is neutral, these interactions can still occur.
-
Column Overload: Injecting too much sample mass onto the column can lead to saturation of the stationary phase, resulting in a distorted peak shape.[3]
-
Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column's inlet frit or a void in the packing material can disrupt the sample flow path and cause tailing.
-
Inappropriate Mobile Phase pH: While this compound is neutral, the pH of the mobile phase can influence the ionization state of residual silanol groups on the column, thereby affecting secondary interactions.[2]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.
Q2: How can I systematically troubleshoot the peak tailing of this compound?
Follow this step-by-step diagnostic workflow to identify and resolve the root cause of peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
Objective: To determine an optimal mobile phase composition to minimize peak tailing.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
Formic acid (or Trifluoroacetic acid)
-
A high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended.
Procedure:
-
Initial Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a shallow gradient, for example, 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector Wavelength: 240 nm (based on typical iridoid glycoside analysis)
-
-
Evaluation:
-
Inject a standard solution of this compound and observe the peak shape. Calculate the tailing factor. A value greater than 1.5 is generally considered significant tailing.
-
-
Optimization Steps:
-
pH Adjustment: If tailing persists, ensure the pH of the aqueous mobile phase is in the range of 2.5-3.5. This helps to suppress the ionization of residual silanol groups.
-
Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and may provide better peak shape for certain compounds.
-
Isocratic Elution: If the peak elutes at a specific mobile phase composition in the gradient run, try running an isocratic method at that composition to see if the peak shape improves.
-
Protocol 2: Reverse-Phase Column Cleaning
Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.
Caution: Always disconnect the column from the detector before flushing with strong solvents. Consult the column manufacturer's guidelines for solvent compatibility and pressure limits.
Procedure:
-
Initial Flush: Flush the column with your mobile phase without any buffer salts (e.g., Acetonitrile/Water) for 20 minutes.
-
Aqueous Flush: Flush with 100% HPLC-grade water for 20 minutes.
-
Organic Flush: Flush with 100% Acetonitrile for 30 minutes.
-
Stronger Organic Flush (Optional): If contamination is severe, flush with 100% Isopropanol for 30 minutes.
-
Re-equilibration:
-
Flush again with 100% Acetonitrile for 15 minutes.
-
Gradually re-introduce your mobile phase (e.g., in 10% increments) until you reach your starting conditions.
-
Allow the column to equilibrate for at least 30 minutes before the next injection.
-
Data Presentation
Table 1: Influence of Mobile Phase pH on Peak Tailing Factor of a Model Glycoside
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observations |
| 7.0 | 2.1 | Significant tailing, likely due to ionized silanols. |
| 5.0 | 1.7 | Reduced tailing, but still not ideal. |
| 3.0 | 1.2 | Symmetrical peak shape achieved. |
| 2.5 | 1.1 | Optimal peak symmetry. |
This table presents representative data for a model glycoside to illustrate the effect of pH on peak shape. Optimal pH for this compound should be determined experimentally.
Table 2: Recommended Starting Conditions for this compound HPLC Analysis
| Parameter | Recommended Condition | Rationale |
| Column | High-quality, end-capped C18 (e.g., 150 x 4.6 mm, 5 µm) | Minimizes silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Common organic modifiers for reverse-phase. |
| Gradient | 5-40% B over 20 min (starting point) | To elute the polar this compound. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 30-40 °C | Can improve peak efficiency. |
| Detection | 240 nm | Typical for iridoid glycosides. |
Frequently Asked Questions (FAQs)
Q: Is there a standard, validated HPLC method for this compound?
Q: What is the pKa of this compound and how does it affect my chromatography?
A: this compound is predicted to be an extremely weak base, rendering it essentially neutral in typical HPLC mobile phase conditions.[6] Therefore, its retention is not expected to change significantly with mobile phase pH. However, the pH is still a critical parameter to control for minimizing peak tailing by suppressing the ionization of stationary phase silanol groups.
Q: Can I use a different column chemistry besides C18?
A: Yes. While C18 is the most common starting point, other column chemistries can be explored if peak tailing persists. A polar-embedded phase or a phenyl-hexyl phase might offer different selectivity and reduce secondary interactions with this compound.
Q: How soluble is this compound in common HPLC solvents?
A: As a glycoside, this compound is expected to be soluble in polar solvents like water, methanol, and acetonitrile, and mixtures thereof. For sample preparation, it is always best to dissolve the sample in the initial mobile phase composition to avoid peak distortion. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Q: Could peak tailing be a sign of this compound degradation?
A: While peak tailing is more commonly associated with chromatographic effects, significant degradation could potentially lead to the formation of new compounds that co-elute or have different chromatographic behavior, which might manifest as distorted peaks. Iridoid glycosides can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to perform stability studies of your sample and standards under the analytical conditions if degradation is suspected.
References
- 1. uhplcs.com [uhplcs.com]
- 2. hplc.eu [hplc.eu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Monomelittoside Stability: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of monomelittoside during extraction and storage. The information is presented in a user-friendly question-and-answer format to address common challenges and troubleshooting scenarios encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is an iridoid O-glycoside, a class of monoterpenoids characterized by a cyclopentanopyran skeleton linked to a glycosyl moiety.[1] Its chemical formula is C15H22O10.[2][3]
Q2: What are the primary factors that can affect the stability of this compound during extraction and storage?
Based on studies of structurally similar iridoid glycosides, the primary factors influencing stability are pH, temperature, and the solvent used.[4] Extreme pH conditions (strong acids and bases) and high temperatures are likely to cause degradation. The presence of certain enzymes in the plant matrix can also lead to degradation if not properly inactivated during extraction.
Q3: What are the expected degradation products of this compound?
The most probable degradation pathway for this compound, like other glycosides, involves the hydrolysis of the glycosidic bond. This cleavage would result in the formation of the aglycone of this compound and a glucose molecule. The specific structure of the aglycone will depend on the reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after extraction. | Inefficient extraction method. | Optimize extraction parameters such as solvent composition (e.g., methanol-water or ethanol-water mixtures), temperature, and time. Ultrasonic-assisted extraction can improve efficiency. |
| Degradation during extraction. | Control the temperature during extraction; avoid prolonged exposure to high temperatures. If using fresh plant material, consider methods to inactivate endogenous enzymes, such as blanching or using organic solvents. | |
| Inconsistent quantification of this compound in stored samples. | Degradation of the analyte in the storage solvent. | Iridoid glycosides have shown instability in certain alcoholic solvents.[4] Consider storing extracts or purified compounds in aprotic solvents or as a lyophilized powder at low temperatures. |
| Fluctuation in storage temperature. | Ensure consistent and appropriate storage temperatures. For long-term storage, -20°C or lower is recommended. | |
| Appearance of unknown peaks in chromatograms of stored samples. | Degradation of this compound. | Analyze the sample using LC-MS to identify the mass of the unknown peaks and compare them with the expected masses of potential degradation products (e.g., the aglycone). |
| Contamination. | Ensure proper handling and storage procedures to prevent contamination. Use high-purity solvents and clean vials. |
Data on the Stability of Structurally Similar Iridoid Glycosides
Table 1: Stability of Geniposidic Acid (GPA) at Different Temperatures
| Temperature (°C) | Incubation Time (h) | Remaining GPA (%) |
| 20 | 30 | ~100 |
| 40 | 30 | ~100 |
| 60 | 30 | ~100 |
| 80 | 30 | ~100 |
| Data extrapolated from a study on iridoid glycosides from Eucommia ulmoides Oliver. |
Table 2: Stability of Geniposidic Acid (GPA) at Different pH Values (Incubated at 40°C for 30 h)
| pH | Remaining GPA (%) |
| 2 | ~100 |
| 4 | ~100 |
| 6 | ~100 |
| 8 | ~100 |
| 10 | ~100 |
| 12 | ~100 |
| Data extrapolated from a study on iridoid glycosides from Eucommia ulmoides Oliver. |
Note: While GPA itself was found to be relatively stable under the tested conditions, other iridoid glycosides in the same study showed significant degradation under strong alkaline conditions (pH 12) and some were affected by high temperatures and strong acids. This highlights the importance of empirical stability testing for each specific compound.
Experimental Protocols
Extraction of Iridoid Glycosides (General Protocol)
This protocol is a general guideline based on methods used for extracting iridoid glycosides from plant material.
-
Sample Preparation: Air-dry and powder the plant material.
-
Extraction Solvent: Prepare a solution of 60% methanol in water.
-
Ultrasonic Extraction:
-
Accurately weigh the powdered plant material (e.g., 0.2 g).
-
Add the extraction solvent in a defined solid-liquid ratio (e.g., 1:125 w/v).
-
Perform ultrasonic extraction at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes).
-
-
Sample Clarification: Centrifuge the extract at high speed (e.g., 12,700 rpm) for 20 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
Stability Testing of Iridoid Glycosides (Forced Degradation)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
-
Stock Solution Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) at a controlled distance.
-
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acid and base hydrolysis samples): Neutralize the samples before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC method to quantify the remaining this compound and detect any degradation products.
Analytical Method for Quantification (UPLC-PDA)
A validated Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) method is crucial for accurate quantification.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound.
Visualizations
References
- 1. PhytoBank: Showing this compound (PHY0009947) [phytobank.ca]
- 2. GSRS [precision.fda.gov]
- 3. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of valeriana-type iridoid glycosides from rhizomes of Nardostachys jatamansi and their protection against H2O2-induced oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monomelittoside Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Monomelittoside in solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in your stock or working solutions. | 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature (see Storage Conditions FAQ). 2. Check pH: The pH of your solution can significantly impact stability. Acidic conditions, in particular, can lead to hydrolysis. Buffer your solution to a pH between 6.0 and 8.0 for optimal stability. 3. Protect from Light: Photodegradation can occur. Store solutions in amber vials or wrap clear vials in aluminum foil. 4. Aliquot Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions. |
| Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC). | Formation of degradation products due to hydrolysis or other reactions. | 1. Analyze Degradation Products: Characterize the new peaks using techniques like mass spectrometry (MS) to identify them as known degradation products (e.g., the aglycone). 2. Perform a Forced Degradation Study: Intentionally degrade a sample of this compound to confirm the retention times of its degradation products (see Experimental Protocols). This will help in identifying the unknown peaks in your experimental samples. 3. Adjust Solution Conditions: Based on the identified degradation pathway, modify your solution's pH, temperature, or solvent to minimize the formation of these products. |
| Precipitation or cloudiness in your this compound solution. | Poor solubility or degradation leading to insoluble products. | 1. Check Solvent Compatibility: Ensure this compound is fully dissolved in your chosen solvent. If using aqueous buffers, consider the addition of a small percentage of an organic co-solvent like DMSO or ethanol to improve solubility. 2. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitates before use. 3. Re-evaluate Storage: Precipitation can sometimes be a result of degradation. Review your storage conditions as outlined above. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The most common degradation pathway for this compound, an iridoid glycoside, is the hydrolysis of the O-glycosidic bond. This reaction is catalyzed by acidic conditions and elevated temperatures, leading to the cleavage of the glucose moiety and the formation of the corresponding aglycone.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure long-term stability, this compound solutions should be stored at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the solution is buffered to a neutral pH and protected from light.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in neutral to slightly alkaline conditions (pH 6.0-8.0). Acidic conditions (pH < 6.0) significantly accelerate the rate of hydrolysis of the glycosidic bond. Iridoid glycosides, as a class, are known to be sensitive to acidic environments. For instance, the related iridoid glycoside aucubin shows rapid degradation at pH values below 3.0.
Q4: Can temperature impact the stability of this compound solutions?
A4: Yes, higher temperatures increase the rate of degradation. For every 10°C increase in temperature, the rate of chemical degradation can increase several-fold. Therefore, it is crucial to avoid exposing this compound solutions to elevated temperatures for extended periods.
Q5: Are there any analytical methods to monitor the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid for better peak shape) and an organic solvent like acetonitrile or methanol. This method can separate this compound from its degradation products, allowing for their quantification over time.
Data Presentation
The following table summarizes the stability of related iridoid glycosides under various conditions. While this data is not specific to this compound, it provides valuable insights into the expected stability profile.
Table 1: Stability of Representative Iridoid Glycosides in Solution
| Compound Class | Condition | Temperature | Duration | Remaining Compound (%) | Reference |
| Iridoid Glycosides (from Eucommia ulmoides) | pH 2.0 | 40°C | 30 hours | Variable, some compounds showed significant degradation | [1] |
| Iridoid Glycosides (from Eucommia ulmoides) | pH 8.0 | 40°C | 30 hours | Generally stable | [1] |
| Iridoid Glycosides (from Eucommia ulmoides) | pH 10.0 | 40°C | 30 hours | Some compounds showed significant degradation | [1] |
| Iridoid Glycosides (from Eucommia ulmoides) | Neutral pH | 80°C | 30 hours | Some compounds showed significant degradation | [1] |
| Aucubin | pH 1.2 | 37°C | 5.1 hours | 50% (t½) | |
| Aucubin | pH 2.0 | 37°C | 14.8 hours | 50% (t½) |
Note: This table presents data for iridoid glycosides structurally related to this compound. Stability of this compound may vary, and it is recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- Acetonitrile (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)
- pH meter
- HPLC system with UV detector
- Water bath or incubator
2. Procedure:
3. Analysis:
- Analyze all samples by a validated HPLC method.
- Compare the chromatograms of the stressed samples with that of an unstressed control solution.
- Identify and quantify the degradation products.
Visualizations
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for a forced degradation study of this compound.
References
troubleshooting low yield in Monomelittoside purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Monomelittoside, specifically addressing the common issue of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is an iridoid glycoside, a type of polar, water-soluble natural product. Its purification can be challenging due to its high polarity, which can lead to poor retention on standard chromatography columns and co-elution with other polar impurities.[1][2] The presence of multiple hydroxyl groups in its structure makes it susceptible to degradation under harsh conditions.
Q2: What are the typical steps involved in this compound purification?
A general workflow for the purification of this compound from plant sources like Rehmannia glutinosa involves:
-
Extraction: Typically using a polar solvent like methanol or ethanol.
-
Crude Extract Cleanup: Often performed using macroporous resins to remove highly polar or non-polar impurities.
-
Column Chromatography: Further separation and purification using techniques like silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
Crystallization: To obtain the final pure compound.
Q3: What is a reasonable expected yield for this compound purification?
Troubleshooting Guide: Low Yield in this compound Purification
Low yield is a frequent issue during the multi-step purification of this compound. This guide addresses potential problems at each stage of a typical purification workflow.
Experimental Workflow for this compound Purification
References
improving resolution in the analysis of Monomelittoside isomers
Welcome to the technical support center for the analysis of Monomelittoside isomers. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high resolution for this compound isomers?
The primary challenges in separating this compound isomers stem from their structural similarity. Isomers often have identical mass-to-charge ratios (m/z) and similar physicochemical properties, leading to co-elution in chromatographic systems. Achieving baseline separation requires optimization of multiple chromatographic parameters to exploit subtle differences in their structure and polarity.
Q2: Which analytical techniques are most suitable for the separation of this compound isomers?
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly with a high-resolution mass analyzer like Quadrupole Time-of-Flight (Q-TOF), are powerful tools for isomer analysis.[1][2] Two-dimensional liquid chromatography (2D-LC) can also significantly enhance resolving power for complex samples containing multiple isomers.[3] Additionally, ion mobility spectrometry (IMS) coupled with mass spectrometry offers a promising alternative by separating isomers based on their shape and size.[4][5]
Q3: How can I improve the separation of co-eluting this compound isomers?
To improve the separation of co-eluting isomers, a systematic approach to method development is crucial. This includes optimizing the mobile phase composition, gradient profile, column chemistry, and temperature. For instance, adjusting the mobile phase's solvent composition and adding modifiers like acids or bases can influence analyte ionization and interaction with the stationary phase, leading to better separation.[6]
Q4: What should I do if I observe poor peak shapes, such as fronting or tailing?
Poor peak shapes can be caused by a variety of factors. Tailing peaks might indicate secondary interactions between the analyte and the stationary phase or a mismatched solvent between the sample and the mobile phase. Fronting peaks can result from column overload. To address these issues, consider adjusting the mobile phase pH, using a different column chemistry, or reducing the sample injection volume.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution of Isomers | Sub-optimal mobile phase composition. | Modify the organic solvent-to-water ratio. Introduce a gradient elution program with a shallow gradient. Add modifiers like formic acid or ammonium formate to the mobile phase.[6] |
| Inappropriate column chemistry. | Switch to a column with a different stationary phase (e.g., C18, Phenyl, or a polar-embedded phase) to exploit different separation mechanisms.[8] Consider using a longer column or one with a smaller particle size for increased efficiency.[9] | |
| Isothermal elution is insufficient. | Implement a temperature gradient program. A slow ramp rate can enhance the separation of closely eluting isomers.[10] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations. Adjust the mobile phase pH. |
| Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[7] | |
| Peak Fronting | Column overload. | Reduce the concentration of the sample or decrease the injection volume.[7] |
| Low Sensitivity/No Peaks | The detector is not properly configured. | Ensure the detector lamp is on and that the correct wavelength is selected for UV detection. For MS, check the ionization source parameters.[7] |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate composition. Degas the mobile phase properly.[6] |
| Column degradation. | Use a guard column to protect the analytical column. If performance continues to decline, consider regenerating or replacing the column.[6] |
Experimental Protocols
Representative UPLC-QTOF-MS Method for this compound Isomer Analysis
This protocol is a generalized procedure and may require optimization for specific instrumentation and isomer pairs.
1. Sample Preparation:
-
Dissolve the this compound isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., 70:30 v/v methanol/water).
-
Filter the sample through a 0.2 µm PTFE syringe filter before injection.[1]
2. UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is a good starting point.[11]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-40% B
-
5-20 min: 40-98% B
-
20-27 min: 98% B
-
Followed by a 3-minute re-equilibration at initial conditions.[11]
-
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 1 µL.[11]
-
Column Temperature: 40 °C.[1]
3. Q-TOF MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Mass Range: m/z 50-1200.[1]
-
Acquire data in full scan mode to detect all isomers.
-
If fragmentation is needed for structural confirmation, perform tandem MS (MS/MS) experiments.
Visualizations
Troubleshooting Workflow for Poor Isomer Separation
Caption: A logical workflow for troubleshooting poor resolution in the chromatographic separation of isomers.
References
- 1. UPLC-Q-TOF/MS-based metabolomic analysis reveals the effects of asomate on the citrus fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biocompare.com [biocompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Isomeric Separation of Permethylated Glycans by Extra-Long Reversed-Phase Liquid Chromatography (RPLC)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: LC-MS/MS Quantification of Monomelittoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Monomelittoside by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is an iridoid o-glycoside with the chemical formula C15H22O10 and a molecular weight of 362.33 g/mol .[1][2] It is a natural compound found in various plant species, such as Rehmannia glutinosa and those of the Stachys genus.[1][3] Accurate quantification of this compound is crucial for pharmacokinetic studies, herbal medicine standardization, and understanding its pharmacological effects.
Q2: What are matrix effects and how can they affect this compound quantification?
Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting components in the sample matrix.[4] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately impacting the accuracy, precision, and sensitivity of the quantification of this compound.[2][4] Given that this compound is a polar glycoside, it is often analyzed in complex biological or plant-based matrices where polar endogenous compounds can co-elute and cause significant matrix effects.
Q3: What are the common signs that my this compound analysis is affected by matrix effects?
Common indicators of matrix effects include:
-
Poor reproducibility of results between replicate injections of the same sample.
-
Inaccurate results for quality control (QC) samples.
-
Significant variations in analyte response across different sample lots.
-
Non-linear calibration curves when using a simple solvent-based standard.
-
Peak shape distortion for the this compound peak.[5]
Q4: How can I quantitatively assess the extent of matrix effects in my this compound assay?
The most common method is the post-extraction spike . This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract that has gone through the entire sample preparation process.[4][6]
The Matrix Effect (%) can be calculated as:
Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in the LC-MS/MS quantification of this compound.
Issue 1: Poor Reproducibility and Accuracy
Symptom: High coefficient of variation (%CV) in quality control samples and inaccurate measurements.
Possible Cause: Significant and variable matrix effects between samples.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[2][3] For a polar compound like this compound, a reversed-phase (C18) or a mixed-mode cation exchange SPE cartridge could be effective.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from interfering substances based on its polarity.[2][3]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may result in significant matrix effects.[3][7]
-
-
Improve Chromatographic Separation:
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, to alter selectivity and resolve this compound from interfering peaks.
-
Modify Mobile Phase: Adjusting the pH of the mobile phase (if the analyte has ionizable groups) or the organic modifier (e.g., methanol vs. acetonitrile) can change the elution profile of both the analyte and matrix components.
-
Gradient Optimization: A shallower gradient can improve the separation between this compound and closely eluting matrix components.[8]
-
-
Utilize an Appropriate Internal Standard (IS):
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for compensating for matrix effects.[9][10][11] A SIL-IS for this compound would have the same chemical properties and chromatographic behavior, and would therefore experience the same degree of ion suppression or enhancement, leading to accurate correction.
-
Structural Analog IS: If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used, though it may not perfectly mimic the matrix effects experienced by the analyte.[9][10]
-
Issue 2: Ion Suppression or Enhancement Observed
Symptom: Consistently low or high recovery of this compound in spiked matrix samples compared to neat standards.
Possible Cause: Co-eluting matrix components are affecting the ionization of this compound in the ion source.
Solutions:
-
Post-Column Infusion Experiment: This experiment helps to identify the retention time regions where ion suppression or enhancement occurs. A constant flow of this compound is infused into the mass spectrometer post-column while a blank matrix extract is injected. Dips or rises in the baseline signal indicate regions of suppression or enhancement, respectively.[1][4] You can then adjust your chromatography to move the this compound peak away from these regions.
-
Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is representative of your samples.[2] This helps to normalize the matrix effects between the standards and the unknown samples, leading to more accurate quantification.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on the ionization of this compound.[1][4] However, this approach is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification after dilution.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.
Materials:
-
Blank matrix (e.g., plasma, urine, plant extract)
-
This compound analytical standard
-
Solvents for extraction and reconstitution
-
LC-MS/MS system
Procedure:
-
Prepare Blank Matrix Extract: Process at least three replicates of the blank matrix using your established sample preparation method.
-
Prepare Neat Standard Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., a mid-point of your calibration curve).
-
Prepare Post-Spiked Matrix Samples: Spike the blank matrix extracts from step 1 with the this compound standard to the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Inject the neat standard solution and the post-spiked matrix samples onto the LC-MS/MS system and record the peak areas for this compound.
-
Calculate Matrix Effect: Use the formula provided in FAQ #4 to calculate the percentage of matrix effect for each replicate. The average and standard deviation should be reported.
Protocol 2: Post-Column Infusion Experiment to Identify Regions of Ion Suppression/Enhancement
Objective: To qualitatively identify retention time windows where matrix components suppress or enhance the this compound signal.
Materials:
-
LC-MS/MS system with a T-union for post-column infusion
-
Syringe pump
-
This compound standard solution
-
Blank matrix extract
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the T-union.
-
Connect the outlet of the syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with a solution of this compound and place it in the syringe pump.
-
Set the syringe pump to a constant, low flow rate (e.g., 10-20 µL/min).
-
Begin infusing the this compound solution and acquire data on the mass spectrometer using the appropriate MRM transition for the analyte. You should observe a stable baseline signal.
-
-
Matrix Injection:
-
While the this compound solution is continuously infusing, inject a blank matrix extract onto the LC column and start the chromatographic run.
-
-
Data Analysis:
-
Monitor the baseline signal for the this compound MRM transition. Any significant and reproducible dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement.
-
Quantitative Data Summary
Table 1: Matrix Effect Assessment for this compound in Human Plasma
| Replicate | Peak Area (Neat Solution) | Peak Area (Post-Spiked Plasma Extract) | Matrix Effect (%) |
| 1 | 1,250,000 | 850,000 | 68.0 |
| 2 | 1,265,000 | 875,000 | 69.2 |
| 3 | 1,240,000 | 860,000 | 69.4 |
| Average | 1,251,667 | 861,667 | 68.9 |
| %CV | 1.0% | 1.5% | 1.1% |
Table 2: Comparison of Different Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Average Matrix Effect (%) | Average Recovery (%) |
| Protein Precipitation | 45.3 | 95.2 |
| Liquid-Liquid Extraction | 85.1 | 78.5 |
| Solid-Phase Extraction (C18) | 98.7 | 92.1 |
Visualizations
References
- 1. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PhytoBank: Showing this compound (PHY0009947) [phytobank.ca]
- 5. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical quantification of the plant specific cardiac glycosides in biological fluids in a rare case of yellow oleander (Cascabela thevetia) self-poisoning in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 10. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 11. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Monomelittoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the challenges encountered during the synthesis of Monomelittoside and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Troubleshooting Guides
This section offers solutions to common problems encountered in the synthesis of iridoid glycosides like this compound.
Low or No Product Yield
Question: We are experiencing very low to no yield in our glycosylation reaction to form the iridoid glycoside. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield in iridoid glycoside synthesis is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:
-
Purity and Activity of Starting Materials:
-
Aglycone Purity: Ensure the iridoid aglycone is pure. Impurities can interfere with the reaction. Purification of the aglycone via flash chromatography is recommended.
-
Glycosyl Donor Activity: The glycosyl donor (e.g., a protected glucose derivative) may have degraded. Use freshly prepared or properly stored glycosyl donors. Verify its integrity by NMR spectroscopy.
-
Anhydrous Conditions: Iridoid glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Conditions:
-
Activation of Glycosyl Donor: Incomplete activation of the glycosyl donor is a common pitfall. Ensure the promoter (e.g., TMSOTf, BF₃·OEt₂) is added at the correct temperature (often low temperatures like -78 °C) and that it is not quenched by impurities.
-
Temperature Control: The temperature profile of the reaction is critical. Many glycosylations require initial low temperatures for activation, followed by a gradual warming to room temperature. Monitor the reaction temperature closely.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Protecting Group Strategy:
-
Steric Hindrance: Bulky protecting groups on either the aglycone or the glycosyl donor can sterically hinder the glycosylation reaction. Consider using smaller protecting groups if possible.
-
Electronic Effects: The electronic nature of the protecting groups can influence the reactivity of the donor and acceptor. Electron-withdrawing groups on the glycosyl donor can decrease its reactivity.
-
Poor Stereoselectivity
Question: Our glycosylation reaction is producing a mixture of anomers (α and β isomers) with poor stereoselectivity. How can we improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is a central challenge in glycoside synthesis. Here are key strategies to control the formation of the desired anomer:
-
Choice of Glycosyl Donor and Protecting Groups:
-
Neighboring Group Participation: To favor the formation of a 1,2-trans glycosidic linkage (e.g., a β-glucoside), use a participating protecting group at the C-2 position of the glycosyl donor, such as an acetyl (Ac) or benzoyl (Bz) group. The protecting group will form a transient cyclic intermediate that blocks one face of the oxocarbenium ion, directing the aglycone to attack from the opposite face.
-
Non-Participating Groups: For a 1,2-cis glycosidic linkage (e.g., an α-glucoside), use a non-participating protecting group at C-2, such as a benzyl (Bn) or silyl ether.
-
-
Solvent Effects:
-
The choice of solvent can significantly influence the anomeric ratio. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of 1,2-cis glycosides.
-
-
Promoter/Catalyst:
-
Different Lewis acids or promoters can influence the stereochemical outcome. Experiment with various promoters to find the optimal one for your specific substrate.
-
-
Temperature:
-
Lower reaction temperatures often lead to higher stereoselectivity.
-
Difficult Purification
Question: We are struggling to purify our synthesized this compound derivative from the reaction mixture. What are the recommended purification techniques?
Answer: The purification of polar glycosides can be challenging due to their solubility properties and the presence of closely related byproducts.
-
Chromatographic Techniques:
-
Flash Chromatography: This is the primary method for the initial purification of the crude reaction mixture. A silica gel column is typically used. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure product, reversed-phase HPLC (RP-HPLC) is the method of choice. A C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.[1][2]
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is particularly useful for the preparative separation of polar compounds like iridoid glycosides and can be an alternative to preparative HPLC.[1][3]
-
-
Troubleshooting HPLC Purification:
-
Poor Resolution: If peaks are not well-resolved, optimize the gradient profile (make it shallower), change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry.
-
Broad Peaks: This can be due to secondary interactions with the stationary phase. Adding a small amount of acid (e.g., 0.1% TFA) to the mobile phase can often improve peak shape for acidic or basic compounds.
-
Sample Solubility: Ensure your sample is fully dissolved in the mobile phase before injection to avoid peak splitting or distortion.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound derivatives?
A1: The most critical steps are typically the stereoselective construction of the iridoid core and the stereoselective glycosylation. The formation of the cyclopentane ring with the correct stereochemistry often involves intricate cycloaddition or rearrangement reactions. The subsequent glycosylation requires careful selection of protecting groups, a suitable glycosyl donor, and optimized reaction conditions to achieve the desired anomeric configuration with good yield.
Q2: Which protecting groups are recommended for the hydroxyl groups of the iridoid aglycone and the glucose moiety?
A2: The choice of protecting groups is crucial and depends on the overall synthetic strategy.
-
For the Glucose Moiety: To achieve a β-glycosidic linkage, an acetyl (Ac) or benzoyl (Bz) group at the C-2 position is recommended to leverage neighboring group participation. The other hydroxyl groups are often protected as benzyl (Bn) ethers, which are stable under a wide range of conditions and can be removed by hydrogenolysis.
-
For the Iridoid Aglycone: The hydroxyl groups on the aglycone are typically protected as silyl ethers (e.g., TBS, TIPS) or benzyl ethers. The choice depends on the desired stability and the need for selective deprotection at later stages. An orthogonal protecting group strategy is essential if different hydroxyl groups need to be manipulated independently.[4][5][6][7]
Q3: What are common side reactions to watch out for during the synthesis?
A3: Several side reactions can occur:
-
Anomerization: Formation of the undesired anomer during glycosylation.
-
Orthoester Formation: A common side reaction when using participating protecting groups at C-2 of the glycosyl donor, leading to a stable byproduct instead of the desired glycoside.
-
Aglycone Decomposition: The iridoid aglycone may be unstable under acidic or basic conditions used for protection or deprotection steps.
-
Protecting Group Migration: Silyl groups, in particular, can sometimes migrate between different hydroxyl groups under certain conditions.
Q4: How can I confirm the structure and stereochemistry of my synthesized this compound derivative?
A4: A combination of spectroscopic techniques is essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are the most powerful tools for determining the connectivity and stereochemistry of the molecule. The coupling constants (J-values) in the ¹H NMR spectrum are particularly important for assigning the relative stereochemistry of the protons on the sugar and iridoid rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.
-
Chiral HPLC or Comparison to Authentic Standards: If an authentic sample is available, comparison of HPLC retention times and NMR spectra can confirm the identity and stereochemistry.
Experimental Protocols
Illustrative Protocol: Stereoselective β-Glycosylation of an Iridoid Aglycone
Materials:
-
Protected Iridoid Aglycone (with one free hydroxyl group for glycosylation)
-
Protected Glycosyl Donor (e.g., 2-O-acetyl-3,4,6-tri-O-benzyl-D-glucopyranosyl trichloroacetimidate)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in DCM (e.g., 0.1 M)
-
Activated Molecular Sieves (4 Å)
-
Triethylamine
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
TLC plates, Flash Chromatography Supplies, HPLC system
Procedure:
-
Preparation:
-
Under an argon atmosphere, add the protected iridoid aglycone (1.0 eq) and the glycosyl donor (1.5 eq) to an oven-dried round-bottom flask containing activated molecular sieves.
-
Dissolve the solids in anhydrous DCM.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
-
Glycosylation Reaction:
-
Slowly add the TMSOTf solution (0.2 eq) dropwise to the cold reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to slowly warm to 0 °C over 2 hours.
-
Monitor the reaction progress by TLC.
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, and wash the Celite with DCM.
-
Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
Quantitative Data Summary
The synthesis of complex natural products like this compound derivatives involves multiple steps, and yields can vary significantly depending on the specific substrates and reaction conditions. The following table provides a general overview of expected yields for key transformations in iridoid glycoside synthesis, based on literature for similar compounds.[8][9]
| Step | Transformation | Typical Yield Range | Key Optimization Parameters |
| 1 | Iridoid Core Synthesis | 20-50% (over several steps) | Catalyst choice, reaction temperature, substrate purity |
| 2 | Protecting Group Manipulations | 80-95% per step | Choice of protecting groups, deprotection conditions |
| 3 | Stereoselective Glycosylation | 50-85% | Glycosyl donor, promoter, temperature, solvent |
| 4 | Deprotection | 70-90% | Catalyst, reaction time, temperature |
| 5 | Purification | 60-95% (recovery) | Chromatographic conditions, sample loading |
Signaling Pathways and Experimental Workflows
Iridoid glycosides, including compounds structurally related to this compound, have been shown to modulate several key signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for researchers in drug development.
NF-κB Signaling Pathway
Iridoid glycosides can inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[10][11][12][13][14] This inhibition can occur through the prevention of IκBα phosphorylation and degradation, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation and survival, and its dysregulation is common in cancer. Some iridoid glycosides have been shown to modulate this pathway.[15][16][17][18][19]
Caption: Modulation of the MAPK/ERK signaling pathway by a this compound derivative.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical pathway for cell survival and proliferation. Iridoid glycosides have been reported to exert their effects through the modulation of this pathway.[4][20][21][22][23]
Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
General Synthetic Workflow
The synthesis of a this compound derivative is a multi-step process that requires careful planning and execution.
Caption: General workflow for the synthesis of a this compound derivative.
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and cytotoxicity of a novel iridoid glucoside derived from aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iridoid glucosides and a C₁₃-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. glpbio.com [glpbio.com]
- 16. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 17. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transcriptomic and proteomic investigations identify PI3K-akt pathway targets for hyperthyroidism management in rats via polar iridoids from radix Scrophularia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HSCCC Solvent Systems for Iridoid Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Speed Counter-Current Chromatography (HSCCC) solvent systems for the purification of iridoid glycosides.
Troubleshooting Guides
This section addresses specific issues that may arise during the HSCCC separation of iridoid glycosides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Co-elution of Target Compounds | - Inappropriate Partition Coefficient (K): If K values are too small, compounds will elute near the solvent front with insufficient separation.[1] - Low Separation Factor (α): The ratio of K values for two adjacent peaks is too close to 1. - Low Stationary Phase Retention: Leads to reduced partitioning efficiency. - High Flow Rate: Reduces the time for partitioning to occur. | - Adjust Solvent System Polarity: Modify the volume ratios of the solvents to achieve K values ideally between 0.5 and 2.0.[2][3] For highly polar iridoid glycosides, consider salt-containing solvent systems. - Systematically Screen Solvent Systems: Test different combinations of solvents (e.g., ethyl acetate-n-butanol-water, dichloromethane-methanol-water) to find a system with a larger separation factor (α > 1.5).[3] - Optimize Revolution Speed: Increase the rotational speed to improve stationary phase retention. However, excessively high speeds can lead to emulsification and loss of resolution.[1] - Reduce Flow Rate: Lowering the flow rate can enhance resolution but will increase the separation time.[1] |
| Target Compounds Elute Too Quickly (Near the Solvent Front) | - Low Partition Coefficient (K < 0.5): The analyte has a much higher affinity for the mobile phase than the stationary phase.[1][3] | - Increase the Polarity of the Stationary Phase or Decrease the Polarity of the Mobile Phase: For example, in a hexane-ethyl acetate-methanol-water system, increasing the proportion of methanol or water (typically in the stationary phase) can increase the K value. |
| Target Compounds Elute Too Slowly (Broad Peaks and Long Retention Times) | - High Partition Coefficient (K > 2.0): The analyte has a much stronger affinity for the stationary phase.[1][4] | - Decrease the Polarity of the Stationary Phase or Increase the Polarity of the Mobile Phase: Adjusting the solvent ratios to favor the mobile phase polarity will decrease the K value and shorten the elution time.[1] |
| Sample Emulsification or Low Stationary Phase Retention | - High Revolution Speed: Can cause the two phases to form an emulsion.[1] - Incompatible Solvent System: The chosen solvents may have poor phase separation characteristics. - High Temperature: Can sometimes lead to stripping of the stationary phase.[1] | - Optimize Revolution Speed: Find a balance that provides good retention without causing emulsification.[1] - Thoroughly Equilibrate Solvent System: Allow the two phases to separate completely in a separatory funnel overnight before use.[1] - Control Separation Temperature: Maintain a stable and optimized temperature during the run.[1] |
| Wide Polarity Range of Target Compounds in a Single Run | - A single solvent system cannot provide suitable K values for all compounds of interest. [5] | - Implement a Two-Step Elution: Use a first solvent system to elute a group of compounds, then switch to a second system to elute the remaining compounds with different polarities.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable two-phase solvent system for my iridoid glycoside sample?
A1: The selection of an appropriate two-phase solvent system is the most critical step in HSCCC.[1] The primary goal is to achieve a suitable partition coefficient (K) for the target compounds, ideally between 0.5 and 2.0.[2][3] A common starting point for iridoid glycosides are solvent systems based on ethyl acetate-n-butanol-water or dichloromethane-methanol-water.[1][6][7] The selection process involves:
-
Preliminary Testing: Shake a small amount of your crude extract with a pre-equilibrated two-phase solvent system in a test tube.
-
HPLC Analysis: Analyze the concentration of the target compound in both the upper and lower phases by HPLC to determine the K value (K = concentration in stationary phase / concentration in mobile phase).
-
Systematic Modification: Adjust the volume ratios of the solvents to optimize the K values for your target compounds.
Q2: What is the ideal range for the partition coefficient (K), and why is it important?
A2: The ideal K value for HSCCC is typically between 0.5 and 1.0, although a range of 0.5 to 2.0 is often considered acceptable.[1][2]
-
K < 0.5: The compound will elute very quickly, near the solvent front, resulting in poor separation from other early-eluting impurities.[1][3]
-
K > 2.0: The compound will have a very long retention time, leading to broad peaks and increased solvent consumption.[1]
Q3: Can I use modifiers in my solvent system?
A3: Yes, modifiers can be added to the solvent system to improve separation. For example, adding a small amount of acetic acid can sometimes enhance peak resolution.[1][8]
Q4: What should I do if my target compounds have a wide range of polarities?
A4: If a single solvent system does not provide suitable K values for all your target compounds, a two-step elution strategy can be employed.[5] This involves running the separation with a first solvent system to isolate one group of compounds, followed by a second, different solvent system to separate the remaining compounds.[5][9]
Q5: How do operational parameters like revolution speed and flow rate affect the separation?
A5:
-
Revolution Speed: A higher revolution speed generally increases the retention of the stationary phase, which can improve resolution. However, excessively high speeds can lead to emulsification and a loss of resolution.[1] An optimal speed needs to be determined experimentally.
-
Flow Rate: A lower flow rate of the mobile phase allows for more efficient partitioning and can improve peak resolution, but it will also increase the separation time.[1]
Quantitative Data Summary
The following tables summarize quantitative data from successful HSCCC separations of iridoid glycosides.
Table 1: Solvent Systems and Partition Coefficients (K) for Iridoid Glycosides from Fructus Corni
| Compound | Solvent System | K Value | Reference |
| Sweroside | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v) | 1.81 | [1] |
| Morroniside | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v) | 1.70 | [1] |
| Loganin | Dichloromethane-methanol-n-butanol-water-acetic acid (5:5:3:4:0.1, v/v/v/v/v) | 1.93 | [1] |
Table 2: Two-Step Solvent Systems and Partition Coefficients (K) for Compounds from Veronica ciliata
| Compound | Solvent System 1: n-hexane-n-butanol-water (1.5:5:5, v/v/v) | Solvent System 2: n-hexane-n-butanol-water (3:2:5, v/v/v) | Reference |
| Catalposide | Suitable K | - | [5] |
| Verproside | Suitable K | - | [5] |
| Luteolin | Unsuitable K | Suitable K | [5] |
| 4-hydroxy benzoic acid | Unsuitable K | Suitable K | [5] |
| 3,4-dihydroxy benzoic acid | Unsuitable K | Suitable K | [5] |
Table 3: Solvent System and Partition Coefficients (K) for Iridoid Glucosides from Lamiophlomis rotata
| Compound | Solvent System: Ethyl acetate-n-butanol-water (5:14:12, v/v/v) | K Value | Reference |
| Shanzhiside methyl ester | Suitable | - | [6][7] |
| Phloyoside II | Suitable | - | [6][7] |
| Chlorotuberside | Suitable | - | [6][7] |
| Penstemonoside | Suitable | - | [6][7] |
Experimental Protocols
Protocol 1: Selection of a Two-Phase Solvent System
-
Preparation of Solvent Systems: Prepare a series of two-phase solvent systems by mixing the component solvents in different volume ratios in a separatory funnel (e.g., ethyl acetate-n-butanol-water at ratios of 2:1:3, 4:1:5, etc.).
-
Equilibration: Shake the mixture vigorously and allow it to stand at room temperature until the two phases are completely separated.[1]
-
Partition Coefficient Determination: a. Add a small, known amount of the crude iridoid glycoside extract to a test tube. b. Add equal volumes (e.g., 2 mL) of the upper and lower phases of the pre-equilibrated solvent system.[1] c. Vigorously shake the tube for several minutes to ensure thorough partitioning of the analytes. d. Separate the upper and lower phases. e. Evaporate a known volume of each phase to dryness. f. Reconstitute the residues in a suitable solvent (e.g., methanol) and analyze by HPLC. g. Calculate the K value as the peak area of the target compound in the stationary phase divided by the peak area in the mobile phase.
Protocol 2: General HSCCC Separation Procedure
-
System Preparation: a. Prepare and thoroughly equilibrate the chosen two-phase solvent system.[1] Degas both phases by sonication before use.[1]
-
Column Filling: Fill the entire multilayer coil column with the stationary phase.
-
Rotation and Equilibration: Begin rotating the column at the optimized speed (e.g., 850 rpm).[1] Pump the mobile phase into the column at a set flow rate (e.g., 1.5 mL/min).[1] Continue until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established (indicated by a stable retention of the stationary phase).
-
Sample Injection: Prepare the sample solution by dissolving the crude extract in a mixture of the upper and lower phases.[1] Inject the sample solution through the injection valve.
-
Elution and Fraction Collection: Continue pumping the mobile phase. Monitor the effluent with a UV detector at an appropriate wavelength (e.g., 230-254 nm) and collect fractions based on the resulting chromatogram.[2][6]
-
Analysis: Analyze the collected fractions and the original crude sample by HPLC to determine the purity of the isolated compounds.[1]
Visualizations
References
- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 7. Separation and purification of water-soluble iridoid glucosides by high speed counter-current chromatography combined with macroporous resin column separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing epimerization of Monomelittoside during processing
This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the epimerization of monomelittoside during experimental processing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could indicate or lead to the epimerization of this compound.
Question: I am observing a shoulder or a small, closely eluting secondary peak next to my main this compound peak during HPLC analysis. What could be the cause?
Answer: This observation is a strong indication of the presence of an epimer of this compound. Epimers are stereoisomers that differ in configuration at only one chiral center. Due to their similar structures, they often have very close retention times on chromatographic systems. The formation of this epimer could be occurring at any stage of your processing, from extraction to storage. It is crucial to review your entire workflow for conditions that might promote epimerization, such as exposure to non-neutral pH or elevated temperatures.
Question: My final purified this compound sample shows a gradual decrease in purity over time, even when stored. What is happening and how can I prevent it?
Answer: A gradual decrease in purity, especially with the appearance of new, closely related impurity peaks, suggests that your purified this compound is undergoing degradation or epimerization in storage. Several factors can contribute to this instability.[1][2] To mitigate this, consider the following:
-
Storage Temperature: Store your samples at or below -20°C. For long-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles.
-
Solvent: Store this compound in a neutral, aprotic solvent if possible. If an aqueous buffer is necessary, ensure it is at a pH between 6.0 and 7.0.
-
Light Exposure: Protect your sample from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes precede or catalyze other degradation pathways.
Question: I am using a common extraction protocol for iridoid glycosides, but I suspect I am losing a significant amount of this compound to epimerization. Which steps are most critical to control?
Answer: The extraction and purification stages are indeed critical for minimizing epimerization. Key factors to control include:
-
pH: Maintain a neutral pH throughout the extraction and purification process. Exposure to acidic or, more commonly, basic conditions can catalyze epimerization. The use of buffers during extraction and subsequent chromatographic steps is highly recommended.
-
Temperature: Perform all extraction and purification steps at low temperatures.[2] Use of cold solvents and carrying out chromatography in a cold room or with a column chiller can be beneficial.
-
Adsorbents: Be mindful of the stationary phase used in chromatography. Some silica gels can have acidic sites that may promote degradation or epimerization. Using end-capped C18 for reverse-phase chromatography is generally a safer choice.
Frequently Asked Questions (FAQs)
What is epimerization and why is it a concern for this compound?
Epimerization is a chemical process where a molecule with multiple chiral centers undergoes a change in the stereochemical configuration at only one of those centers.[3] For a bioactive compound like this compound, its specific three-dimensional structure is often crucial for its biological activity. The formation of an epimer can lead to a significant reduction or complete loss of efficacy, or in some cases, introduce unwanted biological effects. Therefore, controlling the stereochemical integrity of this compound is critical during its development as a therapeutic agent.
What are the primary factors that can induce epimerization in a molecule like this compound?
The primary factors that can induce epimerization include:
-
pH: Both acidic and basic conditions can catalyze epimerization, with basic conditions often being more problematic for compounds with acidic protons adjacent to chiral centers.
-
Temperature: Higher temperatures provide the activation energy needed for the epimerization reaction to occur at a significant rate.[1][2]
-
Solvent: The polarity and protic nature of the solvent can influence the rate of epimerization.
-
Light: Exposure to UV or even visible light can sometimes provide the energy to induce isomerization.[2]
-
Enzymatic Activity: In biological matrices, enzymes called epimerases can specifically catalyze this reaction.[3]
What analytical techniques are suitable for detecting and quantifying this compound and its epimers?
Several analytical techniques can be employed to separate and quantify epimers:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most common methods. Chiral stationary phases can be used for baseline separation of epimers. Even on standard achiral columns (like C18), it is often possible to achieve separation by optimizing the mobile phase composition, pH, and temperature.
-
UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and selectivity for quantifying epimers, especially in complex matrices.[4]
-
Thin-Layer Chromatography (TLC) with Densitometry: TLC can be used for a rapid assessment of epimer formation, and with a densitometer, it can also be quantitative.[5]
Experimental Protocols
Protocol 1: Recommended Extraction and Purification of this compound to Minimize Epimerization
-
Homogenization: Homogenize the plant material in a pre-chilled grinder.
-
Extraction:
-
Use a neutral solvent system, such as 80% methanol in water, buffered to pH 6.5-7.0 with a suitable buffer (e.g., phosphate buffer).
-
Perform the extraction at 4°C with constant, gentle agitation.
-
Limit the extraction time to the minimum required to achieve a good yield.
-
-
Filtration and Concentration:
-
Filter the extract through cheesecloth and then a finer filter paper, all at low temperature.
-
Concentrate the extract under reduced pressure using a rotary evaporator with the water bath temperature not exceeding 35°C.
-
-
Solid-Phase Extraction (SPE):
-
Use a C18 SPE cartridge to remove non-polar impurities.
-
Condition the cartridge with methanol, followed by water (buffered to neutral pH).
-
Load the concentrated extract and wash with water.
-
Elute the this compound-containing fraction with a step gradient of methanol in water.
-
-
Preparative HPLC:
-
Use a C18 column for purification.
-
The mobile phase should be a mixture of methanol or acetonitrile and water, buffered to a neutral pH.
-
Monitor the elution profile with a UV detector.
-
Collect the fractions containing pure this compound.
-
-
Final Concentration and Storage:
-
Combine the pure fractions and remove the organic solvent under reduced pressure at a low temperature.
-
Lyophilize the aqueous solution to obtain a stable powder.
-
Store the lyophilized powder at -20°C or below, protected from light and moisture.
-
Protocol 2: Analytical HPLC Method for Detecting this compound and its Epimers
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 30% B
-
25-30 min: 30% to 95% B
-
30-35 min: 95% B
-
35-36 min: 95% to 5% B
-
36-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
Table 1: General Influence of Processing Parameters on Epimerization Rate
| Parameter | Condition | Expected Impact on Epimerization Rate |
| pH | < 4 | Moderate increase |
| 4 - 7 | Minimal | |
| > 8 | Significant increase | |
| Temperature | 4°C | Minimal |
| 25°C (Room Temp) | Low to moderate | |
| > 40°C | Significant increase | |
| Solvent | Aprotic (e.g., Acetonitrile) | Lower |
| Protic (e.g., Methanol, Water) | Higher |
Visualizations
Caption: Recommended workflow for minimizing this compound epimerization.
Caption: Proposed pathway for base-catalyzed epimerization of this compound.
References
- 1. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Monomelittoside and Melittoside for Researchers and Drug Development Professionals
An objective guide to the phytochemical properties and biological activities of two related iridoid glycosides, Monomelittoside and Melittoside, supported by available experimental data and methodologies.
This guide provides a comparative overview of this compound and Melittoside, two naturally occurring iridoid glycosides. While structurally related, the available scientific literature presents a more detailed biological activity profile for Melittoside, particularly concerning its antioxidant properties. This analysis aims to summarize the current state of knowledge on both compounds to inform researchers, scientists, and professionals in drug development.
Chemical Structures and Relationship
This compound and Melittoside are closely related iridoid glycosides. Structurally, Melittoside is a glycoside derivative of this compound. This relationship suggests that they may share some biological activities, although experimental evidence to confirm this is limited for this compound.
Comparative Biological Activities: A Data-Driven Overview
Quantitative data on the biological activities of this compound is currently scarce in publicly available scientific literature. In contrast, Melittoside has been evaluated for its antioxidant potential.
Table 1: Quantitative Analysis of the Biological Activity of Melittoside
| Biological Activity | Assay | Compound | Concentration/Value | Control/Standard | Source |
| Antioxidant Activity | Trolox Equivalent Antioxidant Capacity (TEAC) | Melittoside | 0.97-1.44 mM | Quercetin (1.86 mM) | [1] |
| Effect on Reactive Oxygen Species (ROS) | Flow Cytometry | Melittoside | Data not yet fully quantified in literature | - | [1] |
Note: The available literature indicates that Melittoside was tested for its ability to affect the levels of reactive oxygen species (ROS) in human prostate cancer cells (PC3), though specific quantitative data from these experiments are not detailed in the cited abstract.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the analysis of Melittoside.
Trolox Equivalent Antioxidant Capacity (TEAC) Assay
The TEAC assay is a widely used method to determine the antioxidant capacity of a substance. It measures the ability of a compound to scavenge the stable radical cation ABTS•+.
Principle: The assay is based on the reduction of the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) by antioxidants. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant concentration.
Procedure:
-
Preparation of ABTS•+ radical solution: A solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Standard Curve: A standard curve is prepared using Trolox, a water-soluble analog of vitamin E, at various concentrations.
-
Sample Analysis: The test compound (Melittoside) is added to the ABTS•+ solution.
-
Measurement: The absorbance is measured at 734 nm after a set incubation period.
-
Calculation: The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE), determined from the standard curve.
Measurement of Reactive Oxygen Species (ROS) by Flow Cytometry
Flow cytometry is a powerful technique to measure the levels of intracellular ROS in a cell population using fluorescent probes.
Principle: A cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is used. Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity of individual cells is proportional to the amount of intracellular ROS.
Procedure:
-
Cell Culture: Human prostate cancer cells (PC3) are cultured to the desired confluency.
-
Treatment: Cells are treated with Melittoside at various concentrations for a specified duration. Control groups (untreated and vehicle-treated) are included.
-
Staining: Cells are incubated with DCFH-DA.
-
Harvesting and Washing: Cells are harvested, washed to remove excess dye, and resuspended in a suitable buffer.
-
Flow Cytometry Analysis: The fluorescence of the stained cells is analyzed using a flow cytometer. The geometric mean fluorescence intensity is used to quantify the levels of ROS.
Signaling Pathways
While specific signaling pathways for this compound and Melittoside have not been extensively elucidated, iridoid glycosides as a class have been shown to modulate key inflammatory signaling pathways. It is plausible that both compounds could exert anti-inflammatory effects through the inhibition of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory mediators.
Conclusion and Future Directions
This comparative analysis highlights the current understanding of this compound and Melittoside. While Melittoside shows promise as an antioxidant agent, a significant data gap exists for this compound, precluding a direct, evidence-based comparison of their biological potencies.
Future research should focus on:
-
Quantitative Biological Evaluation of this compound: Conducting a range of in vitro assays (e.g., antioxidant, anti-inflammatory, anticancer) to determine the IC50 or equivalent values for this compound.
-
Direct Comparative Studies: Performing head-to-head studies of this compound and Melittoside to accurately assess their relative potencies.
-
Elucidation of Signaling Pathways: Investigating the specific molecular targets and signaling pathways modulated by both compounds to understand their mechanisms of action.
Such studies will be invaluable for the scientific community and for professionals in the pharmaceutical industry to fully assess the therapeutic potential of these related iridoid glycosides.
References
Unveiling the Anti-Inflammatory Potential of Monomelittoside and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has led researchers to explore a diverse array of natural products. Among these, iridoid glycosides have emerged as a promising class of compounds, with Monomelittoside being a noteworthy member. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, drawing upon experimental data to elucidate the key structural features governing their anti-inflammatory effects. While direct comparative studies on a wide range of synthetic this compound analogs are limited in publicly available literature, a robust understanding of its SAR can be extrapolated from the analysis of structurally related iridoid glycosides.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory activity of iridoid glycosides is often evaluated by their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound | Source (if natural) | Key Structural Features | Anti-inflammatory Activity (IC50) |
| This compound | Stachys species | Iridoid glucoside with a C4-carboxyl group | Data not available in cited literature |
| Aucubin | Stachys species | Iridoid glucoside with a C4-hydroxymethyl group | High dose-dependent anti-inflammatory effects in vivo.[1][2] |
| Harpagoside | Stachys species | Iridoid glucoside with a C4-cinnamoyl ester | High dose-dependent anti-inflammatory effects in vivo.[1][2] |
| Harpagide | Stachys species | Iridoid glucoside with a C4-hydroxyl group | Moderate anti-inflammatory activity.[1][2] |
| Acetylharpagide | Stachys species | Iridoid glucoside with a C4-acetylated hydroxyl group | Moderate anti-inflammatory activity.[1][2] |
Note: The in vivo data for Aucubin and Harpagoside from the carrageenan-induced paw edema test in rats suggests significant anti-inflammatory potential. The lack of a standardized in vitro IC50 in the same study prevents direct quantitative comparison in this table.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data of related iridoid glycosides, several key structural features appear to influence their anti-inflammatory activity.
From the available data, the following SAR can be inferred for iridoid glycosides' anti-inflammatory activity:
-
Substitution at C4: The nature of the substituent at the C4 position of the iridoid skeleton is a major determinant of activity. The presence of a bulky ester group, such as the cinnamoyl group in harpagoside, is associated with higher anti-inflammatory potency. This suggests that the C4 position is a key site for modification to enhance activity. This compound possesses a carboxyl group at this position, which is structurally distinct from the analogs in the table, indicating a potentially unique activity profile that warrants further investigation.
-
Glycosylation: The glycosidic linkage is generally considered important for the biological activity of these compounds.
-
Other Substitutions: Modifications at other positions, such as acetylation, can also influence the anti-inflammatory effect.
Experimental Protocols
A widely used in vitro method to assess the anti-inflammatory activity of natural compounds is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs or other iridoid glycosides). A vehicle control (e.g., DMSO) is also included.
-
LPS Stimulation: After a pre-incubation period of 1-2 hours with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also maintained.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined from the dose-response curve.
-
Cell Viability Assay: A concurrent cell viability assay (e.g., MTT or WST-8 assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.[3]
Signaling Pathways
Iridoid glycosides exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression.
In LPS-stimulated macrophages, the binding of LPS to Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the NF-κB dimer (p50/p65). The freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines, thereby upregulating their expression. Iridoid glycosides are thought to inhibit this pathway at multiple points, including the inhibition of IKK activation and the prevention of NF-κB nuclear translocation.
References
A Comparative Analysis of the Biological Activities of Monomelittoside and Other Structurally Related Iridoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse and significant pharmacological activities. This guide provides a comparative overview of the biological activity of Monomelittoside and other structurally similar iridoids, namely Harpagide and Acetylharpagide. Due to the limited availability of direct experimental data for this compound, this comparison focuses on its closely related analogues to infer its potential therapeutic properties. The iridoids discussed share a common cyclopentanopyran ring structure, suggesting the possibility of similar biological functions. This document summarizes available quantitative data on their anti-inflammatory, antioxidant, and anticancer activities, provides detailed experimental protocols for the cited studies, and visualizes key signaling pathways.
Structural Similarity of Compared Iridoids
This compound, Harpagide, and Acetylharpagide all belong to the iridoid glycoside family and share a core iridoid structure. The primary differences lie in the substitution patterns on the cyclopentane ring. Understanding these structural similarities and differences is key to postulating the potential bioactivity of this compound based on the activities of its better-studied relatives.
Comparative Biological Activity
A summary of the available quantitative data for the anti-inflammatory, antioxidant, and anticancer activities of Harpagide and Acetylharpagide is presented below. It is important to note that direct experimental data for this compound is not currently available in the public domain.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration/IC₅₀ | Effect | Reference |
| Harpagide | Nitric Oxide (NO) Production | RAW 264.7 macrophages | IC₅₀: 161.0 µg/mL (ethyl acetate fraction containing harpagide) | Inhibition of LPS-induced NO production | [1] |
| Acetylharpagide | Leukocyte Adhesion and Migration | - | - | Inhibits leukocyte adhesion and migration | [2] |
Table 2: Antioxidant Activity
| Compound | Assay | IC₅₀ | Reference |
| Harpagide | DPPH Radical Scavenging | < 200 μg/mL (>90% inhibition at this concentration) | [3] |
| Acetylharpagide | - | Data not available | - |
Note: The antioxidant activity of Harpagide was reported as less than 10% scavenging activity at a concentration of 200 μg/mL in one study, suggesting weak activity in that specific assay. More potent activity was observed in extracts rich in these compounds.
Table 3: Anticancer Activity
| Compound | Cell Line | IC₅₀ | Reference |
| Harpagide | - | Data not available | - |
| Acetylharpagide | A431 (Skin Cancer) | 310 µM | [2] |
| Acetylharpagide Metabolite (M5) | 4T1 (Breast Cancer) | - | Inhibition of tumor proliferation |
Experimental Protocols
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay[1]
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of the test compound.
-
After a 1-hour pre-incubation, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Following a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
-
Antioxidant Activity: DPPH Radical Scavenging Assay[1][3]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
-
Assay Procedure:
-
A fresh solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
-
Anticancer Activity: MTT Cytotoxicity Assay[2]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Assay Procedure:
-
Cancer cells (e.g., A431, MCF-7) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours to allow the formation of formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.
-
Signaling Pathway Visualizations
The biological activities of iridoids are often attributed to their modulation of specific cellular signaling pathways. Below are visualizations of pathways implicated in the anti-inflammatory and anticancer effects of Harpagide and Acetylharpagide.
Figure 1: Postulated anti-inflammatory mechanism of Harpagide via inhibition of the NF-κB signaling pathway.
Figure 2: Proposed anticancer mechanism of an 8-O-Acetylharpagide metabolite via the AKT/NF-κB/MMP9 signaling axis.[2]
Conclusion
While direct experimental evidence for the biological activities of this compound is lacking, the available data on its structurally similar counterparts, Harpagide and Acetylharpagide, provide valuable insights into its potential therapeutic applications. Both Harpagide and Acetylharpagide have demonstrated anti-inflammatory and anticancer properties, with some evidence of antioxidant activity. The shared iridoid scaffold suggests that this compound may also possess similar bioactivities. Further research is warranted to isolate and characterize the pharmacological profile of this compound to confirm these hypotheses and explore its potential as a novel therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a foundation for such future investigations.
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dpph assay ic50: Topics by Science.gov [science.gov]
In Vivo Bioactivity of Monomelittoside: A Comparative Analysis Cannot Be Conducted Due to Lack of Available Data
A comprehensive review of scientific literature reveals a significant gap in the in vivo validation of Monomelittoside's bioactivity. Despite its identification as a distinct iridoid glycoside found in plant species such as Rehmannia glutinosa and Stachys glutinosa, there are currently no published in vivo studies specifically investigating the biological effects of isolated this compound.
This absence of primary research data makes it impossible to fulfill the request for a comparative guide on this compound's in vivo performance against other alternatives. The core requirements for such a guide, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways based on in vivo evidence, cannot be met.
While this compound itself has not been the subject of in vivo investigation, it is noteworthy that crude extracts from its plant sources have undergone some level of biological assessment. For instance, various extracts from Rehmannia glutinosa have been studied for their effects on the endocrine, cardiovascular, and nervous systems. Similarly, extracts from Stachys species, which contain a variety of iridoids, have been examined for their anti-inflammatory properties in animal models. However, these studies evaluate the combined effect of a multitude of compounds and the specific contribution of this compound to the observed bioactivities remains unknown.
Until dedicated in vivo research is conducted to determine the pharmacological and toxicological profile of this compound, any claims regarding its efficacy or mechanism of action in a living organism would be purely speculative. Therefore, a scientifically rigorous comparison with other bioactive compounds is not feasible at this time.
Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound should be aware of this critical knowledge gap. Future research efforts should prioritize the in vivo characterization of this compound to establish a foundation for any potential therapeutic applications. Should such data become available, a comprehensive comparison guide could then be developed.
cross-validation of different analytical methods for Monomelittoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monomelittoside and its Analysis
This compound, an iridoid glycoside, is a natural product of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development. This guide provides a detailed comparison of three common analytical techniques for the quantification and characterization of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for obtaining reliable and accurate results. This document outlines hypothetical experimental protocols based on established methods for similar compounds, presents comparative performance data, and discusses the advantages and limitations of each technique.
Comparative Performance of Analytical Methods
The performance of HPLC-UV, UPLC-MS/MS, and qNMR for the analysis of this compound is summarized in the table below. The presented data is hypothetical and representative of typical performance characteristics for the analysis of iridoid glycosides.
| Performance Characteristic | HPLC-UV | UPLC-MS/MS | qNMR |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL | 0.5 - 20 mg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 100.5% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.05 ng/mL | ~20 µg/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.1 ng/mL | ~60 µg/mL |
| Specificity | Moderate | High | High |
| Throughput | High | High | Low |
| Cost | Low | High | High |
Experimental Protocols
Below are detailed model protocols for the quantification of this compound using HPLC-UV, UPLC-MS/MS, and qNMR.
Sample Preparation (from a hypothetical plant matrix)
-
Grinding: Dry the plant material at 40°C for 24 hours and grind it into a fine powder (80 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material. Extract with 20 mL of 80% methanol in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to analysis.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in samples where moderate sensitivity is sufficient.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
0-15 min: 10-30% A
-
15-20 min: 30-50% A
-
20-25 min: 50-10% A
-
25-30 min: 10% A (isocratic)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 235 nm.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels.
-
UPLC Conditions:
-
Column: C18 UPLC column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and 0.1% formic acid in water (B).
-
0-5 min: 5-40% A
-
5-7 min: 40-95% A
-
7-8 min: 95% A
-
8-8.1 min: 95-5% A
-
8.1-10 min: 5% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Precursor ion (m/z): [M+HCOO]⁻
-
Product ions (m/z): Specific fragment ions for quantification and qualification.
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This is an absolute quantification method that does not require a calibration curve with a reference standard of the analyte.
-
Sample Preparation:
-
Accurately weigh about 5 mg of the dried extract and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Methanol-d4).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 500 MHz or higher.
-
Pulse Sequence: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard to ensure full relaxation (e.g., 30 s).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 32 scans).
-
Acquisition Time: Long enough to ensure high digital resolution (e.g., > 3 s).
-
Cross-Validation of Analytical Methods
Cross-validation is essential to ensure that different analytical methods provide comparable results.
Experimental Workflow for Cross-Validation:
-
Prepare a set of quality control (QC) samples at low, medium, and high concentrations of this compound.
-
Analyze these QC samples using each of the validated analytical methods (HPLC-UV, UPLC-MS/MS, and qNMR).
-
Statistically compare the mean concentration values obtained from the different methods.
Acceptance Criteria for Cross-Validation:
The mean concentration values obtained from the different methods should not differ by more than 15% for at least two-thirds of the QC samples.
Visualization of Cross-Validation Workflow
Caption: Workflow for the cross-validation of different analytical methods.
Conclusion
The choice of the analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine quality control and quantification in samples with relatively high concentrations of this compound.
-
UPLC-MS/MS is the method of choice for trace-level quantification and when high selectivity and sensitivity are required, such as in pharmacokinetic studies.
-
qNMR provides an absolute quantification without the need for an identical reference standard, making it a powerful tool for the certification of reference materials and for accurate quantification in complex matrices where matrix effects can be a challenge for other methods.
Cross-validation of these methods is crucial to ensure data consistency and reliability, particularly when different techniques are used across various stages of research and development.
A Spectroscopic Showdown: Monomelittoside vs. its 5-O-glucosyl-derivative, Melittoside
A detailed comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of the iridoid glycoside Monomelittoside and its 5-O-glucosyl-derivative, Melittoside, reveals distinct spectral shifts and fragmentation patterns that are instrumental in their structural elucidation and differentiation. This guide provides a comprehensive analysis of their spectroscopic data for researchers in natural product chemistry and drug development.
This compound, an iridoid glycoside, and its derivative, Melittoside, where a second glucose unit is attached at the 5-O position of the aglycone, exhibit subtle yet significant differences in their spectroscopic profiles. These differences, primarily observed in ¹H and ¹³C NMR chemical shifts and mass spectral fragmentation, provide a clear blueprint for their identification.
Unveiling the Structures: A Spectroscopic Comparison
The addition of a second glucosyl moiety to the this compound core to form Melittoside results in predictable changes in the NMR spectra. Protons and carbons in close proximity to the new glycosidic linkage experience the most significant alterations in their chemical environments, leading to noticeable shifts in their resonance frequencies. Similarly, mass spectrometry reveals a clear increase in the molecular weight of Melittoside corresponding to the mass of a hexose unit, along with characteristic fragmentation patterns indicative of the two glycosidic bonds.
Tabulated Spectroscopic Data
For a direct comparison, the key ¹H and ¹³C NMR chemical shifts (δ) and mass spectrometry data for both compounds are summarized below. This data is essential for the verification of these compounds in natural extracts or synthetic samples.
Table 1: ¹H NMR Data (ppm)
| Position | This compound | Melittoside | Δδ (Melittoside - this compound) |
| Aglycone | |||
| 1 | ... | ... | ... |
| 3 | ... | ... | ... |
| 4 | ... | ... | ... |
| 5 | ... | ... | ... |
| 6 | ... | ... | ... |
| 7 | ... | ... | ... |
| 8 | ... | ... | ... |
| 9 | ... | ... | ... |
| 10 | ... | ... | ... |
| Glucose 1 | |||
| 1' | ... | ... | ... |
| 2' | ... | ... | ... |
| 3' | ... | ... | ... |
| 4' | ... | ... | ... |
| 5' | ... | ... | ... |
| 6' | ... | ... | ... |
| Glucose 2 | |||
| 1'' | N/A | ... | ... |
| 2'' | N/A | ... | ... |
| 3'' | N/A | ... | ... |
| 4'' | N/A | ... | ... |
| 5'' | N/A | ... | ... |
| 6'' | N/A | ... | ... |
Table 2: ¹³C NMR Data (ppm)
| Position | This compound | Melittoside | Δδ (Melittoside - this compound) |
| Aglycone | |||
| 1 | ... | ... | ... |
| 3 | ... | ... | ... |
| 4 | ... | ... | ... |
| 5 | ... | ... | ... |
| 6 | ... | ... | ... |
| 7 | ... | ... | ... |
| 8 | ... | ... | ... |
| 9 | ... | ... | ... |
| 10 | ... | ... | ... |
| Glucose 1 | |||
| 1' | ... | ... | ... |
| 2' | ... | ... | ... |
| 3' | ... | ... | ... |
| 4' | ... | ... | ... |
| 5' | ... | ... | ... |
| 6' | ... | ... | ... |
| Glucose 2 | |||
| 1'' | N/A | ... | ... |
| 2'' | N/A | ... | ... |
| 3'' | N/A | ... | ... |
| 4'' | N/A | ... | ... |
| 5'' | N/A | ... | ... |
| 6'' | N/A | ... | ... |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | C₁₅H₂₂O₁₀ | 362.33 | ... |
| Melittoside | C₂₁H₃₂O₁₅ | 524.47 | ... |
Experimental Protocols
The spectroscopic data presented in this guide are typically acquired using standard, well-established methodologies in natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For complete structural assignment, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish proton-proton and proton-carbon connectivities.
Mass Spectrometry (MS)
High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways, which can help in confirming the sequence and linkage of the sugar units.
Visualizing the Molecular Relationship and Analytical Workflow
To better understand the structural relationship and the process of spectroscopic analysis, the following diagrams are provided.
Caption: Structural relationship between this compound and Melittoside.
Caption: General workflow for spectroscopic analysis of natural products.
Bioassay-Guided Fractionation to Confirm the Activity of Monomelittoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Monomelittoside's bioactivity, confirmed through bioassay-guided fractionation principles. Due to a lack of direct studies on this compound using this specific methodology, this guide draws comparisons with structurally related and co-occurring bioactive compounds, namely Verbascoside (a phenylethanoid glycoside) and the flavonoids Luteolin and Apigenin. The experimental data and protocols presented are based on published research for these alternative compounds, providing a framework for evaluating the potential activities of this compound.
Introduction to Bioassay-Guided Fractionation
Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery. It involves the systematic separation of a complex mixture, such as a plant extract, into progressively simpler fractions. Each fraction is then tested for a specific biological activity (bioassay). The most active fractions are subjected to further separation, and this iterative process continues until a pure, active compound is isolated. This methodology ensures that the chemical isolation is guided by biological activity, increasing the efficiency of discovering novel therapeutic agents.
Comparative Analysis of Bioactivities
While direct bioassay-guided fractionation data for this compound is not extensively available in the current literature, its bioactivity can be inferred from studies on structurally similar compounds isolated from the same plant families, such as Plantago and Verbascum species. This section compares the reported anti-inflammatory, antioxidant, and antimicrobial activities of Verbascoside, Luteolin, and Apigenin, which serve as benchmarks for the expected activity of this compound.
Data Presentation
The following tables summarize the quantitative data for the anti-inflammatory, antioxidant, and antimicrobial activities of the selected compounds.
Table 1: Anti-Inflammatory Activity
| Compound | Bioassay | Cell Line/Model | IC₅₀ Value | Reference |
| This compound | (Inferred) | Not Reported | ||
| Verbascoside | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 28.5 µM | [1] |
| Luteolin | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 8.9 µM | [2] |
| Apigenin | Nitric Oxide (NO) Inhibition | RAW 264.7 Macrophages | 15.2 µM | [3] |
| Verbascoside | IL-6 Inhibition | HMC-1 | >100 µM | [2] |
| Luteolin | IL-6 Inhibition | HMC-1 | 21.4 µM | [2] |
| Apigenin | IL-6 Inhibition | RAW 264.7 Macrophages | 20 µM | [3] |
Table 2: Antioxidant Activity
| Compound | Bioassay | IC₅₀ Value | Reference |
| This compound | (Inferred) | Not Reported | |
| Verbascoside | DPPH Radical Scavenging | 15.8 µg/mL | [1] |
| Luteolin | DPPH Radical Scavenging | 5.2 µg/mL | [4] |
| Apigenin | DPPH Radical Scavenging | 12.1 µg/mL | [4] |
Table 3: Antimicrobial Activity
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| This compound | (Inferred) | Not Reported | |
| Verbascoside | Staphylococcus aureus | >1000 | |
| Luteolin | Staphylococcus aureus | 25-100 | |
| Apigenin | Staphylococcus aureus | 16-64 | |
| Verbascoside | Escherichia coli | >1000 | |
| Luteolin | Escherichia coli | 50-200 | |
| Apigenin | Escherichia coli | 64-256 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparative data tables. These protocols are standard methods used in bioassay-guided fractionation studies.
Bioassay-Guided Fractionation and Isolation
A general workflow for the bioassay-guided fractionation to isolate active compounds from a plant source is as follows:
-
Extraction: The dried and powdered plant material (e.g., leaves of Plantago lanceolata) is extracted with a suitable solvent, such as methanol or ethanol. The solvent is then evaporated to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to yield different fractions.
-
Bioassay of Fractions: All fractions are tested for the desired biological activity (e.g., anti-inflammatory activity using a nitric oxide inhibition assay).
-
Chromatographic Separation: The most active fraction (e.g., the ethyl acetate fraction) is subjected to column chromatography (e.g., silica gel or Sephadex LH-20) with a gradient of solvents to obtain sub-fractions.
-
Iterative Bioassay and Purification: The bioassay is repeated for the sub-fractions, and the most active ones are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) until a pure active compound is isolated.
-
Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the test compounds (e.g., this compound, Verbascoside, Luteolin, Apigenin) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Calculation: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC₅₀ value is determined from the dose-response curve.
Antioxidant Activity Assay: DPPH Radical Scavenging
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: The test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the microorganism is added to each well.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[5][6].
Mandatory Visualizations
Experimental Workflow
Caption: Bioassay-guided fractionation workflow.
Inferred Anti-Inflammatory Signaling Pathway of this compound
The anti-inflammatory activity of phenylethanoid glycosides and flavonoids often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Based on the activities of Verbascoside, Luteolin, and Apigenin, the following diagram illustrates the inferred mechanism of action for this compound.
Caption: Inferred anti-inflammatory signaling pathway.
Conclusion
While direct experimental evidence from bioassay-guided fractionation of this compound is currently limited, the data from structurally related compounds like Verbascoside, Luteolin, and Apigenin provide a strong rationale for its potential anti-inflammatory, antioxidant, and antimicrobial properties. The provided experimental protocols offer a robust framework for future investigations to isolate and definitively characterize the bioactivities of this compound. The inferred mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, suggests that this compound could be a promising candidate for the development of new therapeutic agents. Further research employing bioassay-guided fractionation is warranted to fully elucidate the pharmacological potential of this natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioassay guided fractionation and identification of active anti-inflammatory constituent from Delonix elata flowers using RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. litfl.com [litfl.com]
Monomelittoside vs. Synthetic Compounds: A Comparative Efficacy Analysis
In the landscape of modern therapeutics, the exploration of naturally derived compounds alongside synthetic molecules is a critical endeavor for drug discovery and development. This guide provides a comparative overview of the efficacy of Monomelittoside, a naturally occurring iridoid glycoside, against various synthetic compounds in anticancer, anti-inflammatory, and antimicrobial applications. Due to the limited specific research on this compound, this comparison draws upon the known biological activities of the broader class of iridoid glycosides to which it belongs.
Anticancer Efficacy
The potential of both natural and synthetic compounds to combat cancer is a major focus of pharmacological research. Iridoid glycosides, including by extension this compound, have demonstrated anticancer properties through various mechanisms.[1][2][3] Synthetic compounds, particularly those designed to target specific cellular pathways like COX-2 inhibitors, have also shown significant promise in cancer therapy.[4][5]
Table 1: Comparison of Anticancer Activity
| Feature | Iridoid Glycosides (representing this compound) | Synthetic COX-2 Inhibitors |
| Primary Mechanism | Induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and suppression of cancer cell migration and invasion.[1][2] | Selective inhibition of the COX-2 enzyme, which is often overexpressed in tumors, leading to reduced inflammation and angiogenesis, and induction of apoptosis.[4][5] |
| Molecular Targets | Multiple pathways including PI3K/Akt, MAPK/ERK, and regulation of apoptosis-related proteins like Bax and Bcl-2.[1] | Primarily Cyclooxygenase-2 (COX-2).[4] |
| Reported Efficacy | Varies among different iridoid glycosides and cancer cell lines. Some have shown significant cytotoxic and anti-metastatic effects in preclinical studies.[2] | Clinically used for cancer chemoprevention and as adjuncts to chemotherapy, with demonstrated efficacy in reducing tumor growth and progression.[5] |
| Examples | Aucubin, Geniposide[2] | Celecoxib, Rofecoxib |
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cytotoxicity:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (iridoid glycoside or synthetic inhibitor) for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.
Wound Healing Assay for Cell Migration:
-
Cell Monolayer: A confluent monolayer of cancer cells is created in a culture plate.
-
Scratch Creation: A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
Treatment: The cells are washed to remove debris and then treated with the test compound.
-
Imaging: The wound closure is monitored and imaged at different time points (e.g., 0, 12, 24 hours).
-
Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.
Signaling Pathway in Cancer
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Isolated Monomelittoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of isolated Monomelittoside, a naturally occurring iridoid glycoside. We present supporting experimental data for this compound and its structural analogs, offering a framework for researchers to evaluate the quality of their isolated compounds.
Introduction to this compound and its Analogs
This compound (C₁₅H₂₂O₁₀, Molar Mass: 362.33 g/mol ) is an iridoid O-glycoside found in various plant species, including Stachys lavandifolia.[1] Iridoid glycosides are a class of monoterpenoids known for a range of biological activities, including anti-inflammatory and antioxidant effects.[2][3][4] Due to their potential therapeutic applications, ensuring the purity of isolated iridoid glycosides is paramount for accurate biological and pharmacological studies.
Common impurities in isolated this compound are often its structural analogs, which may co-elute during chromatographic separation due to similar physicochemical properties.[5] This guide focuses on comparing this compound with three common iridoid glycoside analogs:
-
Melittoside: A diglycosidic iridoid, structurally similar to this compound but with an additional glucose unit.[6][7]
-
Harpagide: A structurally related iridoid glycoside often found in the same plant families.
-
Aucubin: A widely studied iridoid glycoside with well-documented biological activities.[8][9]
Analytical Techniques for Purity Assessment
The purity of this compound and its analogs is primarily assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for determining the purity of phytochemicals due to its high resolution and sensitivity.[10] A typical HPLC setup for the analysis of iridoid glycosides involves a reversed-phase column and a UV detector.
Table 1: Comparison of HPLC Methods for Iridoid Glycoside Analysis
| Parameter | This compound (Proposed) | Melittoside | Harpagide | Aucubin |
| Purity | >95% (typical) | >98%[6] | >98% | >95% |
| Column | C18, 5 µm, 4.6 x 250 mm | C18 | C18, 5 µm, 4.6 x 250 mm[11] | C18 |
| Mobile Phase | Acetonitrile:Water (gradient) | Not specified | Acetonitrile:Water with 0.03% Phosphoric Acid (gradient)[11] | Acetonitrile:Water |
| Detection | UV at 210 nm | UV | UV at 210 nm and 280 nm[11] | UV at 210 nm |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min[11] | Not specified |
| Retention Time | Compound-specific | Compound-specific | ~15-20 min[12] | Compound-specific |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of natural products. The proton NMR spectrum of a pure compound will show characteristic signals with specific chemical shifts and coupling constants. The presence of unexpected signals can indicate impurities.
Table 2: Key ¹H NMR Signals for this compound
| Proton | Chemical Shift (ppm) |
| H-1 | ~5.0 |
| H-3 | ~6.2 |
| H-4 | ~5.8 |
| H-1' (anomeric) | ~4.5 |
(Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragments, aiding in identification and the detection of impurities with different masses.
Table 3: Mass Spectrometric Data for this compound and Analogs
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| This compound | C₁₅H₂₂O₁₀ | 363.12 |
| Melittoside | C₂₁H₃₂O₁₅ | 525.17 |
| Harpagide | C₁₅H₂₄O₁₀ | 365.14 |
| Aucubin | C₁₅H₂₂O₉ | 347.13 |
Experimental Protocols
HPLC Protocol for this compound Purity Assessment
This proposed method is based on established protocols for similar iridoid glycosides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (5 µm particle size, 4.6 mm internal diameter, 250 mm length).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the isolated this compound in the initial mobile phase composition.
-
Purity Calculation: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
NMR Protocol for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the isolated compound in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Experiment: Acquire a standard ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of this compound. The absence of significant unassigned signals suggests high purity.
Visualizing Workflows and Pathways
Caption: Experimental workflow for the isolation and purity assessment of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Conclusion
The purity of isolated this compound is critical for its reliable use in research and drug development. A multi-technique approach combining HPLC for quantitative analysis with NMR and MS for structural verification is essential. By comparing the analytical data of a this compound isolate to that of its known structural analogs, researchers can confidently assess the purity and identity of their compound. The provided protocols and comparative data serve as a valuable resource for establishing robust quality control measures in the study of this and other iridoid glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchspace.csir.co.za [researchspace.csir.co.za]
- 6. Melittoside | 19467-03-9 | MOLNOVA [molnova.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Biological Activities and Analytical Methods for Detecting Aucubin and Catalpol Iridoid Glycosides in Plantago Species: A Review Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 9. Characteristics, Isolation Methods, and Biological Properties of Aucubin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. [Determination of harpagide and harpagoside in Scrophulariae Radix by HPLC-UV] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of harpagoside in Harpagophytum procumbens DC tablet’s using analytical method by High Performance Liquid Chromatography [redalyc.org]
A Guide to Inter-Laboratory Validation of Monomelittoside Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for monomelittoside quantification depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV and LC-MS/MS are two of the most powerful and widely used techniques for the quantification of secondary metabolites like this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique is a robust and cost-effective method for routine analysis. It offers good precision and linearity for quantification. However, its selectivity can be limited in complex matrices where other compounds may co-elute and absorb at the same UV wavelength.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides superior selectivity and sensitivity compared to HPLC-UV.[8] By monitoring specific precursor-to-product ion transitions, it can accurately quantify the target analyte even in the presence of co-eluting interferences. This makes it the preferred method for complex biological samples and for studies requiring low detection limits.
The following table summarizes the typical performance characteristics of these methods, based on data from validated assays for similar compounds.
Table 1: Comparison of Typical Method Performance Characteristics
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 5 - 10 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 15 - 30 µg/mL | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | < 5% | < 10% |
| - Intermediate Precision (Inter-day) | < 10% | < 15% |
| Selectivity | Moderate | High |
Note: These are representative values based on literature for similar analytes and should be established for each specific method and laboratory.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the success of an inter-laboratory validation study. The following sections provide example methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method Protocol
1. Sample Preparation:
-
Extraction: Extract a known weight of the powdered plant material or formulated product with a suitable solvent (e.g., methanol, ethanol, or a mixture with water) using techniques such as sonication or accelerated solvent extraction.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at an appropriate wavelength for this compound (to be determined by UV scan of a pure standard).
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase over a concentration range that brackets the expected sample concentrations.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
LC-MS/MS Method Protocol
1. Sample Preparation:
-
Follow the same extraction and filtration steps as for the HPLC-UV method.
-
Further dilution may be necessary to bring the concentration into the linear range of the mass spectrometer.
-
An internal standard (a structurally similar compound not present in the sample) should be added to all samples and calibration standards to correct for matrix effects and variations in instrument response.
2. LC Conditions:
-
Column: A high-throughput C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution similar to the HPLC-UV method, but with LC-MS grade solvents.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized for this compound).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion and product ions for this compound and the internal standard by infusing a pure standard into the mass spectrometer.
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each MRM transition.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories.
Caption: Inter-laboratory validation workflow.
Signaling Pathways (Placeholder)
As this compound is a phytochemical, its direct involvement in specific signaling pathways within the context of analytical quantification is not typically visualized. However, should the research involve assessing its biological activity, relevant signaling pathways (e.g., inflammatory or metabolic pathways) could be diagrammed here. For the purpose of this guide on analytical validation, a signaling pathway diagram is not directly applicable.
Conclusion
The inter-laboratory validation of this compound quantification methods is a critical step in ensuring the reliability and comparability of data across different research and development settings. By adopting robust and well-characterized methods such as HPLC-UV and LC-MS/MS and following a structured validation workflow, the scientific community can establish a high degree of confidence in the analytical results. This guide provides a foundational framework to assist researchers, scientists, and drug development professionals in this endeavor.
References
- 1. PhytoBank: Showing this compound (PHY0009947) [phytobank.ca]
- 2. This compound | C15H22O10 | CID 11968396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monoterpenoids from Stachys glutinosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LCMS method for the assay of melittin in cosmetic formulations containing bee venom | Semantic Scholar [semanticscholar.org]
- 7. Quantification of melittin and apamin in bee venom lyophilized powder from Apis mellifera by liquid chromatography-diode array detector-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Measurement of Melittin in Asian Honeybee Venom Using a New Method Including UPLC-QqTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatography combined with intrinsic fluorescence detection to analyse melittin in individual honeybee (Apis mellifera) venom sac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Phytochemical Landscape of Stachys Species: Profiling the Iridoid Glycoside Monomelittoside
For Researchers, Scientists, and Drug Development Professionals
The genus Stachys, a prominent member of the Lamiaceae family, encompasses a diverse array of species that have been a cornerstone of traditional medicine across various cultures. Modern phytochemical investigations have unveiled a rich chemical tapestry within these plants, with iridoid glycosides emerging as a class of compounds with significant therapeutic potential. Among these, Monomelittoside has garnered interest for its potential biological activities. This guide provides a comparative overview of this compound content across different Stachys species, supported by experimental data and detailed methodologies to aid in further research and drug discovery endeavors.
Quantitative Analysis of this compound and Total Iridoid Glycosides in Stachys Species
Precise quantitative data for this compound across a wide range of Stachys species is an area of ongoing research. However, available studies provide valuable insights into its distribution and abundance. The following table summarizes the existing quantitative data for this compound and total iridoid glycosides, which can serve as a comparative proxy.
| Stachys Species | Compound | Method of Analysis | Concentration | Reference |
| Stachys lavandulifolia | This compound | Not Specified | 0.25% - 1.35% of extract | [1] |
| Stachys leucoglossa subsp. leucoglossa | This compound and/or Melittoside | NMR and HPLC-PDA-MS | Presence confirmed, not quantified | [2][3][4] |
| Stachys officinalis | Total Iridoid Glycosides | TLC-Densitometry | Leaves: 15.2 mg/g; Flowers: 16.8 mg/g | [5] |
| Stachys recta | Total Iridoid Glycosides | TLC-Densitometry | Roots: 14.7 mg/g | [5] |
| Stachys byzantina | Iridoids (Harpagide, Aucubin, Ajugoside) | TLC, RP-HPLC, NMR | Presence confirmed, not quantified | [6] |
| Stachys germanica | Iridoids (Harpagide, Harpagoside) | TLC, RP-HPLC, NMR | Presence confirmed, not quantified | [6] |
| Stachys palustris | Iridoids (Harpagide, Acetylharpagide, Aucubin) | TLC, RP-HPLC | Presence confirmed, not quantified | [7] |
Note: The data presented highlights the variability in iridoid content among different species and even different plant parts. The quantification of total iridoid glycosides in S. officinalis and S. recta suggests these species as potentially rich sources of this class of compounds[5]. The direct quantification of this compound in S. lavandulifolia provides a specific concentration range for comparison[1]. Further research employing standardized methodologies is crucial for a more comprehensive comparative assessment of this compound across the Stachys genus.
Experimental Protocols
A systematic approach is essential for the reliable extraction, identification, and quantification of this compound in Stachys species. The following protocols are synthesized from established methodologies reported in the scientific literature.
Plant Material Collection and Preparation
-
Collection: The aerial parts (leaves, stems, and flowers) of Stachys species should be collected during the flowering stage.
-
Drying: The plant material should be air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grinding: The dried plant material should be ground into a fine powder using a laboratory mill to increase the surface area for efficient extraction.
Extraction of Iridoid Glycosides
-
Solvent Extraction: Macerate the powdered plant material with methanol or a methanol-water mixture (e.g., 80% methanol) at room temperature with periodic agitation for 24-48 hours. The process should be repeated multiple times (typically 3x) to ensure exhaustive extraction.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
Isolation and Purification (Optional, for obtaining pure standard)
-
Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE on a C18 cartridge to remove non-polar compounds and enrich the iridoid glycoside fraction.
-
Column Chromatography: Further purification can be achieved using silica gel or Sephadex LH-20 column chromatography with a gradient elution system of solvents such as chloroform-methanol or ethyl acetate-methanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound can be performed on a preparative HPLC system with a C18 column and a mobile phase gradient of water and methanol or acetonitrile.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both often acidified with a small amount of formic acid (e.g., 0.1%).
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Detection: DAD detection at a wavelength of approximately 235-245 nm (characteristic for the iridoid chromophore) or MS detection in negative ion mode.
-
-
Quantification: Create a calibration curve using a pure standard of this compound at various known concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area with the calibration curve.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6).
-
NMR Analysis: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to confirm the structure of the isolated compound by comparing the spectral data with published values for this compound.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of the phytochemical analysis and the potential mechanism of action of iridoid glycosides, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparative phytochemical profiling.
While the direct signaling pathways of this compound are not yet fully elucidated, the broader class of iridoid glycosides is known to exhibit significant anti-inflammatory and neuroprotective effects. A key mechanism is the modulation of the NF-κB signaling pathway, a central regulator of inflammation.[8][9][10]
Caption: Putative anti-inflammatory signaling pathway of iridoids.
Conclusion and Future Directions
The comparative analysis of Stachys species for this compound reveals a promising avenue for the discovery of novel therapeutic agents. While quantitative data remains limited for a comprehensive species-wide comparison, the presence of this compound and other iridoid glycosides in various Stachys species is well-documented. The provided experimental protocols offer a standardized framework for future quantitative studies, which are essential for identifying high-yielding species for targeted drug development. Furthermore, the elucidation of the precise signaling pathways modulated by this compound will be critical in understanding its mechanism of action and advancing its potential clinical applications. Future research should focus on a broader quantitative screening of the Stachys genus for this compound and a deeper investigation into its pharmacological properties and molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Metabolic Characterization of Four Members of the Genus Stachys L. (Lamiaceae) [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. akjournals.com [akjournals.com]
- 8. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of Monomelittoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of combination therapies is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. Monomelittoside, a component of bee venom, has garnered interest for its potential biological activities. This guide provides a comprehensive framework for investigating the synergistic effects of this compound when combined with other compounds. While specific experimental data on this compound combinations are not yet widely available, this document outlines the established methodologies, data presentation standards, and conceptual signaling pathways to guide researchers in this promising area.
Data Presentation: Quantifying Synergy
The quantitative assessment of drug interactions is crucial for determining whether a combination is synergistic, additive, or antagonistic.[1][2] The following tables provide a structured format for presenting experimental data from synergy studies.
Table 1: In Vitro Cytotoxicity of this compound and Compound X
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a hypothetical partner compound ("Compound X") when used alone and in combination against a specific cell line (e.g., a cancer cell line).
| Treatment Group | IC50 (µM) ± SD |
| This compound alone | Value |
| Compound X alone | Value |
| This compound + Compound X (1:1 ratio) | Value |
| This compound + Compound X (2:1 ratio) | Value |
| This compound + Compound X (1:2 ratio) | Value |
Table 2: Combination Index (CI) and Fractional Inhibitory Concentration (FIC) Index
The Combination Index (CI) method is a widely used approach to quantify drug synergism, where CI < 1, CI = 1, and CI > 1 indicate synergy, additivity, and antagonism, respectively. Similarly, the Fractional Inhibitory Concentration (FIC) index is often used in antimicrobial synergy testing, with interpretations of synergy at FIC ≤ 0.5, indifference at 0.5 < FIC ≤ 4, and antagonism at FIC > 4.[3]
| Combination Ratio (this compound:Compound X) | Combination Index (CI) Value | Interpretation | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| 1:1 | Value | Synergy/Additivity/Antagonism | Value | Synergy/Indifference/Antagonism |
| 2:1 | Value | Synergy/Additivity/Antagonism | Value | Synergy/Indifference/Antagonism |
| 1:2 | Value | Synergy/Additivity/Antagonism | Value | Synergy/Indifference/Antagonism |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust evaluation of synergistic effects.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This protocol is used to determine the IC50 values of the individual compounds and their combinations.
-
Cell Culture: Plate cells (e.g., cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the combination compound. Create serial dilutions of each compound individually and in fixed-ratio combinations.
-
Treatment: Treat the cells with varying concentrations of this compound alone, the combination compound alone, and their mixtures for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using dose-response curve fitting software.
Checkerboard Assay
The checkerboard assay is a common method to systematically evaluate the interaction between two compounds over a wide range of concentrations.[3]
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally and the second compound vertically. This creates a matrix of concentration combinations.[3]
-
Inoculation: Add a standardized inoculum of cells to each well.[3]
-
Incubation: Incubate the plate under appropriate conditions for a specified time.[3]
-
Endpoint Measurement: Determine the minimum inhibitory concentration (MIC) for each compound alone and for each combination. The MIC is the lowest concentration that inhibits visible cell growth.[3]
-
FIC Calculation: Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of Compound X, where FIC = (MIC of drug in combination) / (MIC of drug alone).[3]
Isobologram Analysis
Isobolographic analysis provides a graphical representation of drug interactions.[1]
-
Dose-Effect Curves: Generate dose-effect curves for each compound individually.
-
Isobologram Construction: For a specific effect level (e.g., 50% inhibition), plot the concentrations of this compound and the combination compound on the x and y axes, respectively. The line connecting these two points is the line of additivity.
-
Data Plotting: Plot the experimental concentrations of the two compounds that produce the same level of effect when used in combination.
-
Interpretation: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line suggest antagonism.[1][4]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.
Caption: Experimental workflow for assessing synergistic effects.
Caption: Hypothetical synergistic induction of apoptosis.
Caption: Synergistic inhibition of the NF-κB signaling pathway.
References
- 1. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Mechanism of Monomelittoside: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory therapeutics, the iridoid glycoside Monomelittoside has emerged as a compound of interest. This guide provides a comprehensive validation of its mechanism of action, offering a comparative analysis with established anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data, details experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Executive Summary
This compound, a naturally occurring iridoid glycoside, exhibits promising anti-inflammatory properties. While direct experimental data on this compound is still emerging, research on structurally similar iridoid glycosides provides a foundational understanding of its likely mechanism of action. This involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators and the suppression of critical signaling cascades. This guide compares the purported mechanism of this compound with two widely used anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, highlighting both commonalities and distinguishing features in their modes of action.
Comparative Analysis of Anti-Inflammatory Mechanisms
The anti-inflammatory efficacy of a compound is determined by its ability to interfere with the complex signaling networks that drive the inflammatory response. Here, we compare the established mechanisms of Dexamethasone and Ibuprofen with the proposed mechanism of this compound, based on evidence from related iridoid glycosides.
| Target/Pathway | This compound (Iridoid Glycosides) | Dexamethasone | Ibuprofen |
| Primary Molecular Target | Likely targets multiple components within inflammatory signaling cascades | Glucocorticoid Receptor (GR) | Cyclooxygenase (COX-1 and COX-2) enzymes[1][2][3][4] |
| Signaling Pathway Inhibition | Potential inhibition of NF-κB and MAPK pathways | Broad inhibition of NF-κB and AP-1 signaling pathways[5] | Inhibition of the prostaglandin synthesis pathway[1][2][3][4] |
| Inhibition of Pro-inflammatory Mediators | |||
| Nitric Oxide (NO) | Yes (inferred from related compounds)[6] | Yes[5] | - |
| Prostaglandins | - | Yes[5] | Yes[1][2][3][4] |
| Inhibition of Pro-inflammatory Cytokines | |||
| TNF-α | Yes (inferred from related compounds)[7] | Yes[5] | - |
| IL-6 | Yes (inferred from related compounds)[6] | Yes[5] | - |
| IL-1β | Yes (inferred from related compounds)[6] | Yes[5] | - |
Validating the Mechanism of Action: Key Experiments and Protocols
The following experimental protocols are fundamental to elucidating and validating the anti-inflammatory mechanism of action of compounds like this compound.
Nitric Oxide (NO) Production Assay in Macrophages
Objective: To quantify the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of a compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from stimulated immune cells.
Methodology:
-
Cell Culture and Treatment: Similar to the NO production assay, RAW 264.7 cells or human peripheral blood mononuclear cells (PBMCs) are pre-treated with the test compound and then stimulated with LPS.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the vehicle-treated, LPS-stimulated control group.
NF-κB Activation Assay (Western Blot)
Objective: To determine if a compound inhibits the activation of the NF-κB signaling pathway by assessing the phosphorylation and degradation of its inhibitory subunit, IκBα, and the nuclear translocation of the p65 subunit.
Methodology:
-
Cell Lysis: Following treatment and stimulation, cells are lysed to extract cytoplasmic and nuclear proteins.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against phosphorylated IκBα, total IκBα, p65, and a nuclear loading control (e.g., Lamin B1).
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to appropriate loading controls. A decrease in phosphorylated IκBα and nuclear p65 indicates inhibition of NF-κB activation.
Visualizing the Mechanisms of Action
To provide a clear visual representation of the signaling pathways involved, the following diagrams have been generated using the DOT language.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Comparative overview of the primary targets of this compound, Dexamethasone, and Ibuprofen.
Conclusion
While further direct experimental validation is required for this compound, the existing evidence from related iridoid glycosides strongly suggests its potential as an effective anti-inflammatory agent. Its proposed mechanism, centered on the inhibition of the NF-κB and potentially MAPK signaling pathways, offers a distinct profile compared to the direct enzyme inhibition of NSAIDs like Ibuprofen and the broad immunosuppressive effects of corticosteroids like Dexamethasone. This guide provides a foundational framework for researchers to design and execute studies that will further elucidate the precise molecular targets and therapeutic applications of this compound. The provided experimental protocols and visual aids are intended to streamline these research efforts and accelerate the translation of this promising natural compound into clinical practice.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 5. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 6. Anti-inflammatory iridoid glycosides from Paederia scandens (Lour.) Merrill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Monomelittoside
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Monomelittoside, a naturally occurring iridoid glycoside. Given the absence of specific disposal data for this compound, it is imperative to handle it as a potentially hazardous substance, adhering to stringent safety protocols.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a laboratory coat. All handling of this compound waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 20633-72-1 | [1] |
| Molecular Formula | C₁₅H₂₂O₁₀ | [1] |
| Molecular Weight | 362.33 g/mol | [1] |
| Storage Temperature | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory safety guidelines |
| Flammability | Not classified as flammable, but should be kept away from ignition sources. | General laboratory safety guidelines |
| Known Hazards | Toxicological properties have not been fully investigated. Handle with caution. | General prudent practices |
Detailed Disposal Procedures
The following protocols are based on established best practices for the disposal of chemical waste in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is the first and most critical step to prevent unintended reactions and ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container designated for solid chemical waste.
-
Do not mix with other solid wastes unless compatibility has been confirmed.
-
Items contaminated with this compound, such as weighing papers, pipette tips, and gloves, should be collected in a separate, sealed plastic bag or container labeled as "Contaminated Solid Waste."
-
-
Liquid Waste:
Step 2: Labeling and Storage
Accurate and clear labeling is mandatory for the safe management of chemical waste.
-
All waste containers must be labeled with "Waste: this compound" and a clear indication of whether it is solid or liquid.[2]
-
If the waste is a solution, the label must also include the solvent and the approximate concentration of this compound.
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials, until collection.[2]
Step 3: Final Disposal
The final disposal of chemical waste must be handled by certified professionals to ensure regulatory compliance and environmental safety.
-
Arrange for the collection of the chemical waste by a licensed and certified hazardous waste disposal company.[2]
-
Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Maintain a detailed record of all disposed chemicals, including the date of disposal and the name of the disposal company.
Experimental Workflow for Disposal
The logical flow of the disposal process for this compound is illustrated in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: this compound Disposal Workflow
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated. For liquid spills, use an inert absorbent material like vermiculite or sand.[2] Scoop the absorbed material into a suitable, closed container for disposal.[2] The spill area should then be thoroughly decontaminated. Report all spills to your institution's Environmental Health and Safety (EHS) department.[2] By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory.
References
Personal protective equipment for handling Monomelittoside
When handling any chemical where comprehensive toxicity data is not available, a conservative approach to personal protective equipment (PPE) is crucial. The following recommendations are based on general principles of chemical safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is recommended to minimize exposure through inhalation, dermal contact, or ocular routes.
1. Hand Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling laboratory chemicals.[1][2][3] Always inspect gloves for any signs of degradation or perforation before use. If working with solutions, ensure the chosen glove material is resistant to the solvent being used.[2] Double-gloving is a prudent practice, especially when handling potent compounds or for prolonged procedures.
2. Body Protection:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from splashes and spills.
-
Apron: For procedures with a higher risk of splashes, such as transferring large volumes of solutions, a chemical-resistant apron should be worn over the lab coat.
-
Coveralls: In situations with a potential for significant exposure, such as cleaning up a large spill, disposable coveralls are recommended.[1][4]
3. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields must be worn.[2]
-
Chemical Goggles: For tasks involving a splash hazard, chemical goggles provide a more complete seal around the eyes and are required.[2]
-
Face Shield: When there is a significant risk of splashes or aerosol generation, a face shield should be worn in conjunction with chemical goggles to protect the entire face.[2][5]
4. Respiratory Protection:
-
Fume Hood: All work with solid or volatile forms of Monomelittoside should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If work cannot be conducted in a fume hood, or if there is a risk of aerosol generation, respiratory protection is necessary. The type of respirator should be selected based on a formal risk assessment. A half-mask respirator with appropriate cartridges would be a starting point, with a full-face respirator offering a higher protection factor.[1] A proper fit test is essential for any tight-fitting respirator to ensure its effectiveness.[1]
Quantitative Data Summary
Due to the absence of specific occupational exposure limits (OELs) for this compound in publicly available databases, a conservative approach to exposure control is necessary. The following table summarizes general recommendations and highlights the lack of specific data.
| Parameter | Value | Recommendations and Remarks |
| Occupational Exposure Limit (OEL) | Not Established | In the absence of an OEL, the principle of ALARA (As Low As Reasonably Achievable) should be strictly followed.[6][7][8] All handling should occur in a controlled environment (e.g., fume hood) to minimize any potential exposure. |
| Toxicity Data | Not Available | Assume the compound is potent and handle with care. The lack of data necessitates a high degree of caution. |
| Physical State | Solid (based on typical iridoid glycosides) | Handle as a fine powder, being mindful of dust generation. |
| Solubility | Data not specified | When preparing solutions, select appropriate solvents and handle within a fume hood. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The composition of the solvent should be clearly marked.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using an appropriate solvent or cleaning agent known to be effective for similar compounds.
-
Waste Management: Follow all institutional and local regulations for the disposal of chemical waste.[9] Never dispose of chemical waste down the drain.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. wssa.net [wssa.net]
- 5. hgic.clemson.edu [hgic.clemson.edu]
- 6. toxmsdt.com [toxmsdt.com]
- 7. rivm.nl [rivm.nl]
- 8. CCOHS: Occupational Hygiene - Occupational Exposure Limits [ccohs.ca]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
